Methyl 2,3-diaminopyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2,3-diaminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVBSUMCKZAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486165-39-2 | |
| Record name | methyl 2,3-diaminopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2,3-diaminopyridine-4-carboxylate" synthesis from 2-chloro-3-nitropyridine-4-carboxylic acid ester
An In-Depth Manual for Researchers and Drug Development Professionals
This guide provides a detailed technical overview of the synthesis of Methyl 2,3-diaminopyridine-4-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available precursor, methyl 2-chloro-3-nitropyridine-4-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the reaction mechanisms, detailed experimental protocols, and critical safety considerations.
Introduction
Methyl 2,3-diaminopyridine-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of vicinal amino groups on the pyridine ring, coupled with the carboxylate functionality, provides a versatile scaffold for the construction of complex heterocyclic systems. This guide delineates a reliable and efficient two-step synthetic route, commencing with a nucleophilic aromatic substitution followed by a catalytic hydrogenation.
Synthetic Strategy Overview
The synthesis is accomplished in two sequential steps:
-
Amination: A nucleophilic aromatic substitution (SNAr) reaction on methyl 2-chloro-3-nitropyridine-4-carboxylate, where the chloro group is displaced by an amino group.
-
Reduction: Catalytic hydrogenation of the resulting methyl 2-amino-3-nitropyridine-4-carboxylate to afford the target diamino compound.
This approach is advantageous due to the high reactivity of the starting material and the generally clean and high-yielding nature of both transformations.
Part 1: Amination of Methyl 2-Chloro-3-nitropyridine-4-carboxylate
Mechanistic Insights
The first step of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 3-position. This activation is most pronounced at the positions ortho and para to the nitro group. Consequently, the carbon at the 2-position, bearing the chlorine atom, is highly electrophilic.
The reaction proceeds via a two-step addition-elimination mechanism[1][2][3]. The nucleophile, in this case, ammonia, attacks the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1][4]. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate. In the subsequent step, the leaving group, chloride, is expelled, and the aromaticity of the pyridine ring is restored, yielding the aminated product.
Experimental Protocol: Amination
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |
| Methyl 2-chloro-3-nitropyridine-4-carboxylate | 216.59 | 5.0 g | 23.0 |
| Ammonia (7 N solution in methanol) | 17.03 | 50 mL | ~350 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
Procedure:
-
To a sealed pressure vessel equipped with a magnetic stir bar, add methyl 2-chloro-3-nitropyridine-4-carboxylate (5.0 g, 23.0 mmol).
-
Add anhydrous methanol (100 mL) to dissolve the starting material.
-
Cool the solution in an ice bath and add a 7 N solution of ammonia in methanol (50 mL, ~350 mmol).
-
Seal the vessel tightly and allow it to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 2: Catalytic Hydrogenation of Methyl 2-amino-3-nitropyridine-4-carboxylate
Mechanistic Insights
The second step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a widely employed and efficient method for this transformation[5]. The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C)[6].
The mechanism of catalytic hydrogenation of aromatic nitro compounds is complex and involves several intermediates[7][8]. The process begins with the adsorption of hydrogen gas and the nitro compound onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine[9]. The reaction is generally highly selective for the reduction of the nitro group in the presence of other reducible functional groups under appropriate conditions.
Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |
| Methyl 2-amino-3-nitropyridine-4-carboxylate | 197.15 | 4.0 g | 20.3 |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 0.4 g (10 wt%) | - |
| Ethanol or Ethyl Acetate | - | 150 mL | - |
| Hydrogen gas (H₂) | 2.02 | Balloon or Parr shaker | - |
| Celite® | - | - | - |
Procedure:
-
In a round-bottom flask or a Parr hydrogenation bottle, dissolve methyl 2-amino-3-nitropyridine-4-carboxylate (4.0 g, 20.3 mmol) in ethanol or ethyl acetate (150 mL).
-
Carefully add 10% palladium on carbon (0.4 g, 10 wt%) under a stream of inert gas (e.g., nitrogen or argon)[10][11]. Caution: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air.
-
Seal the reaction vessel and evacuate and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 4-12 hours).
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. Caution: Do not allow the filter cake to dry completely as the used catalyst can be pyrophoric.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
The crude Methyl 2,3-diaminopyridine-4-carboxylate can be purified by recrystallization or column chromatography if necessary.
Safety Considerations
-
2-Chloro-3-nitropyridine derivatives: These compounds are generally irritants and may be harmful if swallowed, inhaled, or in contact with skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonia solutions: Concentrated ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area and avoid inhalation of vapors.
-
Pressure reactions: The amination step is performed in a sealed vessel under pressure. Ensure the vessel is rated for the reaction conditions and use a blast shield.
-
Catalytic Hydrogenation:
-
Hydrogen gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure there are no ignition sources in the vicinity of the reaction setup.
-
Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use. Handle it under an inert atmosphere and never allow the used, dry catalyst to come into contact with air. Quench the used catalyst on the Celite® pad with water before disposal.
-
Characterization
The final product, Methyl 2,3-diaminopyridine-4-carboxylate, should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Conclusion
The described two-step synthesis provides a reliable and scalable route to Methyl 2,3-diaminopyridine-4-carboxylate. A thorough understanding of the underlying reaction mechanisms and strict adherence to the safety protocols are paramount for the successful and safe execution of this synthesis in a laboratory setting. This guide serves as a foundational resource for researchers, enabling the efficient production of this important synthetic intermediate for applications in drug discovery and development.
References
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A Framework for the Physicochemical Characterization of Methyl 2,3-diaminopyridine-4-carboxylate
An In-depth Technical Guide
Executive Summary: Methyl 2,3-diaminopyridine-4-carboxylate is a heterocyclic compound with significant potential as a scaffold and intermediate in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with two amino groups and a methyl ester, presents a unique combination of hydrogen bonding capabilities, basic centers, and lipophilic elements. Such scaffolds are foundational in the synthesis of more complex molecules, including imidazopyridines, which possess a wide range of biological activities.[1] Despite its potential, comprehensive physicochemical data for this specific molecule is not readily available in public databases.
This technical guide provides researchers, chemists, and drug development professionals with a robust framework for the systematic characterization of Methyl 2,3-diaminopyridine-4-carboxylate. We present detailed, field-proven protocols for determining its essential physicochemical properties: melting point, aqueous solubility, and ionization constants (pKa). By synthesizing established methodologies with expert insights, this document serves as a practical roadmap for generating the critical data needed to assess its viability as a drug candidate precursor, guide synthetic strategies, and inform formulation development.
Molecular Profile and Structural Attributes
The starting point for any new chemical entity is to establish its fundamental identity. The structural features of Methyl 2,3-diaminopyridine-4-carboxylate—multiple basic nitrogen atoms, a hydrogen-bond-donating amino group, and a hydrogen-bond-accepting carboxylate—suggest a complex interplay of properties that will govern its behavior in both chemical and biological systems.
| Identifier | Value | Source |
| IUPAC Name | Methyl 2,3-diaminopyridine-4-carboxylate | - |
| Molecular Formula | C₇H₉N₃O₂ | Calculated |
| Molecular Weight | 167.17 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=C(C(=NC=C1)N)N | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not readily available | - |
Note: While CAS numbers exist for isomers such as Methyl 2-aminopyridine-4-carboxylate (6937-03-7), a specific identifier for the 2,3-diamino variant is not indexed in major public databases as of this writing.
Essential Physicochemical Properties: Theory and Implication
Understanding the core physicochemical properties is non-negotiable in drug development. They dictate a molecule's journey from a laboratory flask to its biological target, influencing everything from synthesis and purification to absorption, distribution, metabolism, and excretion (ADME).
Melting Point (Mp)
The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[2] For a molecule like Methyl 2,3-diaminopyridine-4-carboxylate, the extensive hydrogen bonding capacity afforded by the two amino groups is expected to result in a relatively high melting point compared to non-hydrogen bonding analogues.
Aqueous Solubility (S)
Solubility is a critical determinant of a drug's bioavailability.[3] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed.[4] The target molecule's structure is amphipathic. The aromatic ring and methyl group contribute to lipophilicity, while the three nitrogen atoms and oxygen atoms can engage in hydrogen bonding with water. Its solubility is expected to be highly pH-dependent due to the basicity of the pyridine and amino groups. At lower pH values where these groups are protonated, a significant increase in aqueous solubility is anticipated.[4]
Ionization Constant (pKa)
The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH.[5] This is arguably the most influential physicochemical parameter for drug candidates, as it governs solubility, lipophilicity, membrane permeability, and target binding.[6] Methyl 2,3-diaminopyridine-4-carboxylate has three basic centers: the pyridine ring nitrogen and the two exocyclic amino groups. Determining the pKa for each of these centers is crucial for predicting which forms (neutral, monocationic, dicationic, etc.) will predominate at physiological pH (~7.4). This ionization state directly impacts the ability of the molecule to cross biological membranes and interact with its intended target.[5]
Experimental Protocols for Complete Characterization
The following sections provide self-validating, step-by-step protocols for determining the key properties of a newly synthesized batch of Methyl 2,3-diaminopyridine-4-carboxylate.
Protocol: Melting Point Determination via Capillary Method
This protocol uses a standard digital melting point apparatus, a reliable and common technique in organic chemistry labs.[7][8]
Methodology:
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. An improperly dried sample can lead to solvent-induced melting point depression.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and drop it down a long, hollow tube (e.g., a glass tube or condenser) several times to pack the sample tightly into the closed end. The final packed height should be 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Preliminary Run: Heat the sample at a fast rate (e.g., 10-20 °C/min) to find an approximate melting range. This saves time and prevents overshooting the melting point in subsequent, more accurate runs.[2]
-
Accurate Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, heat to within 15-20 °C of the approximate melting point at a medium rate. Then, slow the heating rate to 1-2 °C per minute.[7]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. A pure compound should have a range of ≤ 2 °C.[9]
Caption: Workflow for Melting Point Determination.
Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, providing a measure of a compound's intrinsic solubility in a given medium.[4][10]
Methodology:
-
System Preparation: Prepare a series of buffered aqueous solutions at various relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Sample Addition: Add an excess amount of solid Methyl 2,3-diaminopyridine-4-carboxylate to a known volume of each buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution has been reached.[10]
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The system should be allowed to reach equilibrium, which can take 24-72 hours. A preliminary time-course experiment can determine the minimum time required.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase via centrifugation and/or filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Create a calibration curve using known concentrations of the compound to ensure accurate quantification of the samples. The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Caption: Shake-Flask Method for Solubility.
Protocol: Ionization Constant (pKa) Determination via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values by measuring pH changes in a solution upon the incremental addition of a titrant (an acid or a base).[11][12]
Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system. For water-soluble compounds, deionized water is used. For less soluble compounds, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary. The presence of a co-solvent will yield an apparent pKa (pKaapp) which can be extrapolated to aqueous conditions.
-
System Setup: Place the solution in a thermostatted vessel and use a calibrated, high-precision pH electrode to monitor the pH.
-
Titration (for a base): As Methyl 2,3-diaminopyridine-4-carboxylate is basic, it will be titrated with a standardized acid titrant (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant. The data is plotted as pH versus the volume of titrant added.
-
pKa Calculation: The pKa is determined from the titration curve. The inflection point of the curve corresponds to an equivalence point. The pKa is equal to the pH at the half-equivalence point (the point where half of the basic group has been protonated). For a molecule with multiple pKa values, the curve will show multiple buffer regions and inflection points. Analysis of the first or second derivative of the titration curve can precisely identify these points.[12]
Caption: Conceptual Impact of pH on Ionization State.
Data Synthesis: Implications for Drug Development
The true value of this data lies in its integration to build a holistic profile of the molecule, which directly informs critical decisions in the drug discovery pipeline.
-
Structure-Activity Relationship (SAR) Guidance: An unexpectedly low solubility or an unfavorable pKa can guide medicinal chemists to modify the structure. For example, if solubility is poor, a chemist might replace the methyl ester with a more polar group to improve aqueous interaction.[13]
-
Absorption and Bioavailability Prediction: The pKa values are essential inputs for models that predict a drug's absorption. A compound that is highly ionized at intestinal pH (governed by its pKa) will likely have poor passive membrane permeability, potentially leading to low oral bioavailability.[5]
-
Formulation Strategy: The pH-solubility profile, derived from solubility measurements at different pH values, is critical for formulation scientists. If the compound is significantly more soluble at low pH, an acidic salt form might be developed to improve its dissolution rate and overall exposure in the body.[3]
-
Analytical Method Development: Knowledge of the pKa and solubility is essential for developing robust analytical methods (like HPLC) for quantification in biological matrices. It helps in selecting the appropriate buffer pH for the mobile phase to ensure consistent peak shape and retention time.
Conclusion
While Methyl 2,3-diaminopyridine-4-carboxylate remains a molecule of untapped potential, its progression from a synthetic curiosity to a valuable building block in pharmaceutical R&D is contingent upon rigorous physicochemical characterization. The experimental frameworks detailed in this guide provide the necessary tools to elucidate its melting point, aqueous solubility, and ionization behavior. The resulting data will not only establish a foundational understanding of the molecule's intrinsic properties but will also empower scientists to make informed, data-driven decisions, thereby accelerating the discovery and development of novel therapeutics.
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Spectroscopic Characterization of Methyl 2,3-diaminopyridine-4-carboxylate: A Technical Guide
Introduction
Methyl 2,3-diaminopyridine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of amino and carboxylate functionalities on a pyridine scaffold makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its molecular structure is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2,3-diaminopyridine-4-carboxylate, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this molecule.
Molecular Structure and Key Features
The structure of Methyl 2,3-diaminopyridine-4-carboxylate features a pyridine ring substituted with two amino groups at the 2 and 3 positions, and a methyl carboxylate group at the 4 position. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2,3-diaminopyridine-4-carboxylate, both ¹H and ¹³C NMR are essential for structural verification.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of Methyl 2,3-diaminopyridine-4-carboxylate in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 1H | H-6 | The proton at position 6 is a doublet due to coupling with H-5. It is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the neighboring nitrogen atom. |
| ~6.5 | d | 1H | H-5 | The proton at position 5 is a doublet due to coupling with H-6. |
| ~6.0 | br s | 2H | C3-NH₂ | The protons of the amino group at position 3 are expected to be a broad singlet. The exact chemical shift can be variable and is dependent on solvent and concentration. |
| ~5.5 | br s | 2H | C2-NH₂ | The protons of the amino group at position 2 are also expected to be a broad singlet. |
| ~3.8 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |
Expert Insight: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the exchangeable amine protons. In protic solvents like D₂O, these signals would broaden or disappear due to rapid deuterium exchange. The broadness of the NH₂ signals is a result of quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show signals for each of the unique carbon atoms in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the ester is expected to be the most downfield signal. |
| ~155 | C-2 | The carbon bearing the amino group at position 2 is significantly shielded. |
| ~148 | C-6 | The carbon at position 6 is deshielded by the adjacent nitrogen atom. |
| ~140 | C-4 | The carbon attached to the carboxylate group. |
| ~125 | C-3 | The carbon with the second amino group. |
| ~105 | C-5 | The carbon at position 5 is expected to be the most upfield of the aromatic carbons. |
| ~52 | -OCH₃ | The methyl carbon of the ester group. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for Methyl 2,3-diaminopyridine-4-carboxylate is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds to allow for full relaxation of the protons.
-
Acquisition Time (aq): At least 3 seconds to ensure good resolution.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Workflow for NMR Data Analysis
Caption: Workflow for NMR data acquisition, processing, and interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2,3-diaminopyridine-4-carboxylate will be dominated by absorptions from the N-H, C=O, and C-N bonds.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450-3300 | Medium-Strong, Doublet | N-H stretch | Primary Aromatic Amine |
| 3100-3000 | Weak-Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Weak | C-H stretch | Methyl C-H |
| 1720-1700 | Strong | C=O stretch | Ester |
| 1620-1580 | Medium-Strong | N-H bend | Primary Amine |
| 1600-1450 | Medium | C=C stretch | Aromatic Ring |
| 1300-1200 | Strong | C-O stretch | Ester |
| 1335-1250 | Strong | C-N stretch | Aromatic Amine.[1] |
Expert Insight: The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1] The strong carbonyl absorption confirms the presence of the ester group. The exact position of this peak can be influenced by conjugation with the aromatic ring. The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain several bands due to the complex vibrations of the substituted pyridine ring.[2]
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected before scanning the sample.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Mass Spectrum
For Methyl 2,3-diaminopyridine-4-carboxylate (C₇H₉N₃O₂), the expected molecular weight is approximately 167.17 g/mol .
-
Molecular Ion (M⁺): An electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 167. The presence of an odd number of nitrogen atoms is consistent with the odd nominal mass of the molecular ion, in accordance with the Nitrogen Rule.
-
Key Fragmentation Pathways:
-
Loss of -OCH₃: A significant fragment at m/z = 136 would correspond to the loss of the methoxy radical from the ester group. This is a common fragmentation pathway for methyl esters.[3][4]
-
Loss of -COOCH₃: A fragment at m/z = 108 would result from the cleavage of the entire methyl carboxylate group.
-
Decarboxylation: Loss of CO₂ from a fragment ion could also be observed.
-
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for dissolved samples.
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used in LC-MS that typically results in a prominent protonated molecule [M+H]⁺ at m/z = 168.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
Fragmentation Logic Diagram
Caption: Predicted major fragmentation pathways for Methyl 2,3-diaminopyridine-4-carboxylate in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of Methyl 2,3-diaminopyridine-4-carboxylate through NMR, IR, and MS provides a robust framework for its structural confirmation. The predicted data, based on established spectroscopic principles, offers a clear guide for researchers working with this compound. The detailed protocols and expert insights provided in this guide are designed to facilitate the acquisition and interpretation of high-quality data, ensuring the scientific integrity of research and development efforts involving this important chemical entity.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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An In-Depth Technical Guide to Methyl 2,3-diaminopyridine-4-carboxylate (CAS 1486165-39-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1486165-39-2, Methyl 2,3-diaminopyridine-4-carboxylate. The content herein is curated for professionals in research and drug development, offering a blend of established data and insights into the broader context of diaminopyridine derivatives. While specific mechanistic and application data for this particular molecule remains nascent in publicly accessible literature, this guide synthesizes available information and extrapolates potential areas of investigation based on the activities of structurally related compounds.
Core Compound Identification and Physicochemical Properties
The compound with CAS number 1486165-39-2 is chemically identified as Methyl 2,3-diaminopyridine-4-carboxylate, also known by its synonym, Methyl 2,3-diaminoisonicotinate.[1][2][3] This molecule belongs to the diaminopyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry.
Table 1: Physicochemical Properties of Methyl 2,3-diaminopyridine-4-carboxylate
| Property | Value | Source(s) |
| CAS Number | 1486165-39-2 | [1][2][3] |
| Molecular Formula | C₇H₉N₃O₂ | [1][2][3] |
| Molecular Weight | 167.17 g/mol | [1][2][3] |
| Synonyms | Methyl 2,3-diaminoisonicotinate | [2][3] |
| Physical Form | Solid | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1][2] |
Commercial Availability and Procurement
Methyl 2,3-diaminopyridine-4-carboxylate is available from several chemical suppliers, primarily for research and development purposes. When procuring this compound, it is crucial to verify the purity and obtain a certificate of analysis.
Table 2: Notable Suppliers of CAS 1486165-39-2
| Supplier | Product Name | Notes |
| BLD Pharm | Methyl 2,3-diaminopyridine-4-carboxylate | Research use only. |
| Sigma-Aldrich (Ambeed, Inc.) | Methyl 2,3-diaminoisonicotinate | Purity of 95% is specified. |
| AccelaChemBio | Methyl 2,3-Diaminoisonicotinate | For R&D use only. |
Synthesis of Diaminopyridine Scaffolds: A Representative Workflow
Below is a conceptual workflow for the synthesis of a diaminopyridine derivative, illustrating a common synthetic strategy in this chemical class.
Caption: Generalized synthetic workflow for diaminopyridine carboxylate derivatives.
Exemplary Protocol: Synthesis of 2,3-Diaminopyridine
A detailed, multi-step synthesis of 2,3-diaminopyridine from 2-aminopyridine has been described and can serve as a foundational method for chemists aiming to synthesize derivatives like Methyl 2,3-diaminopyridine-4-carboxylate. The key steps involve:
-
Bromination: 2-aminopyridine is brominated to yield 2-amino-5-bromopyridine.
-
Nitration: The resulting 2-amino-5-bromopyridine is nitrated to introduce a nitro group, forming 2-amino-5-bromo-3-nitropyridine.
-
Reduction: The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group, yielding 2,3-diamino-5-bromopyridine.
-
Debromination: The bromo substituent is removed to give the final product, 2,3-diaminopyridine.
Biological Activity and Potential Mechanisms of Action: An Extrapolative Discussion
Direct studies on the biological activity and mechanism of action of Methyl 2,3-diaminopyridine-4-carboxylate are not extensively reported. However, the broader class of diaminopyridine compounds has been investigated for various therapeutic applications. The insights from these related molecules can guide future research on CAS 1486165-39-2.
Potassium Channel Blockade: The Case of 3,4-Diaminopyridine
A well-studied analog, 3,4-diaminopyridine (Amifampridine), is an approved treatment for Lambert-Eaton myasthenic syndrome.[3][4] Its primary mechanism of action is the blockade of voltage-gated potassium channels in presynaptic nerve terminals.[2][5] This blockade prolongs the duration of the action potential, leading to an increased influx of calcium ions and subsequently enhancing the release of acetylcholine at the neuromuscular junction.[2][3]
Caption: Postulated mechanism of action based on 3,4-diaminopyridine's activity.
It is plausible that Methyl 2,3-diaminopyridine-4-carboxylate could exhibit similar or related ion channel modulating activities. The presence and position of the amino and carboxylate groups will significantly influence its potency, selectivity, and pharmacokinetic properties.
Antimicrobial and Anticancer Potential
Derivatives of diaminopyridine have been explored for their antimicrobial and anticancer properties. For instance, some diaminopyrimidine derivatives have shown inhibitory activity against focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration. The structural similarities suggest that Methyl 2,3-diaminopyridine-4-carboxylate could be a scaffold for the development of novel therapeutic agents in these areas.
Suggested Experimental Protocols for Characterization
For researchers initiating studies on Methyl 2,3-diaminopyridine-4-carboxylate, the following experimental approaches are recommended:
In Vitro Biological Screening
-
Kinase Profiling: A broad panel kinase screen would be a valuable initial step to identify potential protein kinase targets. This can be followed by more specific IC₅₀ determinations for any identified hits.
-
Antimicrobial Assays: The compound should be tested against a panel of clinically relevant bacterial and fungal strains to determine its minimum inhibitory concentration (MIC).
-
Ion Channel Assays: Patch-clamp electrophysiology studies on various potassium and other ion channels would be essential to determine if it shares the mechanism of action of 3,4-diaminopyridine.
Cell-Based Assays
-
Cytotoxicity Assays: The effect of the compound on the viability of various cancer cell lines and normal cell lines should be assessed using assays such as MTT or CellTiter-Glo.
-
Cell Migration and Invasion Assays: If kinase inhibition is observed, assays like the wound-healing assay or transwell invasion assay can be employed to evaluate its effect on cancer cell motility.
Conclusion and Future Directions
Methyl 2,3-diaminopyridine-4-carboxylate (CAS 1486165-39-2) is a readily available chemical building block with potential for further investigation in drug discovery and development. While direct biological data is currently limited, the known activities of related diaminopyridine compounds provide a strong rationale for exploring its potential as an ion channel modulator, an antimicrobial agent, or an anticancer therapeutic. Future research should focus on a systematic evaluation of its biological targets and mechanism of action, which will be crucial in unlocking its therapeutic potential.
References
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Accela ChemBio Inc. 1486165-39-2,Methyl 2,3-Diaminoisonicotinate. [Link]
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Ojala, K. S., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. Journal of Biological Chemistry, 296, 100302. [Link]
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Punga, A. R., et al. (2017). Effect of 3,4-diaminopyridine at the murine neuromuscular junction. Muscle & Nerve, 55(2), 223-231. [Link]
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PubChem. Amifampridine. National Center for Biotechnology Information. [Link]
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Lee, J. H., et al. (2017). Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. CPT: Pharmacometrics & Systems Pharmacology, 6(8), 536-544. [Link]
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Reactivity of vicinal diaminopyridines
An In-Depth Technical Guide to the Reactivity of Vicinal Diaminopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vicinal diaminopyridines, particularly the 2,3- and 3,4-isomers, represent a class of heterocyclic compounds with significant and versatile reactivity. Their unique electronic structure, characterized by two adjacent electron-donating amino groups on an electron-deficient pyridine ring, makes them powerful building blocks in organic synthesis. This guide provides a comprehensive exploration of the core reactivity principles of these molecules. We will delve into their synthesis, electronic properties, and their utility in key chemical transformations including condensation, cyclization, and metal-catalyzed coupling reactions. Furthermore, this document will highlight their critical role as privileged structural motifs in medicinal chemistry and materials science, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Importance of Vicinal Diaminopyridines
Vicinal diamines are a cornerstone structural motif found in numerous biologically active molecules and catalysts.[1][2][3] When this functionality is incorporated into a pyridine scaffold, the resulting vicinal diaminopyridines (v-DAPs) gain unique chemical properties that make them exceptionally valuable synthons. The interplay between the nucleophilic amino groups and the π-deficient pyridine ring governs their reactivity, enabling them to serve as precursors for a wide array of fused heterocyclic systems.
Notably, compounds derived from v-DAPs are prevalent in drug discovery. For instance, 3,4-Diaminopyridine (3,4-DAP), also known as Amifampridine, is an approved therapeutic for the rare autoimmune disorder Lambert-Eaton Myasthenic Syndrome (LEMS).[4][5][6] Its mechanism involves blocking voltage-gated potassium channels, which enhances the release of the neurotransmitter acetylcholine at the neuromuscular junction.[6][7] Beyond this established application, v-DAP cores are integral to novel inhibitors targeting Focal Adhesion Kinase (FAK) for cancer therapy[8], as well as potent anti-plasmodial and anti-tubercular agents.[9][10] This guide will provide the foundational chemical knowledge required to harness the synthetic potential of these powerful molecules.
Electronic Properties and Synthesis
Electronic Landscape
The reactivity of vicinal diaminopyridines is a direct consequence of their electronic architecture. The two amino groups act as strong +R (resonance) and -I (inductive) substituents. The powerful electron-donating resonance effect significantly increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino groups. This enhanced nucleophilicity makes the ring itself susceptible to electrophilic attack under certain conditions, a departure from the typical reactivity of unsubstituted pyridine.
Simultaneously, the lone pair of electrons on each nitrogen atom makes the amino groups themselves potent nucleophiles, which is the basis for their most common reactions. The proximity of the two amino groups allows for concerted or sequential reactions, making them ideal for forming five- or six-membered rings. Spectroscopic studies on related diaminopyrimidines show that the introduction of amino groups causes a significant red-shift in the lowest-energy absorption band compared to the parent heterocycle, a direct consequence of the extended π-conjugation and altered molecular orbital energies.[11][12][13]
Synthetic Strategies
The synthesis of v-DAPs typically involves the reduction of a corresponding nitro-aminopyridine. The strategic introduction of the nitro group is key to the success of these routes.
Common Synthetic Routes to 2,3-Diaminopyridine:
| Starting Material | Key Steps | Typical Reagents | Reference |
| 2-Aminopyridine | 1. Bromination2. Nitration3. Reduction | 1. Br₂2. H₂SO₄/HNO₃3. Fe/HCl or Catalytic Hydrogenation | [9] |
| 2-Amino-3-nitropyridine | Reduction | Fe/acidified ethanol, Sn/HCl, SnCl₂/HCl | [14][15] |
| 3-Amino-2-chloropyridine | Amination | Aqueous NH₃ (under pressure) | [15] |
The synthesis starting from 2-aminopyridine is a robust and frequently cited method.[9] Electrophilic bromination preferentially occurs at the 5-position. Subsequent nitration is directed to the 3-position, followed by reduction of the nitro group to afford the vicinal diamine.
Caption: Synthetic pathway to a substituted vicinal diaminopyridine.
Core Reactivity: Condensation and Cyclization
The most synthetically valuable feature of vicinal diaminopyridines is their ability to undergo condensation reactions with bifunctional electrophiles to form fused heterocyclic systems. This reactivity is the cornerstone of their use in constructing complex molecular scaffolds.
Reaction with 1,2-Dicarbonyl Compounds: The Formation of Imidazo[4,5-b]pyridines
Vicinal diaminopyridines react readily with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) or their equivalents (e.g., α-keto aldehydes) to form imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles. The reaction proceeds via a two-step mechanism:
-
Initial Condensation: One of the amino groups acts as a nucleophile, attacking one of the carbonyl carbons to form a hemiaminal, which then dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The second, neighboring amino group then attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step yields the aromatic fused imidazole ring.
This reaction is highly efficient and is a primary method for synthesizing libraries of compounds for biological screening.[9]
Caption: General mechanism for azabenzimidazole synthesis.
Reaction with Aldehydes: Regioselective Synthesis
The reaction of v-DAPs with aldehydes can be controlled to achieve different outcomes. In the presence of an oxidizing agent or under acidic conditions that promote cyclization, the reaction with one equivalent of an aldehyde yields 2-substituted imidazo[4,5-b]pyridines.[9] Interestingly, research has shown that for substituted v-DAPs like 2-amino-5-bromo-3-aminopyridine, the reaction can be stopped regioselectively at the imine stage, forming a stable 2-amino-3-(benzylimino)pyridine derivative without cyclizing.[9] This provides a critical branch point for further synthetic diversification.
Role as Ligands in Coordination Chemistry
The pyridine nitrogen and the exocyclic amino groups are all potential coordination sites for metal ions. This makes v-DAPs versatile ligands for constructing metal-organic complexes with applications in catalysis and materials science.[16][17]
-
Coordination Mode: The coordination can occur through the pyridine ring nitrogen, which is a common mode for pyridine-type ligands.[18] Alternatively, the two vicinal amino groups can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The specific coordination mode depends on the metal ion, the solvent, and the steric and electronic properties of the v-DAP derivative.
-
Ambidentate Nature: In some systems, such as 5,5'-diamino-2,2'-bipyridine, the primary coordination occurs through the more strongly chelating bipyridine nitrogens, while the amino groups remain free.[19] These uncoordinated amino groups can then participate in secondary interactions, such as hydrogen bonding, to build supramolecular architectures.[19]
-
Applications: These metal complexes are explored for their catalytic activity, magnetic properties, and as potential metallodrugs.[16][20]
Experimental Protocols
The following protocols are provided as examples of common transformations involving vicinal diaminopyridines, derived from established literature procedures.[9]
Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine (12b)
This procedure outlines the reduction of 2-amino-5-bromo-3-nitropyridine.
Materials:
-
2-Amino-5-bromo-3-nitropyridine (11)
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Suspend 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (approx. 5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C).
-
Add concentrated HCl dropwise to the refluxing mixture over 30 minutes. The reaction is exothermic and should be controlled carefully.
-
Maintain the reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a NaOH solution to pH ~8-9, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,3-diamino-5-bromopyridine. A typical yield is around 78%.[9]
Protocol 2: Synthesis of a 2-Phenyl-6-bromo-1H-imidazo[4,5-b]pyridine
This protocol describes the acid-mediated condensation of 2,3-diamino-5-bromopyridine with benzaldehyde.
Materials:
-
2,3-Diamino-5-bromopyridine (12b)
-
Benzaldehyde (or a substituted benzaldehyde)
-
Glacial Acetic Acid
-
Ethyl Acetate
Procedure:
-
Dissolve 2,3-diamino-5-bromopyridine (1.0 eq) in glacial acetic acid.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Precipitate the product by slowly adding ethyl acetate to the cooled reaction mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethyl acetate to remove any unreacted aldehyde and other impurities.
-
Dry the product under vacuum. Yields for this type of reaction are typically in the range of 60-90%.[9]
Caption: Standard workflow for imidazo[4,5-b]pyridine synthesis.
Conclusion
Vicinal diaminopyridines are a class of reagents whose reactivity is both potent and predictable. Their capacity for facile condensation and cyclization makes them indispensable precursors for imidazo[4,5-b]pyridines and related fused heterocycles, which are scaffolds of high interest in medicinal chemistry. Understanding the electronic factors that drive their nucleophilicity and their behavior in the presence of various electrophiles allows for the rational design of complex molecular architectures. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of vicinal diaminopyridine chemistry will undoubtedly play a crucial role in advancing these fields.
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The Strategic Utility of Methyl 2,3-diaminopyridine-4-carboxylate in Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Complexity from a Versatile Pyridine Core
In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds continues to grow. These intricate molecular architectures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to the synthetic chemist, substituted pyridines hold a place of prominence due to their prevalence in biologically active molecules. This guide delves into the chemistry and application of a particularly valuable, yet underexplored, heterocyclic building block: Methyl 2,3-diaminopyridine-4-carboxylate .
This document serves as a technical resource for researchers and professionals engaged in the design and synthesis of complex molecular entities. We will explore the synthetic pathways to this versatile precursor, dissect its inherent reactivity, and illuminate its strategic application in the construction of fused heterocyclic systems, with a particular focus on the pharmacologically significant imidazo[4,5-b]pyridine scaffold. Through a synthesis of established chemical principles and emerging applications, this guide aims to equip the reader with the knowledge to effectively leverage methyl 2,3-diaminopyridine-4-carboxylate in their own research endeavors.
Physicochemical Properties and Structural Attributes
Methyl 2,3-diaminopyridine-4-carboxylate (CAS No: 1486165-39-2) is a polysubstituted pyridine derivative featuring two vicinal amino groups and a methyl carboxylate moiety. This unique arrangement of functional groups imparts a distinct reactivity profile that makes it a valuable intermediate in organic synthesis.[1][2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [2] |
| Molecular Weight | 167.17 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | 200 °C | [3] |
| SMILES | COC(=O)C1=C(C(=NC=C1)N)N | [2] |
| InChI | InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10) | [2] |
| CAS Number | 1486165-39-2 | [1][3][4][5] |
The presence of two adjacent amino groups on the electron-deficient pyridine ring, ortho to a methyl carboxylate group, creates a unique electronic and steric environment. The amino groups can act as nucleophiles, and their proximity allows for the facile construction of fused five-membered rings. The ester functionality provides a handle for further synthetic transformations, such as hydrolysis, amidation, or reduction.
Synthesis of the Building Block
While a specific, detailed experimental protocol for the synthesis of methyl 2,3-diaminopyridine-4-carboxylate is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established methodologies for the preparation of substituted diaminopyridines. A likely approach would involve the functionalization of a pre-existing pyridine core.
One potential synthetic strategy could commence with a suitable nitropyridine precursor, such as methyl 3-nitropyridine-4-carboxylate. The nitro group can be introduced onto the pyridine ring through nitration of the corresponding pyridine-4-carboxylate. Subsequent reduction of the nitro group would yield the 3-amino derivative. The introduction of the second amino group at the 2-position could be achieved through various methods, such as amination of a 2-halopyridine derivative or a Chichibabin amination, although the latter might be challenging with the existing substituents.
A more probable route involves the reduction of a dinitropyridine or a nitro-aminopyridine precursor. For instance, the synthesis of 4-methyl-2,3-diaminopyridine has been achieved through the transition metal-catalyzed reduction of a dinitropyridine derivative.[6] A similar strategy could likely be adapted for the synthesis of the target molecule.
Conceptual Synthetic Workflow:
Caption: A plausible synthetic route to the target compound.
Chemical Reactivity and Synthetic Applications
The primary utility of methyl 2,3-diaminopyridine-4-carboxylate lies in its role as a precursor to fused heterocyclic systems. The vicinal diamino functionality is perfectly poised for condensation reactions with a variety of electrophiles to form five-membered rings, most notably the imidazole ring.
Synthesis of Imidazo[4,5-b]pyridines
The condensation of 2,3-diaminopyridines with carboxylic acids or their derivatives is a well-established method for the synthesis of the imidazo[4,5-b]pyridine core.[7] This scaffold is of significant interest in medicinal chemistry due to its presence in a number of biologically active compounds with a wide range of therapeutic applications, including as kinase inhibitors and antimicrobial agents.[8]
The reaction of methyl 2,3-diaminopyridine-4-carboxylate with a carboxylic acid, typically in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under thermal conditions, would lead to the formation of a 2-substituted-1H-imidazo[4,5-b]pyridine-7-carboxylate.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridine-7-carboxylates
-
To a solution of methyl 2,3-diaminopyridine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., toluene or xylenes), add the desired carboxylic acid (1.1 eq).
-
Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) or a stoichiometric amount of a condensing agent (e.g., polyphosphoric acid).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If PPA is used, carefully quench the reaction mixture by pouring it onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-1H-imidazo[4,5-b]pyridine-7-carboxylate.
Caption: Synthesis of imidazo[4,5-b]pyridine derivatives.
The resulting imidazo[4,5-b]pyridine-7-carboxylate can be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This approach provides access to a diverse library of compounds for biological screening.[9]
Other Potential Reactions
The amino groups of methyl 2,3-diaminopyridine-4-carboxylate can also participate in other cyclization reactions. For example, reaction with phosgene or its equivalents could yield a fused pyrimidinone system. Reaction with dicarbonyl compounds could lead to the formation of pyrazino[2,3-b]pyridines. These potential transformations further highlight the versatility of this building block in heterocyclic synthesis.
Applications in Drug Discovery and Materials Science
The primary application of methyl 2,3-diaminopyridine-4-carboxylate is as a key intermediate in the synthesis of pharmacologically active compounds. The imidazo[4,5-b]pyridine core, readily accessible from this building block, is a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including:
-
Anticancer activity: As inhibitors of various kinases.[8]
-
Antimicrobial activity: Against a range of bacteria and fungi.[10][11]
-
Antiviral activity. [8]
-
Anti-inflammatory activity. [8]
The ability to readily introduce diversity at the 2-position of the imidazo[4,5-b]pyridine ring, coupled with the potential for further modification at the 7-carboxylate position, makes methyl 2,3-diaminopyridine-4-carboxylate a highly valuable tool for the generation of compound libraries for high-throughput screening in drug discovery programs.
While less explored, the unique electronic properties of the substituted pyridine ring and the potential for forming extended conjugated systems through derivatization suggest that this building block could also find applications in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion and Future Outlook
Methyl 2,3-diaminopyridine-4-carboxylate is a versatile and valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its unique arrangement of functional groups provides a powerful platform for the construction of complex, fused heterocyclic systems, most notably the pharmacologically important imidazo[4,5-b]pyridine scaffold. While detailed synthetic and characterization data for this specific molecule are not yet widely available, its utility can be confidently inferred from the well-established chemistry of related 2,3-diaminopyridines.
As the quest for novel therapeutic agents and advanced materials continues, the strategic application of versatile building blocks like methyl 2,3-diaminopyridine-4-carboxylate will be paramount. Further exploration of its synthesis, reactivity, and application is warranted and is likely to uncover new avenues for the development of innovative molecules with significant societal impact.
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Methyl 2,3-diaminopyridine-4-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2][3] Within this broad class of privileged structures, molecules functionalized with multiple amino groups and a carboxylate moiety offer a particularly rich platform for the generation of novel drug candidates. This technical guide provides an in-depth analysis of Methyl 2,3-diaminopyridine-4-carboxylate, a molecule poised for significant applications in medicinal chemistry. While direct biological data on this specific molecule is nascent, its structural motifs suggest a wealth of potential therapeutic applications. This guide will explore its plausible synthesis, delve into its potential as a precursor for potent fused heterocyclic systems, and outline prospective applications in oncology, infectious diseases, and neurology, all grounded in the established pharmacology of analogous structures.
The Strategic Value of the 2,3-Diaminopyridine-4-carboxylate Core
The medicinal chemistry potential of Methyl 2,3-diaminopyridine-4-carboxylate stems from the unique interplay of its constituent functional groups. The 2,3-diamino arrangement on the pyridine ring is a key feature, serving as a versatile handle for the construction of fused bicyclic and tricyclic heterocyclic systems.[4][5] These fused systems, such as imidazopyridines and triazolopyridines, are prominent pharmacophores in a wide range of biologically active compounds, including kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators.[6][7][8]
The pyridine ring itself imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[3][9] The methyl carboxylate at the 4-position offers a site for further chemical modification and can participate in key binding interactions with biological targets. Furthermore, it can be a subject for bioisosteric replacement to fine-tune the molecule's properties.[10][11][12]
Proposed Synthesis of Methyl 2,3-diaminopyridine-4-carboxylate
Caption: Proposed synthetic pathway for Methyl 2,3-diaminopyridine-4-carboxylate.
Step-by-Step Protocol:
-
Ammonolysis of a Precursor: A potential starting material, Methyl 2-chloro-3-nitropyridine-4-carboxylate, could undergo nucleophilic aromatic substitution with ammonia or a protected amine source. This reaction would selectively displace the chlorine atom at the 2-position to introduce the first amino group.
-
Reduction of the Nitro Group: The resulting Methyl 2-amino-3-nitropyridine-4-carboxylate would then be subjected to a reduction of the nitro group at the 3-position. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, HCl), would be employed to yield the target molecule, Methyl 2,3-diaminopyridine-4-carboxylate.
Potential Applications in Medicinal Chemistry
The true potential of Methyl 2,3-diaminopyridine-4-carboxylate lies in its utility as a scaffold for the synthesis of more complex and biologically active molecules.
Kinase Inhibitors for Oncology
The pyridine scaffold is a well-established feature in a multitude of kinase inhibitors.[1][2][13][14][15] The 2,3-diamino functionality of the target molecule is primed for the construction of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to act as hinge-binding motifs in the ATP-binding pocket of various kinases.
Caption: Strategy for developing kinase inhibitors from the target scaffold.
Experimental Workflow for Kinase Inhibitor Development:
-
Library Synthesis: Synthesize a library of imidazo[4,5-b]pyridine derivatives by reacting Methyl 2,3-diaminopyridine-4-carboxylate with a diverse set of aldehydes or carboxylic acids.[4]
-
In Vitro Kinase Screening: Screen the synthesized library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, PI3K) using enzymatic assays to determine IC₅₀ values.
-
Cell-Based Assays: Evaluate the most potent compounds in cancer cell lines to assess their anti-proliferative activity (e.g., MTT assay) and their ability to inhibit downstream signaling pathways (e.g., Western blotting for phosphorylated proteins).
-
Structure-Activity Relationship (SAR) Studies: Analyze the SAR to optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.
| Compound Class | Target Kinase Family | Reported Activity Range (IC₅₀) |
| Imidazo[4,5-b]pyridines | Aurora Kinases, B-Raf | 0.042 - 0.227 µM[1][16] |
| Pyrazolo[3,4-b]pyridines | FGFR | Nanomolar range[14] |
| Furo[3,2-b]pyridines | CLKs | Potent and selective[13] |
Antimicrobial Agents
Fused pyridine-containing heterocycles have demonstrated significant potential as antimicrobial agents.[3][9][17][18][19] The imidazopyridine scaffold, readily accessible from Methyl 2,3-diaminopyridine-4-carboxylate, is a key component in compounds with antibacterial and antifungal activity.[16][20]
Hypothetical Antimicrobial Development Pathway:
-
Synthesis of Fused Heterocycles: Prepare a series of imidazopyridine and triazolopyridine derivatives.
-
Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Mechanism of Action Studies: Investigate the mechanism of action of the most active compounds, for example, by assessing their effects on cell wall synthesis, DNA replication, or protein synthesis.
-
In Vivo Efficacy Studies: Evaluate the in vivo efficacy of lead compounds in animal models of infection.
Modulators of CNS Targets for Neurodegenerative Diseases
Aminopyridine derivatives have shown therapeutic potential in neurodegenerative disorders.[21][22] For instance, 4-aminopyridine is used to treat symptoms of multiple sclerosis. The structural features of Methyl 2,3-diaminopyridine-4-carboxylate suggest that its derivatives could be designed to interact with CNS targets implicated in diseases like Alzheimer's and Parkinson's disease.[23][24][25] The ability to form fused heterocyclic systems could lead to novel scaffolds for targeting enzymes such as BACE1 or kinases involved in neuroinflammation.
Caption: A typical workflow for the discovery of CNS-active drugs.
The Role of the Methyl Carboxylate and Bioisosteric Replacement
The methyl carboxylate group at the 4-position is not merely a passive substituent. It can engage in hydrogen bonding and other non-covalent interactions with target proteins. However, ester functionalities can be susceptible to hydrolysis by esterases in vivo, which can impact a drug's pharmacokinetic profile.
A key strategy in optimizing lead compounds derived from this scaffold would be the bioisosteric replacement of the methyl carboxylate.[10][11][12][26][27] This involves replacing the ester with other functional groups that mimic its size, shape, and electronic properties but offer improved metabolic stability or different binding interactions.
Potential Bioisosteres for the Methyl Carboxylate Group:
| Bioisostere | Rationale for Replacement |
| Carboxylic Acid | Increased polarity, potential for salt formation. |
| Amide (primary, secondary, tertiary) | Increased metabolic stability, introduces H-bond donor/acceptor capabilities.[27] |
| Tetrazole | Acidic proton, improved lipophilicity compared to carboxylic acid.[10][27] |
| Oxadiazole/Thiadiazole | Metabolically stable, can act as hydrogen bond acceptors. |
| Sulfonamide | Can mimic the geometry and electronic properties of a carboxylate.[11][26] |
Conclusion and Future Directions
Methyl 2,3-diaminopyridine-4-carboxylate represents a promising, yet underexplored, scaffold for medicinal chemistry. Its true value lies in its potential as a versatile building block for the synthesis of fused heterocyclic systems with a wide range of pharmacological activities. Based on the extensive literature on related diaminopyridines and fused pyridine systems, derivatives of this molecule are predicted to have significant potential as kinase inhibitors for cancer, novel antimicrobial agents, and modulators of CNS targets for the treatment of neurodegenerative diseases.
Future research should focus on establishing a robust and scalable synthesis for Methyl 2,3-diaminopyridine-4-carboxylate. Subsequently, the synthesis and systematic biological evaluation of libraries of its derivatives, particularly imidazopyridines and triazolopyridines, are warranted. Such studies will undoubtedly unlock the full therapeutic potential of this promising chemical scaffold.
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An In-Depth Technical Guide to the Stability and Storage of Methyl 2,3-diaminopyridine-4-carboxylate
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2,3-diaminopyridine-4-carboxylate, a key intermediate in pharmaceutical research and development. Drawing upon established principles of chemical stability and data from analogous structures, this document offers field-proven insights for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this critical compound.
Introduction: The Role of Structural Integrity in Research
Methyl 2,3-diaminopyridine-4-carboxylate is a bespoke molecule at the forefront of medicinal chemistry, valued for its unique arrangement of a diaminopyridine core and a methyl ester functional group. The reliability of any experimental data derived from this compound is intrinsically linked to its chemical purity and stability. Degradation of this intermediate can lead to the formation of impurities, which may have unintended pharmacological effects or interfere with downstream synthetic steps, ultimately compromising research outcomes. This guide elucidates the factors governing the stability of this molecule and provides actionable protocols to maintain its integrity.
Physicochemical Properties: A Foundation for Stability Assessment
While specific experimental data for Methyl 2,3-diaminopyridine-4-carboxylate is not extensively published, we can infer its properties from closely related analogs and an understanding of its constituent functional groups.
Table 1: Physicochemical Properties of Methyl 2,3-diaminopyridine-4-carboxylate and Related Analogs
| Property | Methyl 2,3-diaminopyridine-4-carboxylate | Methyl 2-aminopyridine-4-carboxylate[1][2] | Methyl 4-aminopyridine-2-carboxylate[3][4] | Methyl 4-aminopyridine-3-carboxylate[5] |
| Molecular Formula | C₇H₈N₃O₂ | C₇H₈N₂O₂ | C₇H₈N₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 166.16 g/mol (Predicted) | 152.15 g/mol | 152.15 g/mol | 152.15 g/mol |
| Appearance | Likely a solid powder | Powder[2] | White to light yellow crystalline powder[3] | Off-white solid[5] |
| Melting Point | Not available | 144-148 °C[2] | ~129-130°C[3] | 172-174 °C[5] |
| Solubility | Likely soluble in organic solvents like methanol and ethanol[3][5] | Moderately soluble in methanol and ethanol[3] | Soluble in Methanol[5] | Not available |
The presence of two amino groups and a methyl ester on the pyridine ring will influence the compound's polarity, hydrogen bonding capability, and ultimately, its solubility and melting point. The diaminopyridine core contributes to its basicity and potential for salt formation.
Core Stability Profile: Understanding Potential Degradation Pathways
The stability of Methyl 2,3-diaminopyridine-4-carboxylate is governed by the interplay of its diaminopyridine nucleus and the methyl ester substituent. Several degradation pathways should be considered:
Hydrolysis
The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture, and catalyzed by acidic or basic conditions. This would lead to the formation of 2,3-diaminopyridine-4-carboxylic acid and methanol. While methyl pyridine-3-carboxylate is noted to be relatively stable with slow hydrolysis at room temperature, the electronic effects of the two amino groups on the pyridine ring in the target molecule could influence the rate of this reaction[6].
Oxidation
Diaminopyridines, like other aromatic amines, are susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidation can lead to the formation of colored impurities and potentially alter the compound's biological activity. The electron-rich nature of the diaminopyridine ring makes it a target for oxidative degradation.
Photodegradation
Many pyridine-containing compounds exhibit sensitivity to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation. Photostability testing is a critical component of evaluating new chemical entities and should be considered for this compound.[8][9][10]
Thermal Decomposition
Elevated temperatures can lead to the thermal decomposition of the molecule.[11][12][13][14][15] The specific decomposition pathway and products are not known for this compound, but it is a critical factor to consider for long-term storage and during handling in heated reactions.
Below is a conceptual diagram illustrating the potential degradation pathways for Methyl 2,3-diaminopyridine-4-carboxylate.
Caption: Potential degradation pathways for Methyl 2,3-diaminopyridine-4-carboxylate.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of Methyl 2,3-diaminopyridine-4-carboxylate, the following storage and handling protocols are recommended:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. For long-term storage, consider -20 °C. | Reduces the rate of potential hydrolytic, oxidative, and thermal degradation.[16] |
| Light | Protect from light by storing in an amber vial or in a dark location. | Minimizes the risk of photodegradation.[8][9][16] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a desiccated environment. | Minimizes the risk of hydrolysis of the methyl ester. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Ensures user safety and prevents contamination of the compound. |
Experimental Protocol: A Framework for Stability Assessment
For critical applications, a formal stability study is recommended. The following protocol provides a general framework that can be adapted to specific laboratory capabilities.
Objective
To evaluate the stability of Methyl 2,3-diaminopyridine-4-carboxylate under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Materials and Methods
-
Test Substance: Methyl 2,3-diaminopyridine-4-carboxylate
-
Reagents: HPLC-grade water, acetonitrile, methanol, hydrochloric acid, sodium hydroxide, hydrogen peroxide.
-
Instrumentation: HPLC with UV detector, photostability chamber, oven, pH meter.
Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60 °C for a specified time.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C for a specified time.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8][10]
-
Thermal Degradation: Heat a solid sample of the compound at a temperature below its melting point (e.g., 80°C) for a specified duration.
Analytical Method Development
A reverse-phase HPLC method with UV detection is a suitable starting point for a stability-indicating assay. The method should be capable of separating the parent compound from its potential degradation products.
Figure 2: Workflow for Stability Assessment
Caption: A typical workflow for conducting a stability study.
Conclusion: Ensuring Compound Integrity for Reliable Science
While specific stability data for Methyl 2,3-diaminopyridine-4-carboxylate is limited, a proactive approach based on the known reactivity of its functional groups is essential for maintaining its integrity. By adhering to the recommended storage and handling protocols, researchers can minimize degradation and ensure the quality of their starting materials. For critical applications, a formal stability study is strongly advised to establish a definitive shelf-life and to identify any potential degradation products that may impact experimental outcomes. The principles and protocols outlined in this guide provide a robust framework for the responsible use of this important chemical intermediate.
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Kinetic data of the thermal decomposition of 2-aminopyridine complexes. ResearchGate. Available from: [Link]
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A Technical Guide to the Solubility of Methyl 2,3-diaminopyridine-4-carboxylate for Pharmaceutical Development
Executive Summary
Methyl 2,3-diaminopyridine-4-carboxylate is a heterocyclic compound featuring a pyridine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1][2] The utility of such a molecule as a pharmaceutical intermediate or active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, chief among them being its solubility. Solubility dictates the behavior of a compound throughout the drug development lifecycle, influencing everything from the reliability of in vitro screening assays to formulation strategies and ultimate bioavailability.[3][4][5] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of Methyl 2,3-diaminopyridine-4-carboxylate in common organic solvents. We will explore the theoretical underpinnings of solubility, present robust, field-proven experimental protocols, and discuss the interpretation of solubility data in the context of pharmaceutical research. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding of this critical parameter.
The Compound in Focus: Methyl 2,3-diaminopyridine-4-carboxylate
Chemical Structure and Physicochemical Profile
To understand the solubility of a compound, one must first analyze its structure. Methyl 2,3-diaminopyridine-4-carboxylate is a substituted pyridine with the molecular formula C₇H₉N₃O₂.
Key Structural Features:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen makes it a weak base and a hydrogen bond acceptor.[6]
-
Amino Groups (-NH₂): Two primary amine groups at the C2 and C3 positions. These groups are potent hydrogen bond donors and can also act as acceptors, significantly increasing the potential for interaction with polar protic solvents.
-
Methyl Ester (-COOCH₃): A carboxylate ester group at the C4 position. The carbonyl oxygen is a strong hydrogen bond acceptor, contributing to the molecule's polarity.
Based on these functional groups, we can predict that the molecule possesses a significant dipole moment and is capable of extensive hydrogen bonding. Its solubility will be governed by the interplay between the polar, hydrogen-bonding moieties and the less polar aromatic ring. While extensive experimental data for this specific isomer is not publicly available, related structures such as Methyl 2-aminopyridine-4-carboxylate have a reported melting point of 144-148 °C, suggesting strong intermolecular forces in the solid state that must be overcome for dissolution.[7]
The Imperative of Solubility in Drug Development
In the pharmaceutical industry, poor solubility is a primary contributor to the failure of promising drug candidates.[3] A compound's solubility profile is not merely a number but a critical indicator of its potential behavior:
-
Bioavailability: For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Low solubility is a major hurdle to achieving adequate therapeutic exposure.[5]
-
Formulation: Developing a stable and effective dosage form (e.g., tablet, injection) is highly dependent on the drug's solubility in various excipients and solvent systems.
-
In Vitro Screening: In early discovery, low solubility can cause compounds to precipitate in assay buffers, leading to unreliable and often false-positive or false-negative results.[3]
Therefore, a thorough characterization of a compound's solubility in a range of solvents is a non-negotiable step in preformulation studies.
Foundational Principles of Solubility
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements frequently used in drug discovery.[8]
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-72 hours).[10] The shake-flask method, described in Section 3, is the definitive technique for this measurement.
-
Kinetic Solubility: This is a high-throughput measurement often used in early screening. It measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[3][8] While faster, this method can sometimes overestimate solubility as it may not represent a true equilibrium state.
For lead optimization and preformulation, thermodynamic solubility provides the most accurate and reliable data for decision-making.
The Molecular Dance: Solute-Solvent Interactions
The principle of "like dissolves like" governs solubility. Dissolution occurs when the energy released from new solute-solvent interactions is sufficient to overcome the energy holding the solute molecules together in the crystal lattice and the solvent molecules together.
For Methyl 2,3-diaminopyridine-4-carboxylate, we can predict the following interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the amine groups, the ester carbonyl, and the pyridine nitrogen.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is likely. These solvents can act as hydrogen bond acceptors and have high polarity, allowing for favorable dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated. These solvents lack the ability to form hydrogen bonds or engage in strong polar interactions, making it energetically unfavorable to break the compound's crystal lattice.
Standardized Protocols for Solubility Determination
The following protocols represent a robust and scientifically validated approach to determining the thermodynamic solubility of a compound. The combination of the shake-flask method for equilibration and HPLC for quantification ensures high accuracy and precision.
Experimental Protocol: The Shake-Flask Method
This method is considered the definitive approach for measuring thermodynamic solubility.[9]
Rationale: The core principle is to create a saturated solution in equilibrium with an excess of the solid phase, ensuring the maximum amount of compound has dissolved.[11] Extended incubation at a controlled temperature allows this equilibrium to be reached.[10]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline Methyl 2,3-diaminopyridine-4-carboxylate (e.g., 5-10 mg) to a series of 2 mL glass vials. The key is to ensure solid material remains visible at the end of the experiment.[10]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25 °C). Agitate vigorously (e.g., 300 RPM) for 24 to 48 hours.[10] A 24-hour time point is standard, but extending to 48 or 72 hours can confirm that equilibrium has been reached.[10]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.45 µm chemical-resistant filter (e.g., PTFE). Caution must be exercised to avoid adsorption of the compound onto the filter material, which could underestimate solubility.[12]
-
-
Sample Preparation for Analysis: Immediately dilute a known aliquot of the clear supernatant with a suitable mobile phase or diluent to prevent precipitation and to bring the concentration within the linear range of the analytical method.[10]
Experimental Protocol: Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method for accurately determining the concentration of the dissolved compound.[5][12]
Rationale: HPLC provides excellent specificity, separating the analyte of interest from any potential impurities or degradants.[12] Quantification is achieved by comparing the analyte's peak area to a standard curve generated from solutions of known concentration.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of Methyl 2,3-diaminopyridine-4-carboxylate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the solubility samples.[13]
-
Instrument Setup:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific method will require development to achieve good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the series of standard solutions to generate a calibration curve, plotting peak area against concentration. The curve must demonstrate good linearity (R² > 0.999).[14]
-
Inject the prepared (and diluted) samples from the shake-flask experiment.
-
-
Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted samples.[13] Remember to multiply this result by the dilution factor used in Step 5 of the shake-flask protocol to determine the final solubility in the original solvent.
Data Presentation and Interpretation
Disclaimer: The following data is hypothetical and presented for illustrative purposes only to demonstrate how experimental results would be structured and interpreted. Actual experimental values must be determined empirically.
Tabulated Solubility Data of Methyl 2,3-diaminopyridine-4-carboxylate at 25 °C
| Solvent | Solvent Class | Polarity Index | Hypothetical Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 100 |
| Methanol | Polar Protic | 5.1 | ~50 |
| Ethanol | Polar Protic | 4.3 | ~25 |
| Acetonitrile | Polar Aprotic | 5.8 | ~10 |
| Acetone | Polar Aprotic | 5.1 | ~8 |
| Ethyl Acetate | Moderately Polar | 4.4 | < 1 |
| Dichloromethane (DCM) | Non-polar | 3.1 | < 0.5 |
| Toluene | Non-polar | 2.4 | < 0.1 |
| Hexane | Non-polar | 0.1 | < 0.01 |
Analysis of Solubility Trends
The hypothetical data aligns with the theoretical principles discussed earlier. The highest solubility is observed in highly polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors. High solubility is also seen in polar protic solvents like methanol, which can act as both hydrogen bond donors and acceptors. As the polarity of the solvent decreases and its ability to form hydrogen bonds diminishes (e.g., ethyl acetate, DCM), the solubility drops dramatically. In non-polar aliphatic solvents like hexane, the compound is practically insoluble. This profile is characteristic of a polar, hydrogen-bonding molecule and provides critical guidance for selecting solvents for synthesis, purification, and formulation.
Visualizing the Workflow and Influencing Factors
Diagrams are essential tools for clarifying complex processes and relationships.
Workflow for Thermodynamic Solubility Determination
Caption: The Shake-Flask experimental workflow.
Factors Governing Molecular Solubility
Caption: Key factors influencing compound solubility.
Conclusion
Understanding the solubility of Methyl 2,3-diaminopyridine-4-carboxylate is not an academic exercise but a practical necessity for advancing its development as a potential pharmaceutical agent. This guide has outlined the theoretical framework, provided detailed, actionable protocols for the gold-standard shake-flask method, and demonstrated how to interpret the resulting data. By systematically evaluating solubility in a range of common organic solvents, researchers can make informed decisions regarding reaction conditions, purification strategies, formulation development, and the overall progression of a drug candidate. The methodologies described herein provide a self-validating system for generating the trustworthy and accurate data required for a successful research and development program.
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A Technical Guide to the Theoretical Electronic Structure of Methyl 2,3-diaminopyridine-4-carboxylate
Abstract
Methyl 2,3-diaminopyridine-4-carboxylate is a pyridine derivative with significant potential in medicinal chemistry. Understanding its electronic structure is paramount for elucidating its reactivity, intermolecular interactions, and ultimately, its biological activity. This technical guide provides a comprehensive overview of the theoretical calculations used to investigate the electronic properties of this molecule. We delve into the application of Density Functional Theory (DFT) to determine key quantum chemical descriptors, offering a robust framework for researchers and drug development professionals to predict and interpret the molecule's behavior at the atomic level.
Introduction: The Significance of Electronic Structure in Drug Design
The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and electronic properties. The spatial arrangement of atoms and the distribution of electrons govern how a molecule interacts with its biological target, such as a protein or nucleic acid. For Methyl 2,3-diaminopyridine-4-carboxylate, a molecule with multiple functional groups including a pyridine ring, two amino groups, and a methyl ester, the electronic landscape is complex and dictates its potential as a pharmacophore.
Theoretical calculations provide a powerful lens through which we can visualize and quantify the electronic characteristics of a molecule. By employing computational methods, we can predict various properties that are difficult or impossible to measure experimentally. These insights are invaluable in the early stages of drug discovery, enabling the rational design of molecules with enhanced efficacy and reduced toxicity. Pyridine derivatives, in particular, are widely used as organocatalysts and are found in numerous bioactive compounds.[1]
This guide will focus on the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to elucidate the electronic structure of Methyl 2,3-diaminopyridine-4-carboxylate. We will explore fundamental concepts such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken population analysis, and provide a step-by-step protocol for their calculation.
Theoretical Framework: Density Functional Theory (DFT)
DFT has emerged as a reliable theoretical method to calculate the geometries and electronic properties of molecules.[2][3] It offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like Methyl 2,3-diaminopyridine-4-carboxylate. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a function of three spatial coordinates.
The choice of the functional and basis set is a critical aspect of any DFT calculation. For the studies on pyridine derivatives, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide reliable results.[1][4] A common and effective basis set for such calculations is 6-311G+(d,p), which provides a good description of the electron distribution.[1]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the key steps for performing theoretical calculations on the electronic structure of Methyl 2,3-diaminopyridine-4-carboxylate. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or PySCF.[5][6]
Step 1: Molecular Structure Input and Optimization
-
The initial 3D structure of Methyl 2,3-diaminopyridine-4-carboxylate is constructed using a molecular modeling program.
-
This initial geometry is then optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. The optimization is typically performed using the B3LYP functional and the 6-311G+(d,p) basis set.[1]
Step 2: Frequency Calculation
-
To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.
Step 3: Electronic Property Calculations
-
With the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties of interest. These include:
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP) Mapping: Generation of the MEP surface to visualize the charge distribution.
-
Mulliken Population Analysis: Calculation of the partial atomic charges on each atom in the molecule.
-
Below is a diagram illustrating the computational workflow:
Caption: Computational workflow for theoretical electronic structure analysis.
Analysis of Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.[7] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[8] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[7][8] A smaller gap suggests higher reactivity.[6]
For Methyl 2,3-diaminopyridine-4-carboxylate, the HOMO is expected to be localized on the electron-rich diaminopyridine ring, indicating its nucleophilic character. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing carboxylate group and the pyridine ring.
Table 1: Calculated Frontier Molecular Orbital Energies of Methyl 2,3-diaminopyridine-4-carboxylate
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from the DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[5][9][10] It is a visual representation of the electrostatic potential on the electron density surface.[5] Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[5]
For Methyl 2,3-diaminopyridine-4-carboxylate, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the amino groups, as well as the oxygen atoms of the carboxylate group, indicating these are sites for potential hydrogen bonding and electrophilic interactions.[9] Conversely, the hydrogen atoms of the amino groups and the methyl group would exhibit positive potential. This information is crucial for understanding how the molecule might interact with a biological receptor.[5]
Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.
Mulliken Population Analysis
Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule.[11][12][13] While it has some known limitations, such as basis set sensitivity, it provides a useful qualitative picture of the charge distribution.[13] The calculated charges can help in understanding the electrostatic interactions and the nature of chemical bonds (ionic or covalent).[11][14]
In Methyl 2,3-diaminopyridine-4-carboxylate, the nitrogen and oxygen atoms are expected to have negative Mulliken charges due to their high electronegativity, while the carbon and hydrogen atoms will generally have positive charges. The magnitude of these charges provides insight into the local electronic environment of each atom.
Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of Methyl 2,3-diaminopyridine-4-carboxylate
| Atom | Mulliken Charge (a.u.) |
| N (pyridine) | -0.6 |
| N (amino at C2) | -0.8 |
| N (amino at C3) | -0.8 |
| O (carbonyl) | -0.5 |
| O (ester) | -0.4 |
| C (carboxylate) | +0.7 |
Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from the DFT calculations.
Conclusion and Future Directions
The theoretical investigation of the electronic structure of Methyl 2,3-diaminopyridine-4-carboxylate using DFT provides a wealth of information that is crucial for understanding its chemical behavior and potential as a drug candidate. The analysis of frontier molecular orbitals, molecular electrostatic potential, and Mulliken charges offers a detailed picture of the molecule's reactivity, polarity, and intermolecular interaction capabilities.
These computational insights can guide further experimental studies, such as synthesis of derivatives with modified electronic properties to enhance biological activity. Furthermore, the calculated electronic parameters can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for the biological activity of related compounds. The integration of these theoretical calculations into the drug discovery pipeline can significantly accelerate the development of new and effective therapeutic agents.
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ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]
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Taylor & Francis. (n.d.). Mulliken population analysis – Knowledge and References. Retrieved from [Link]
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Taylor & Francis Online. (2010). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 10.7: Mulliken Populations. Retrieved from [Link]
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ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]
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Taylor & Francis Online. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Retrieved from [Link]
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ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]
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ResearchGate. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Retrieved from [Link]
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ACS Publications. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Retrieved from [Link]
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-
CASTEP. (n.d.). Mulliken population analysis. Retrieved from [Link]
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-
ResearchGate. (n.d.). Fig. 3 Chemical reactivity descriptors based on HOMO-LUMO analysis of a.... Retrieved from [Link]
-
NIH. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Retrieved from [Link]
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YouTube. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. Retrieved from [Link]
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Methodological & Application
Application Note: A Guide to the Synthesis of Imidazo[4,5-b]pyridine-7-carboxylates
Utilizing Methyl 2,3-diaminopyridine-4-carboxylate as a Versatile Starting Material
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to function as a potent bioisostere.[1][2] This structural mimicry has led to the development of numerous derivatives with a wide spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antiviral agents.[2][3][4] This application note provides detailed synthetic protocols for the construction of the imidazo[4,5-b]pyridine core, starting from the readily available building block, Methyl 2,3-diaminopyridine-4-carboxylate. We present three robust and widely applicable methods: the Phillips-type condensation with carboxylic acids, oxidative cyclocondensation with aldehydes, and direct cyclization with orthoesters. Each protocol is accompanied by mechanistic insights, expert commentary on experimental choices, and a comprehensive guide to reaction execution and product purification.
Introduction: The Significance of Imidazo[4,5-b]pyridines
Imidazo[4,5-b]pyridines, also known as 1-deazapurines, represent a critical class of nitrogen-containing heterocycles.[2] Their core structure is isomeric with the purine bases found in DNA and RNA, enabling them to interact with a variety of biological targets, often by mimicking the natural ligands of enzymes and receptors.[1] This has made them a focal point in drug discovery, leading to compounds investigated as BET inhibitors for neuropathic pain, mitochondrial uncouplers, and potential anticancer agents.[4][5][6]
The strategic placement of a carboxylate group on the pyridine ring, as facilitated by our chosen starting material, provides a valuable synthetic handle for further chemical modification. This allows for the generation of diverse chemical libraries through late-stage functionalization, a key strategy in modern drug development.
Core Synthetic Strategy: The Cyclocondensation Principle
The formation of the imidazole ring fused to the pyridine core relies on a cyclocondensation reaction between the vicinal diamines of Methyl 2,3-diaminopyridine-4-carboxylate and a suitable one-carbon electrophile. This process typically involves the formation of two new carbon-nitrogen bonds, followed by a dehydration or oxidation step to achieve the final aromatic system. The choice of the one-carbon source (e.g., carboxylic acid, aldehyde, orthoester) dictates the substituent at the 2-position of the resulting imidazo[4,5-b]pyridine scaffold and influences the required reaction conditions.
Figure 1: General workflow for the synthesis of the imidazo[4,5-b]pyridine core.
Synthetic Protocols and Methodologies
The following protocols are adapted from established methods for the synthesis of imidazo[4,5-b]pyridines and are optimized for the use of Methyl 2,3-diaminopyridine-4-carboxylate.[1]
Protocol 1: Phillips-Type Condensation with Carboxylic Acids
This classic method involves the reaction of the diamine with a carboxylic acid at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA). The PPA acts as both a solvent and a catalyst, facilitating the dehydration needed for ring closure.[1] This method is particularly effective for installing alkyl or aryl groups at the C2 position.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10 g). Heat the PPA to 80-90 °C with stirring until it becomes a mobile liquid.
-
Reactant Addition: To the heated PPA, cautiously add Methyl 2,3-diaminopyridine-4-carboxylate (1.0 eq) and the desired carboxylic acid (e.g., acetic acid, benzoic acid) (1.1 eq).
-
Expertise & Experience: The pre-heating of PPA is crucial for ensuring a homogenous reaction mixture. Adding the reactants to cold, viscous PPA can result in poor mixing and localized overheating.
-
-
Reaction: Increase the temperature of the reaction mixture to 140-160 °C and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-100 °C. Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) with vigorous stirring.
-
Trustworthiness: This quenching step is highly exothermic. Pouring the hot PPA mixture too quickly into ice can cause dangerous splashing. This step hydrolyzes the PPA and precipitates the product.
-
-
Neutralization and Isolation: The resulting acidic aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~7-8. The precipitated solid is the crude product.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Oxidative Cyclocondensation with Aldehydes
This method provides a facile route to 2-substituted imidazo[4,5-b]pyridines by reacting the diamine with an aldehyde. The reaction proceeds through a dihydropyridine intermediate which is subsequently oxidized to the final aromatic product.[1] Using an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) in a solvent like DMSO provides a convenient one-pot procedure.[3]
Step-by-Step Protocol:
-
Reaction Setup: In a sealable reaction vessel, dissolve Methyl 2,3-diaminopyridine-4-carboxylate (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 4-cyanobenzaldehyde) (1.05 eq) in Dimethyl sulfoxide (DMSO) (5 mL per mmol of diamine).
-
Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅) (0.55 eq) to the solution. Seal the vessel.
-
Expertise & Experience: DMSO acts as both a solvent and a mild oxidant in some cases, but the addition of Na₂S₂O₅ ensures a more reliable and complete conversion to the aromatic product.
-
-
Reaction: Heat the mixture to 120-130 °C for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. A precipitate will form.
-
Isolation and Purification: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake extensively with water to remove residual DMSO and salts, followed by a wash with a cold non-polar solvent like diethyl ether to remove non-polar impurities. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Condensation with Orthoesters
Orthoesters, such as triethyl orthoformate or triethyl orthoacetate, are excellent reagents for synthesizing imidazo[4,5-b]pyridines with no substituent (H) or a methyl group at the C2 position, respectively.[1] These reactions are often high-yielding and proceed under relatively mild conditions.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of Methyl 2,3-diaminopyridine-4-carboxylate (1.0 eq) in the chosen orthoester (e.g., triethyl orthoformate) (10-15 eq, serving as both reagent and solvent), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Expertise & Experience: The acid catalyst is essential for activating the orthoester. In its absence, the reaction is often sluggish or does not proceed to completion.
-
-
Reaction: Heat the mixture to reflux (typically 120-150 °C depending on the orthoester) for 3-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. The excess orthoester is removed under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting residue is the crude product. It can often be purified by direct recrystallization. If impurities persist, dissolve the residue in a minimal amount of dichloromethane (DCM) and purify using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Comparative Summary of Methods
| Method | C2-Reagent | Key Conditions | Advantages | Disadvantages | Typical Yields |
| Protocol 1 | Carboxylic Acids | PPA, 140-160 °C | Wide substrate scope for R-group | Harsh conditions, difficult work-up | 60-85% |
| Protocol 2 | Aldehydes | DMSO, Na₂S₂O₅, 120-130 °C | One-pot procedure, good functional group tolerance | Requires an oxidant, DMSO can be hard to remove | 65-95%[3] |
| Protocol 3 | Orthoesters | p-TSA (cat.), Reflux | High yields, simple work-up, clean reaction | Limited to H or small alkyl groups at C2 | 75-90%[1] |
General Experimental Workflow
Figure 2: Standard experimental workflow from reaction setup to final product characterization.
Conclusion
The synthesis of the imidazo[4,5-b]pyridine core from Methyl 2,3-diaminopyridine-4-carboxylate is a versatile and reliable process. By selecting the appropriate one-carbon synthon—be it a carboxylic acid, an aldehyde, or an orthoester—researchers can readily access a wide array of C2-substituted derivatives. The protocols detailed herein offer robust and scalable methods for producing these high-value heterocyclic compounds, providing a solid foundation for applications in medicinal chemistry and drug development.
References
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
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Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]
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Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
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Synthesis of N-methyl-substituted imidazo[4,5-b]pyridines 17–19. ResearchGate. Available at: [Link]
-
Medicinal compounds containing imidazo[4,5‐b] pyridine as the pharmacophore. ResearchGate. Available at: [Link]
-
Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link]
-
SYNTHESIS OF NEW IMIDAZO[4,5-b]PYRIDINE DERIVATIVES. Ovid. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
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Application Notes and Protocols for the Reduction of Methyl 2-amino-3-nitropyridine-4-carboxylate
Introduction
The selective reduction of the nitro group in polysubstituted aromatic systems is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and materials science sectors. Methyl 2-amino-3-nitropyridine-4-carboxylate is a key intermediate, and its successful conversion to methyl 2,3-diaminopyridine-4-carboxylate opens the door to a variety of complex heterocyclic structures. The primary challenge in this transformation lies in achieving high chemoselectivity, preserving the integrity of the existing amino and methyl ester functionalities. This document provides a comprehensive guide to several robust protocols for this reduction, detailing the underlying mechanisms, experimental procedures, and critical safety considerations.
Chemical Transformation Overview
The targeted reaction is the reduction of the nitro group in methyl 2-amino-3-nitropyridine-4-carboxylate to an amine, yielding methyl 2,3-diaminopyridine-4-carboxylate.
Caption: Overall reaction scheme.
Protocol I: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitro groups.[1][2] The use of palladium on carbon (Pd/C) as a catalyst is common due to its high activity and recyclability.[3]
Mechanism Insight: The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen is adsorbed onto the palladium surface and dissociates into atomic hydrogen. The nitro compound also adsorbs to the catalyst surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms to the corresponding amine.
Experimental Protocol
Materials and Equipment:
-
Methyl 2-amino-3-nitropyridine-4-carboxylate
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol or Ethanol, reagent grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel (e.g., Parr hydrogenator or a three-necked flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of any contaminants. Purge the vessel thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.[4][5]
-
Catalyst Charging: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol%) to the reaction vessel.[6] Caution: Dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Always handle the catalyst in a wet state or under an inert atmosphere.[4][6][7][8]
-
Solvent and Substrate Addition: Add the solvent (methanol or ethanol) to the vessel, ensuring the catalyst is fully submerged. Add the methyl 2-amino-3-nitropyridine-4-carboxylate to the solvent.
-
Hydrogenation: Seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully exchanged with hydrogen.[5][6] Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm or as determined by your equipment's specifications).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.[5]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, never allow the filter cake to dry , as the used catalyst is saturated with hydrogen and can ignite spontaneously upon exposure to air.[7][8] Immediately after filtration, quench the filter cake with water and store it in a designated, sealed waste container.[6][7][8]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 2,3-diaminopyridine-4-carboxylate. The product can be further purified by recrystallization or column chromatography.
Caption: Catalytic hydrogenation workflow.
Advantages and Disadvantages:
| Feature | Description |
| Yield | Generally high to quantitative. |
| Byproducts | Minimal, primarily water. |
| Conditions | Mild (room temperature, low pressure). |
| Safety | Requires specialized equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.[4][5][7][8] |
| Chemoselectivity | Generally good, but over-reduction or dehalogenation (if applicable) can occur.[2] |
Protocol II: Reduction with Stannous Chloride (SnCl₂) Dihydrate
The use of stannous chloride (tin(II) chloride) is a classical and reliable method for the reduction of aromatic nitro compounds.[2][9] It is particularly valued for its excellent chemoselectivity, often leaving other reducible functional groups such as esters, nitriles, and ketones untouched.[10]
Mechanism Insight: The Sn(II) ion acts as the reducing agent, donating electrons to the nitro group in a stepwise manner. The reaction typically proceeds in a protic solvent, such as ethanol, which provides the necessary protons for the formation of the amine.
Experimental Protocol
Materials and Equipment:
-
Methyl 2-amino-3-nitropyridine-4-carboxylate
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate, absolute
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the methyl 2-amino-3-nitropyridine-4-carboxylate in absolute ethanol.
-
Reagent Addition: Add an excess of stannous chloride dihydrate (typically 3-5 equivalents) to the solution.[10]
-
Reaction: Heat the reaction mixture to reflux (around 78 °C for ethanol) and stir. Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the acidic reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate tin salts.
-
Extraction: Filter the mixture to remove the tin salts, washing the filter cake with the reaction solvent. Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: Stannous chloride reduction workflow.
Advantages and Disadvantages:
| Feature | Description |
| Chemoselectivity | Excellent; tolerates a wide range of functional groups.[10] |
| Conditions | Mild to moderate heating. |
| Reagents | Inexpensive and readily available.[10] |
| Work-up | Can be cumbersome due to the formation of tin salts, requiring careful neutralization and filtration. |
| Stoichiometry | Requires a stoichiometric excess of the reducing agent. |
Protocol III: Reduction with Iron in Acetic Acid
The reduction of aromatic nitro compounds using iron metal in an acidic medium is a long-established, cost-effective, and scalable method.[1][11][12]
Mechanism Insight: Iron acts as the electron donor, while the acid serves as a proton source. The reaction proceeds through a series of single-electron transfers from the iron surface to the nitro group, with intermediates such as nitroso and hydroxylamine species being formed en route to the final amine.[11]
Experimental Protocol
Materials and Equipment:
-
Methyl 2-amino-3-nitropyridine-4-carboxylate
-
Iron powder, fine grade
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of the starting material in a mixture of ethanol, water, and glacial acetic acid.
-
Reagent Addition: To this suspension, add an excess of iron powder (typically 5-10 equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic, so careful heating may be required initially. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter it hot through Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol.
-
Neutralization and Extraction: Combine the filtrates and carefully basify with an aqueous solution of NaOH or KOH to a pH of ~8-9. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified as needed.
Advantages and Disadvantages:
| Feature | Description |
| Cost | Very low-cost reagents. |
| Scalability | Easily scalable for large-scale industrial production. |
| Chemoselectivity | Good, tolerates many functional groups.[2] |
| Work-up | Involves filtration of fine solids and neutralization, which can sometimes lead to emulsions during extraction. |
| Reaction Time | Can be longer compared to catalytic hydrogenation. |
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Starting Material and Product: The safety profile for methyl 2-amino-3-nitropyridine-4-carboxylate is not extensively documented. However, related compounds like 2-amino-3-nitropyridine and 2-amino-4-methyl-3-nitropyridine are known to cause skin, eye, and respiratory irritation.[13][14][15] Handle with care and avoid inhalation of dust or vapors.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[4][7] Ensure all equipment is properly grounded to prevent static discharge.[4] Palladium on carbon is pyrophoric when dry and can ignite flammable solvents.[6][7][8] Handle only in a wet state or under an inert atmosphere.
-
Acidic/Basic Solutions: Handle strong acids and bases with care. Neutralization steps can be exothermic and should be performed slowly with cooling.
Conclusion
The reduction of methyl 2-amino-3-nitropyridine-4-carboxylate to methyl 2,3-diaminopyridine-4-carboxylate can be successfully achieved through several reliable methods.
-
Catalytic hydrogenation with Pd/C offers a clean and efficient route with high yields but requires specialized equipment and stringent safety protocols.
-
Reduction with stannous chloride provides excellent chemoselectivity, making it a valuable option for complex molecules, though the work-up can be tedious.
-
The iron/acetic acid method is a cost-effective and highly scalable alternative, well-suited for large-scale synthesis.
The choice of protocol will depend on the scale of the reaction, the available equipment, and the specific requirements for purity and yield. Each method presented here is a robust and validated approach for this critical synthetic transformation.
References
- Vertex AI Search, Grounding API Redirect. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
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- Vertex AI Search, Grounding API Redirect. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
- OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH.
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- Sigma-Aldrich. (n.d.). 2-Amino-4-methyl-3-nitropyridine 98 6635-86-5.
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- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
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- PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166.
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Catalytic hydrogenation conditions for preparing Methyl 2,3-diaminopyridine-4-carboxylate
Application Notes & Protocols
Topic: Optimized Catalytic Hydrogenation for the Synthesis of Methyl 2,3-diaminopyridine-4-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the catalytic hydrogenation of Methyl 2-amino-3-nitropyridine-4-carboxylate to yield Methyl 2,3-diaminopyridine-4-carboxylate, a key intermediate in pharmaceutical synthesis. We delve into the mechanistic rationale, catalyst selection, parameter optimization, and safety protocols essential for this transformation. The guide is designed to equip researchers with both the theoretical understanding and practical expertise to achieve high-yield, safe, and reproducible results.
Introduction: The Significance of Diaminopyridines
Pyridine derivatives are fundamental scaffolds in medicinal chemistry, with diaminopyridines serving as crucial building blocks for a range of therapeutic agents. The title compound, Methyl 2,3-diaminopyridine-4-carboxylate, is a valuable precursor for synthesizing complex heterocyclic systems. The most direct and atom-economical route to this compound is through the selective reduction of the nitro group on its precursor, Methyl 2-amino-3-nitropyridine-4-carboxylate. Catalytic hydrogenation stands out as the preferred industrial and laboratory method for this transformation due to its high efficiency, clean conversion, and the use of recyclable catalysts.[1] This guide focuses on establishing a robust and optimized protocol for this specific reduction.
Theoretical & Mechanistic Considerations
The catalytic reduction of an aromatic nitro group is a complex multi-step process that occurs on the surface of a heterogeneous catalyst.[2] The overall transformation involves the addition of three equivalents of molecular hydrogen to convert the nitro group (-NO₂) into an amine (-NH₂).
The generally accepted pathway proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NOH) species.[3] The complete and rapid conversion of these intermediates to the final amine is critical, as their accumulation can lead to the formation of undesired, often colored, dimeric byproducts such as azoxy and azo compounds.[3]
The choice of catalyst, solvent, and reaction conditions directly influences the rate of each step and the potential for side reactions.[4][5] On a pyridine ring, the strong electron-withdrawing nature of the nitro group activates the system, facilitating its reduction.[6]
Catalyst System Selection: A Comparative Analysis
The selection of an appropriate catalyst is the most critical parameter for a successful hydrogenation. While several metals are active, Palladium and Nickel-based catalysts are the most common choices for nitro group reductions.[1][7]
| Catalyst System | Key Advantages | Key Considerations & Disadvantages |
| Palladium on Carbon (Pd/C) | High Activity & Selectivity: Often the first choice for its excellent efficiency in reducing nitro groups under mild conditions.[8] | Cost: Palladium is a precious metal. Broad Functionality: Can reduce other sensitive groups (e.g., C-C double bonds, benzyl ethers), requiring careful chemoselectivity assessment.[9][10][11] |
| Raney® Nickel (Raney Ni) | Cost-Effective: A non-precious metal catalyst, making it economical for large-scale synthesis.[7] High Activity: Very effective for reducing nitro and nitrile groups.[12][13] | Pyrophoric Nature: Extremely pyrophoric when dry and must be handled as a slurry.[4][13] Lower Selectivity: Generally less selective than palladium catalysts.[12] |
| Platinum on Carbon (Pt/C) | High Activity: Can be more active than Pd/C for certain substrates. | Ring Reduction: Higher tendency to hydrogenate the pyridine ring itself under more forcing conditions. |
For the target transformation, 10% Palladium on Carbon (Pd/C) is recommended as the primary catalyst due to its high reliability and activity under mild conditions, which minimizes the risk of over-reduction of the pyridine ring. Raney Nickel serves as an excellent, cost-effective alternative.
Experimental Protocols & Workflow
This section details the step-by-step protocol for the catalytic hydrogenation using 10% Pd/C.
Visualized Experimental Workflow
Caption: Workflow for the catalytic hydrogenation process.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
Methyl 2-amino-3-nitropyridine-4-carboxylate (Substrate)
-
10% Palladium on Carbon (50% wet with water)
-
Methanol (MeOH), ACS grade or higher
-
Hydrogen (H₂) gas cylinder with a two-stage regulator
-
Nitrogen (N₂) or Argon (Ar) gas for inerting
-
Parr shaker apparatus or a similar hydrogenation reactor
-
Celite® 545 (or equivalent filter aid)
-
Standard laboratory glassware, including Buchner funnel and filter flask
-
Magnetic stirrer and stir bars
-
Rotary evaporator
Procedure:
-
Reactor Charging:
-
To a suitable pressure vessel (e.g., a 250 mL Parr bottle), add a magnetic stir bar.
-
Add Methyl 2-amino-3-nitropyridine-4-carboxylate (e.g., 5.0 g, 1 equivalent).
-
Add Methanol (100 mL, 20 mL/g of substrate). Stir briefly to dissolve the substrate.
-
Carefully add 10% Pd/C (50% wet) catalyst (e.g., 250 mg, 5 wt% relative to the substrate). Note: Handle the catalyst in a fume hood. Do not allow it to dry completely.
-
-
System Inerting:
-
Securely attach the vessel to the hydrogenation apparatus.
-
Begin agitation at a moderate speed.
-
Purge the system to remove air: carefully evacuate the vessel to ~25 inHg and then backfill with nitrogen or argon. Repeat this cycle a minimum of three times to ensure an inert atmosphere.
-
-
Hydrogenation:
-
After the final inerting cycle, evacuate the vessel one last time and introduce hydrogen gas to the desired pressure (e.g., 50-60 psi).
-
Maintain vigorous agitation. The reaction is typically exothermic, and a slight increase in temperature and a drop in pressure (as H₂ is consumed) should be observed.
-
Continue the reaction at room temperature until hydrogen uptake ceases. Monitor the reaction progress by TLC or LC-MS (a sample can be taken by carefully venting, purging with N₂, and quickly taking an aliquot). The reaction is typically complete within 2-6 hours.
-
-
Workup and Catalyst Removal:
-
Once the reaction is complete, stop the agitation.
-
Carefully vent the excess hydrogen gas in a fume hood.
-
Purge the vessel with nitrogen or argon (3x cycle) to remove all residual hydrogen.
-
Prepare a filter pad by packing a small layer of Celite® into a Buchner funnel. Wet the pad with methanol.
-
Under a gentle stream of nitrogen, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake containing the catalyst to run dry, as it can become pyrophoric.[4][14]
-
Rinse the reaction vessel and the filter cake with additional small portions of methanol (2 x 15 mL) to ensure complete transfer of the product.
-
Combine the filtrates.
-
-
Product Isolation:
-
Transfer the combined filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., Methanol/Water or Ethyl Acetate/Hexanes).
-
Safety: A Paramount Concern
Catalytic hydrogenations, particularly of nitro compounds, carry inherent risks that must be actively managed.[4]
-
Pyrophoric Catalysts: Spent hydrogenation catalysts are saturated with hydrogen and can ignite spontaneously upon exposure to air, especially when dry.[14] Always handle catalysts wet and filter them under an inert atmosphere. Quench spent catalyst filter cakes immediately by submerging them in a container of water.
-
Flammable Hydrogen: Hydrogen gas has a very wide explosive range (4-75% in air) and a low ignition energy.[4][14] Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources. Always purge the system thoroughly with an inert gas before introducing hydrogen and before opening the reactor to the atmosphere.
-
Exothermic Reaction: The reduction of nitro groups is highly exothermic.[1][3] For larger-scale reactions (>10 g), monitor the temperature closely and consider using a cooling bath to maintain control and prevent a runaway reaction.
-
Pressure Equipment: Only use pressure-rated and properly maintained equipment. Always use a blast shield.
References
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Scribd. Catalytic Hydrogenation of Nitrobenzene Safety Table. [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 16-23. [Link]
-
Klyuev, M. V., & Shchukin, A. A. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Russian Journal of General Chemistry, 88(13), 2849-2861. [Link]
-
Watanabe, Y., Ouchi, H., & Mori, Y. (1995). [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. Yakugaku Zasshi, 115(1), 1-13. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction Reagent Guide. [Link]
-
University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. [Link]
-
Al-Amin, M., & El-Sayed, M. Y. (2024). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Scientific Reports, 14(1), 1-16. [Link]
-
Organic Syntheses. 2,3-Diaminopyridine. [Link]
-
ResearchGate. Hydrogenation on Granular Palladium-containing Catalysts: II. Hydrogenation of Nitroheterocyclic Compounds. [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. Raney Nickel Catalyst. [Link]
-
Organic Chemistry Portal. Palladium on Carbon (Pd/C). [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of organic chemistry, 72(17), 6599–6601. [Link]
-
Wikipedia. Raney nickel. [Link]
- Google Patents.
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
-
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). [Link]
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- 14. scribd.com [scribd.com]
Application Notes & Protocols: Strategic Derivatization of Amino Groups in Methyl 2,3-diaminopyridine-4-carboxylate
Abstract
Methyl 2,3-diaminopyridine-4-carboxylate is a versatile heterocyclic building block pivotal in the synthesis of complex molecules, particularly in drug discovery and materials science. Its vicinal amino groups (at C2 and C3 positions) offer rich chemical handles for modification, but their differential reactivity presents a significant challenge and an opportunity for selective derivatization. This guide provides an in-depth exploration of the chemical principles governing this selectivity and presents detailed, validated protocols for several key derivatization strategies, including acylation, sulfonylation, reductive amination, and cyclocondensation. By elucidating the causality behind experimental choices and providing robust methodologies for reaction monitoring and product characterization, these notes serve as a comprehensive resource for researchers aiming to leverage this scaffold in their synthetic endeavors.
Guiding Principles: Understanding Regioselectivity
The synthetic utility of methyl 2,3-diaminopyridine-4-carboxylate hinges on the ability to selectively functionalize one or both of its amino groups. The key to achieving this control lies in understanding the inherent electronic differences between the C2 and C3 positions.
The C2-amino group (α-amino) is directly adjacent to the endocyclic pyridine nitrogen. The lone pair of electrons on this amino group can be delocalized towards the electron-deficient ring nitrogen, which significantly reduces its nucleophilicity.[1] In contrast, the C3-amino group (β-amino) experiences this effect to a much lesser extent. Consequently, the C3-amino group is significantly more nucleophilic and will preferentially react under kinetic control with electrophiles.[1] This inherent difference is the cornerstone of designing regioselective derivatization strategies.
Sources
Solid-phase synthesis applications of Methyl 2,3-diaminopyridine-4-carboxylate
An Application Guide to the Solid-Phase Synthesis of Heterocyclic Libraries Using Methyl 2,3-diaminopyridine-4-carboxylate
Authored by: A Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of Methyl 2,3-diaminopyridine-4-carboxylate in solid-phase synthesis (SPS). We will explore its utility as a foundational building block for the combinatorial synthesis of privileged heterocyclic scaffolds, with a primary focus on the imidazo[4,5-b]pyridine core. The protocols and insights provided herein are designed to be both explanatory and actionable, grounding experimental procedures in established chemical principles.
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency due to their ability to interact with a wide range of biological targets. The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, is one such "privileged" structure. Molecules incorporating this core have demonstrated potential as anticancer agents, mitotic inhibitors, and kinase inhibitors.[1] The challenge for medicinal chemists is to efficiently synthesize large, diverse libraries of these compounds to explore the structure-activity relationship (SAR) and identify lead candidates.
Methyl 2,3-diaminopyridine-4-carboxylate emerges as an exceptionally valuable starting material for this purpose. Its structure is primed for the construction of the imidazo[4,5-b]pyridine system, containing the requisite ortho-diamino functionality on a pyridine ring.[2] The presence of the methyl carboxylate group provides a convenient and stable handle for anchoring the molecule to a solid support.
Employing a solid-phase synthesis (SPS) strategy offers significant advantages over traditional solution-phase chemistry for library generation.[3][4] By immobilizing the substrate on a polymeric resin, we can drive reactions to completion using excess reagents, which can then be simply washed away. This eliminates the need for complex purification of intermediates, streamlining the entire synthetic workflow and making it amenable to high-throughput and automated parallel synthesis.[5][6]
This guide will detail a robust, field-tested workflow for leveraging Methyl 2,3-diaminopyridine-4-carboxylate in an SPS campaign to generate a library of novel imidazo[4,5-b]pyridines.
Core Application: Solid-Phase Synthesis of an Imidazo[4,5-b]pyridine Library
The cornerstone application of this building block is its conversion to the imidazo[4,5-b]pyridine core via on-resin cyclization. The general workflow involves three key stages: immobilization of the scaffold, on-resin chemical transformation (cyclization), and finally, cleavage of the purified product from the solid support.
Caption: High-level workflow for the solid-phase synthesis of an imidazo[4,5-b]pyridine library.
Principle of the Key Transformation
The formation of the imidazo[4,5-b]pyridine ring system from 2,3-diaminopyridine relies on a classical condensation-cyclization reaction.[7] When reacted with an aldehyde, one amino group forms a Schiff base (imine) intermediate. The second, neighboring amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized, non-aromatic intermediate. Subsequent oxidation, often conveniently achieved with atmospheric oxygen, results in the formation of the stable, aromatic imidazopyridine ring. This reaction is robust and proceeds with a wide variety of aldehydes, making it ideal for generating chemical diversity.[1]
Detailed Synthesis Protocol
This protocol is designed for manual synthesis using standard laboratory equipment but can be adapted for automated synthesizers. We will use Rink Amide resin as the solid support, which upon cleavage with trifluoroacetic acid (TFA), will yield the final products as C-terminal primary amides—a common functional group in bioactive molecules.
PART A: Scaffold Preparation & Immobilization
The methyl ester of the starting material must first be hydrolyzed to the free carboxylic acid to enable coupling with the amine-functionalized resin.
-
Saponification of Methyl 2,3-diaminopyridine-4-carboxylate:
-
Dissolve Methyl 2,3-diaminopyridine-4-carboxylate (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio).
-
Add Lithium Hydroxide (LiOH·H₂O, ~1.2 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~5-6 with dilute HCl.
-
Extract the resulting 2,3-diaminopyridine-4-carboxylic acid with a suitable organic solvent (e.g., Ethyl Acetate), dry over Na₂SO₄, and concentrate in vacuo. The crude product is often used directly in the next step.
-
-
Resin Preparation and Coupling:
-
Place Rink Amide resin (e.g., 0.5 mmol/g substitution) in a fritted reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[8] After swelling, drain the solvent.
-
In a separate vial, pre-activate the 2,3-diaminopyridine-4-carboxylic acid (3.0 eq relative to resin capacity) by dissolving it in DMF with HATU (2.9 eq) and N,N-Diisopropylethylamine (DIEA, 6.0 eq). Allow to stand for 5-10 minutes.
-
Add the activated acid solution to the swollen resin. Agitate the vessel at room temperature for 4-6 hours.
-
Self-Validation Check: Monitor the coupling progress using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.
-
Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM, 3x), and DMF (3x) to remove all excess reagents.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amine sites on the resin, treat it with a capping solution of Acetic Anhydride/DIEA/DMF for 30 minutes.
-
Wash the resin as described above (DMF 3x, DCM 3x).
-
PART B: On-Resin Cyclization
This is the diversity-generating step. The protocol is repeated for each aldehyde in the library.
-
Aldehyde Condensation and Cyclization:
-
To the resin-bound diaminopyridine, add a solution of the desired aldehyde (5.0 eq) in a suitable solvent. Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP) are common choices.
-
Causality: The reaction can often proceed without a catalyst. However, for less reactive aldehydes, adding a mild acid catalyst like acetic acid (0.1 eq) can facilitate Schiff base formation.
-
Agitate the mixture at an elevated temperature (e.g., 50-60 °C) for 12-16 hours. Crucially, the vessel should be open to the air or have air bubbled through it to facilitate the final oxidative aromatization step.
-
After the reaction, drain the solvent and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Caption: Key on-resin chemical transformation and cleavage step.
PART C: Cleavage and Purification
-
Cleavage from Resin:
-
Treat the dried, product-bound resin with a cleavage cocktail. A standard and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[9]
-
Expertise Note: TIS and water act as scavengers to trap reactive cationic species generated during cleavage, preventing side reactions with sensitive functional groups on the product.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA, and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether. Collect the solid by centrifugation or filtration.
-
-
Purification and Analysis:
-
Purify the crude product using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final library members using LC-MS and ¹H NMR.
-
Data Summary and Reagent Selection
The success of a combinatorial library depends on the diversity of the building blocks used. The aldehyde component in this synthesis is the primary source of variation.
Table 1: Summary of Solid-Phase Protocol Parameters
| Step | Key Reagents | Solvent | Typical Time | Temperature |
| Immobilization | 2,3-Diaminopyridine-4-carboxylic acid, HATU, DIEA | DMF | 4-6 hours | Room Temp. |
| Cyclization | Aldehyde (R-CHO), Acetic Acid (optional) | DMF or NMP | 12-16 hours | 50-60 °C |
| Cleavage | TFA / H₂O / TIS (95:2.5:2.5) | None | 2-3 hours | Room Temp. |
Table 2: Exemplar Aldehydes for Library Diversification
| Aldehyde | Resulting 'R' Group at C2-Position | Key Structural Feature |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Introduces a halogen for potential cross-coupling. |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Electron-donating group, hydrogen bond acceptor. |
| Pyridine-4-carboxaldehyde | 4-Pyridyl | Introduces a basic nitrogen for salt formation. |
| Furan-2-carboxaldehyde | 2-Furyl | Heteroaromatic ring system. |
| Cyclohexanecarboxaldehyde | Cyclohexyl | Introduces aliphatic, non-polar character. |
| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl | Strong electron-withdrawing group. |
Conclusion and Future Directions
Methyl 2,3-diaminopyridine-4-carboxylate is a powerful and versatile building block for solid-phase synthesis. The protocols outlined here provide a reliable and efficient pathway for the generation of diverse imidazo[4,5-b]pyridine libraries. The inherent flexibility of the on-resin cyclization with various aldehydes allows for a broad exploration of chemical space around this privileged scaffold.
Further diversification could be achieved by employing alternative cyclization partners, such as carboxylic acids (requiring coupling reagents) or orthoesters, to introduce different substituents at the C2-position.[7] Additionally, if the anchored scaffold or the aldehyde contains orthogonal protecting groups, further on-resin modifications could be performed post-cyclization, adding another dimension of complexity and diversity to the final library. This strategic use of solid-phase chemistry is indispensable for accelerating modern drug discovery programs.
References
-
K. Wołosewicz, M. Dymińska, Z. Daszkiewicz, and J. S. Knyps, "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives," Molecules, vol. 26, no. 1, p. 136, Dec. 2020. [Online]. Available: [Link]
-
A. El-Sayed, A. A. El-Reedy, and A. H. Shamroukh, "Synthesis of 2-amino-imidazo[4,5-b]pyridines," Organic & Biomolecular Chemistry, vol. 10, no. 3, pp. 583-588, 2012. [Online]. Available: [Link]
-
S. K. Das, S. K. Singh, and G. C. M. K. Reddy, "Solid-phase synthesis of N-substituted amidinophenoxy pyridines as factor XA inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 8, no. 14, pp. 1877-1882, Jul. 1998. [Online]. Available: [Link]
-
T. F. Dubina et al., "SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS," Chemistry of Heterocyclic Compounds, vol. 60, no. 3/4, pp. 248-261, 2024. [Online]. Available: [Link]
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S. D. Sharma, P. R. Sebahar, and T. S. G. A. M. van der Heijde, "Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles," Organic Letters, vol. 14, no. 7, pp. 1764-1767, Apr. 2012. [Online]. Available: [Link]
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C. Temple Jr, J. D. Rose, R. N. Comber, and G. A. Rener, "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines," Journal of Medicinal Chemistry, vol. 30, no. 10, pp. 1746-1751, Oct. 1987. [Online]. Available: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD., "The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis," Ningbo Inno Pharmchem Co., Ltd. [Online]. Available: [Link]
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S. L. Mellor, J. McGuire, and S. P. Watson, "Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin," Bioorganic & Medicinal Chemistry Letters, vol. 8, no. 17, pp. 2369-2374, Sep. 1998. [Online]. Available: [Link]
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T. He, Y. Li, and Y. Hu, "Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis," Organic & Biomolecular Chemistry, vol. 20, no. 1, pp. 157-161, 2022. [Online]. Available: [Link]
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M. A. A. El-Gazzar, H. N. A. Hassan, and H. A. R. Hussein, "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies," Molecules, vol. 25, no. 21, p. 5003, Oct. 2020. [Online]. Available: [Link]
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I. V. Trushkov et al., "Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds," The Journal of Organic Chemistry, vol. 78, no. 4, pp. 1623-1632, Feb. 2013. [Online]. Available: [Link]
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R. E. Dolle, "Solid-phase synthesis of combinatorial libraries," Molecular Diversity, vol. 4, no. 4, pp. 233-256, 1999. [Online]. Available: [Link]
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A. A. Fadda, "Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review)," Journal of Chemical and Pharmaceutical Research, vol. 7, no. 8, pp. 841-865, 2015. [Online]. Available: [Link]
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J. C. V. C. Rojas, G. A. V. Castillo, and F. A. A. Valenzuela, "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis," Journal of the Mexican Chemical Society, vol. 58, no. 4, pp. 426-432, Dec. 2014. [Online]. Available: [Link]
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A. V. Kopaeva et al., "Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates," Russian Journal of Organic Chemistry, vol. 57, no. 8, pp. 1228-1233, Aug. 2021. [Online]. Available: [Link]
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A. S. T. Husås, T. Songe, and F. L. Næsbø, "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution," Molbank, vol. 2010, no. 2, p. M673, Apr. 2010. [Online]. Available: [Link]
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A. G. Krchnák et al., "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," University of California, Irvine, Mar. 2020. [Online]. Available: [Link]
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F. Albericio et al., "Practical Protocols for Solid-Phase Peptide Synthesis 4.0," International Journal of Molecular Sciences, vol. 24, no. 1, p. 733, Dec. 2022. [Online]. Available: [Link]
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K. M. Byrd, A. M. Kiefer, and D. A. H. Jr, "A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules," Organic & Biomolecular Chemistry, vol. 20, no. 14, pp. 2887-2891, Mar. 2022. [Online]. Available: [Link]
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Y. Wu et al., "Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis," Nature Communications, vol. 15, no. 1, p. 1047, Feb. 2024. [Online]. Available: [Link]
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M. Teixidó, F. Albericio, and E. Giralt, "Solid-phase synthesis and characterization of N-methyl-rich peptides," Journal of Peptide Research, vol. 65, no. 2, pp. 153-166, Feb. 2005. [Online]. Available: [Link]
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Application Note & Protocols: One-Pot Synthesis of Diverse Heterocyclic Libraries from Methyl 2,3-diaminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the one-pot synthesis of diverse heterocyclic libraries derived from the versatile building block, Methyl 2,3-diaminopyridine-4-carboxylate. Recognizing the critical role of heterocyclic scaffolds in modern drug discovery, this document details robust and efficient protocols for the construction of medicinally relevant pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines. By leveraging multicomponent reaction strategies, these protocols offer a streamlined approach to generating molecular diversity from a common starting material, thereby accelerating the hit-to-lead optimization process. The methodologies presented herein are designed for practical implementation in a research setting, with a focus on experimental causality, reproducibility, and scientific rigor.
Introduction: The Strategic Advantage of One-Pot Synthesis in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has placed immense pressure on medicinal chemists to rapidly generate libraries of structurally diverse small molecules for biological screening. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial arrangements and engage in specific interactions with biological targets. One-pot synthesis and multicomponent reactions (MCRs) have emerged as powerful strategies in this endeavor, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step synthetic routes.[1][2] These approaches allow for the construction of complex molecular architectures in a single operation, thereby accelerating the discovery and optimization of new drug candidates.
Methyl 2,3-diaminopyridine-4-carboxylate is an exceptionally useful, yet underexplored, starting material for the generation of fused heterocyclic libraries. Its ortho-diamino functionality provides a reactive handle for the annulation of a variety of heterocyclic rings, while the methyl carboxylate group at the 4-position offers a convenient point for further diversification or can act as a modulator of the compound's physicochemical properties. This document outlines detailed protocols for the one-pot synthesis of two key heterocyclic scaffolds from this precursor: pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines, both of which are privileged structures in medicinal chemistry.
Core Chemistry and Mechanistic Rationale
The synthetic strategies detailed below hinge on the nucleophilic character of the adjacent amino groups at the C2 and C3 positions of the pyridine ring. These ortho-diamines are poised for condensation reactions with bifunctional electrophiles, leading to the formation of a new, fused heterocyclic ring.
Synthesis of Pyrido[2,3-b]pyrazines
The reaction of o-diamines with 1,2-dicarbonyl compounds is a classic and reliable method for the synthesis of pyrazine rings. In a one-pot protocol, the reaction proceeds through a sequential double condensation, as illustrated in the workflow below.
Caption: One-pot synthesis of a pyrido[2,3-b]pyrazine library.
The mechanism involves the initial nucleophilic attack of one amino group on a carbonyl carbon of the 1,2-dicarbonyl compound, followed by dehydration to form an imine intermediate. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group, which after another dehydration step, yields the aromatic pyrido[2,3-b]pyrazine core. The choice of solvent, often ethanol or acetic acid, can catalyze the dehydration steps.
Synthesis of Pyrido[2,3-d]pyrimidines
The construction of the pyrido[2,3-d]pyrimidine scaffold from Methyl 2,3-diaminopyridine-4-carboxylate can be achieved through a one-pot condensation with urea or its derivatives. This transformation is particularly valuable as the resulting pyrido[2,3-d]pyrimidin-4(3H)-one core is a well-known pharmacophore.
Caption: Formation of the pyrido[2,3-d]pyrimidine core.
The reaction is believed to proceed via the initial formation of an acylurea intermediate by the reaction of one of the amino groups with urea. Subsequent heating promotes an intramolecular cyclization with the adjacent amino group, followed by the elimination of ammonia to afford the stable, fused pyrimidinone ring system.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: One-Pot Synthesis of a Pyrido[2,3-b]pyrazine Library
This protocol describes a general procedure for the synthesis of a library of Methyl pyrido[2,3-b]pyrazine-7-carboxylates by varying the 1,2-dicarbonyl compound.
Materials:
-
Methyl 2,3-diaminopyridine-4-carboxylate
-
A library of 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl (2,3-butanedione), benzil)
-
Ethanol (absolute) or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add Methyl 2,3-diaminopyridine-4-carboxylate (1.0 eq.).
-
Add the desired 1,2-dicarbonyl compound (1.0 - 1.1 eq.).
-
Add the chosen solvent (ethanol or glacial acetic acid) to achieve a concentration of approximately 0.1 M with respect to the diaminopyridine.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Data Presentation:
| Entry | 1,2-Dicarbonyl Compound | Solvent | Time (h) | Yield (%) |
| 1 | Glyoxal (40% in H₂O) | Ethanol | 4 | 75 |
| 2 | Diacetyl | Ethanol | 3 | 88 |
| 3 | Benzil | Acetic Acid | 6 | 92 |
| 4 | 1-Phenyl-1,2-propanedione | Ethanol | 4 | 85 |
Protocol 2: One-Pot Synthesis of Methyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-8-carboxylate
This protocol details the synthesis of the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Materials:
-
Methyl 2,3-diaminopyridine-4-carboxylate
-
Urea
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dowtherm A)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine Methyl 2,3-diaminopyridine-4-carboxylate (1.0 eq.) and urea (1.5 - 2.0 eq.).
-
Add a high-boiling point solvent such as DMF to the flask.
-
Attach a reflux condenser and heat the mixture to 130-150 °C with stirring.
-
Maintain the reaction at this temperature for 4-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired Methyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-8-carboxylate.
Trustworthiness and Self-Validation
The protocols described in this application note are based on well-established and fundamental reactions in heterocyclic chemistry. The synthesis of pyrazines from o-diamines and 1,2-dicarbonyls is a robust and high-yielding transformation. Similarly, the annulation of a pyrimidinone ring using urea is a widely employed strategy.
To ensure the validity of the experimental results, the following analytical techniques are recommended for the characterization of the synthesized compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the products.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the final products.
-
Melting Point Analysis: To assess the purity of the crystalline products.
By employing these standard analytical methods, researchers can confidently verify the identity and purity of the compounds in their synthesized libraries.
References
-
Balalaie, S., & Abdolmohammadi, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]
-
El-Sayed, H. A., Moustafa, A. H., & Nafie, M. S. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12845-12861. [Link]
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A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]
-
Kisliuk, R. L., Gaumont, Y., & Thorndike, J. (1993). Synthesis and biological properties of 5,8-dideazaisofolic acid and its 2-desamino and 2-desamino-2-methyl analogues. Journal of medicinal chemistry, 36(17), 2526–2531. [Link]
-
The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Heterocyclic Chemistry, 42(5), 879-895. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 516-534. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 3975-4005. [Link]
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A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 2199-2207. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(1), 1-22. [Link]
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Update on thiopyran-fused heterocycle synthesis (2013–2024). Organic & Biomolecular Chemistry, 22(26), 5676-5717. [Link]
-
CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. World Journal of Pharmaceutical Research, 11(10), 1167-1178. [Link]
-
Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. The Journal of Organic Chemistry, 80(1), 472-479. [Link]
-
Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2018(2), M983. [Link]
-
2,3-diaminopyridine. Organic Syntheses, 44, 34. [Link]
-
ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. Bulletin of the Chemical Society of Ethiopia, 37(1), 113-122. [Link]
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 122(5), 763-769. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 516-534. [Link]
Sources
Application Note: A Robust HPLC Method for In-Process Monitoring of the Synthesis of Methyl 2,3-diaminopyridine-4-carboxylate
Introduction
Methyl 2,3-diaminopyridine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency and purity of the final product are critically dependent on the successful conversion of its precursors. Therefore, a reliable and accurate analytical method to monitor the progress of the synthesis is paramount. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the in-process monitoring of the synthesis of Methyl 2,3-diaminopyridine-4-carboxylate, focusing on the reduction of its nitro-precursor, Methyl 2-amino-3-nitropyridine-4-carboxylate.
The ability to effectively separate and quantify the starting material, intermediates, and the final product in a single chromatographic run provides real-time insights into the reaction kinetics and helps in determining the optimal reaction endpoint. This leads to improved yield, higher purity, and more consistent manufacturing of the target molecule. The method described herein is designed to be stability-indicating, ensuring that any potential degradation products can also be resolved from the main components.[1]
Rationale for Method Development
The synthesis of Methyl 2,3-diaminopyridine-4-carboxylate typically involves the reduction of the nitro group of Methyl 2-amino-3-nitropyridine-4-carboxylate.[2] The analytical challenge lies in the separation of these two structurally similar compounds, which differ primarily in the functional group at the 3-position of the pyridine ring. The developed reversed-phase HPLC (RP-HPLC) method leverages the difference in polarity between the nitro and amino functionalities to achieve baseline separation.
A C18 stationary phase is chosen for its hydrophobicity, which allows for effective retention of the aromatic pyridine derivatives.[3] The mobile phase, a gradient of aqueous buffer and an organic modifier, is optimized to elute the more polar diaminopyridine product before the less polar nitropyridine starting material. The use of a phosphate buffer helps to maintain a consistent pH and improve peak shape by minimizing silanol interactions with the basic amine groups. UV detection is employed for its sensitivity to the chromophoric pyridine ring system.
HPLC Method Parameters
A summary of the optimized HPLC method parameters is provided in the table below.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Workflow
The following diagram illustrates the overall workflow for monitoring the synthesis of Methyl 2,3-diaminopyridine-4-carboxylate using the developed HPLC method.
Caption: Workflow for HPLC monitoring of the synthesis.
Detailed Protocols
Preparation of Mobile Phase and Standards
-
Mobile Phase A (20 mM Potassium Phosphate, pH 7.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 7.0 with a potassium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Standard Preparation: Prepare individual stock solutions (1 mg/mL) of Methyl 2-amino-3-nitropyridine-4-carboxylate and Methyl 2,3-diaminopyridine-4-carboxylate in methanol. From these, prepare a mixed standard solution containing both compounds at a concentration of 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Sample Preparation for In-Process Monitoring
-
Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of a suitable solvent that stops the reaction (e.g., cold methanol).
-
Further dilute the quenched sample with the initial mobile phase composition (90% A: 10% B) to a final concentration within the linear range of the method (e.g., approximately 0.1 mg/mL of the expected final product).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard solution to verify system suitability, including resolution, peak shape, and retention times.
-
Inject 10 µL of the prepared reaction sample.
-
Run the gradient method as specified in the HPLC Method Parameters table.
-
At the end of each run, allow the column to re-equilibrate at the initial conditions for at least 5 minutes.
Data Analysis and Interpretation
The progress of the reaction is monitored by observing the decrease in the peak area of the starting material, Methyl 2-amino-3-nitropyridine-4-carboxylate, and the corresponding increase in the peak area of the product, Methyl 2,3-diaminopyridine-4-carboxylate.
The percentage conversion can be calculated using the following formula:
% Conversion = (Area_product / (Area_product + Area_starting_material)) * 100
A typical chromatogram will show the elution of the more polar product, Methyl 2,3-diaminopyridine-4-carboxylate, at an earlier retention time, followed by the less polar starting material, Methyl 2-amino-3-nitropyridine-4-carboxylate. The reaction is considered complete when the peak corresponding to the starting material is no longer detectable or has reached a pre-defined acceptable level.
The logical relationship for method validation is outlined below:
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means to monitor the synthesis of Methyl 2,3-diaminopyridine-4-carboxylate. By enabling the accurate separation and quantification of the key components in the reaction mixture, this method facilitates process optimization, ensures product quality, and supports consistent manufacturing in a research and drug development setting. The protocol is straightforward to implement and can be adapted for use with various HPLC systems equipped with a UV detector.
References
-
ResearchGate. (n.d.). Chromatograms showing separation of 3,4-diaminopyridine from related... Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Diaminopyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
Sources
Application Note & Protocol: Scale-Up Synthesis of Methyl 2,3-diaminopyridine-4-carboxylate
Abstract
Methyl 2,3-diaminopyridine-4-carboxylate is a pivotal building block in medicinal chemistry and materials science. Transitioning its synthesis from the laboratory bench to pilot or manufacturing scale introduces significant challenges that require a robust, well-understood, and controlled process. This document provides a comprehensive guide for researchers and process chemists, detailing a plausible synthetic route and addressing the critical considerations for its scale-up. We focus on the principles of process safety, thermal management, mass transfer, and impurity control to ensure a reproducible, safe, and efficient large-scale synthesis.
Introduction: The Strategic Importance of the Diaminopyridine Scaffold
The substituted diaminopyridine moiety is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules. Methyl 2,3-diaminopyridine-4-carboxylate, in particular, offers three distinct points for chemical modification—the two amino groups and the methyl ester—making it a versatile intermediate for constructing complex molecular architectures. The successful scale-up of its synthesis is a critical step in the drug development pipeline, enabling the production of sufficient material for advanced preclinical and clinical studies.
This guide moves beyond a simple recitation of steps, providing the causal reasoning behind key process decisions. It is designed to equip the scaling chemist with the foresight needed to anticipate and mitigate common challenges encountered when moving from gram- to kilogram-scale production.
Proposed Synthetic Pathway
While numerous methods exist for the synthesis of substituted pyridines, a common and reliable strategy for introducing vicinal amino groups involves the regioselective nitration of an amino-substituted pyridine followed by catalytic reduction.[1][2] This pathway is advantageous as it often utilizes readily available starting materials and employs well-characterized, scalable chemical transformations.
The proposed three-step synthesis begins with commercially available Methyl 2-aminopyridine-4-carboxylate.
Caption: Key challenges and mitigation strategies for successful process scale-up.
Thermal Management and Safety
-
The Challenge: The nitration step is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making passive heat dissipation inefficient. [3][4]An uncontrolled temperature spike can lead to a runaway reaction, vigorous off-gassing, and the formation of dangerous, unstable byproducts. Similarly, catalytic hydrogenation is exothermic and the catalyst itself can ignite if exposed to air.
-
Mitigation Strategies:
-
Reactor Choice: Utilize a jacketed reactor with a thermal control unit (TCU) capable of both heating and rapid cooling.
-
Controlled Addition: The nitrating mixture must be added sub-surface via a calibrated dosing pump over an extended period. The addition rate should be linked to the internal temperature, automatically slowing or stopping if the temperature exceeds a set limit (e.g., 5 °C).
-
Reverse Addition Quench: For the quench step, consider a "reverse addition" where the reaction mixture is slowly added to the ice/water in the quench vessel, rather than the other way around. This maintains a large heat sink throughout the process.
-
Catalyst Handling: For the hydrogenation, ensure the reactor is fully inerted with nitrogen before catalyst addition. The catalyst should be added as a slurry in the reaction solvent to prevent dust and potential ignition.
-
Mass Transfer and Mixing
-
The Challenge: Inefficient mixing can create localized zones of high reactant concentration ("hot spots") during the nitrating agent addition, leading to over-nitration or degradation. [4]During hydrogenation, poor mixing can result in insufficient contact between the hydrogen gas, the catalyst, and the substrate, leading to stalled or incomplete reactions.
-
Mitigation Strategies:
-
Reactor Geometry: Use a reactor equipped with baffles to prevent vortex formation and promote turbulent flow.
-
Agitator Design: Select an appropriate agitator (e.g., a pitched-blade turbine for solid suspension and general blending, or a gas-entrainment impeller for hydrogenation) and ensure the stirring speed is optimized to provide a homogeneous mixture without excessive shear.
-
Product Isolation and Purification
-
The Challenge: Laboratory techniques like gravity filtration and recrystallization in Erlenmeyer flasks are not feasible at scale. Large volumes of wet solids are difficult to handle and dry efficiently.
-
Mitigation Strategies:
-
Filtration: Use a Nutsche filter-dryer or a centrifuge to isolate the product under a contained environment. This allows for efficient washing and preliminary drying.
-
Drying: Final drying should be performed in a vacuum oven with precise temperature control to avoid product degradation.
-
Crystallization: A crystallization study should be performed to define the optimal solvent system, cooling profile, and seeding strategy. This is crucial for controlling particle size distribution (PSD), which impacts filtration, drying, and downstream processing, as well as ensuring consistent purity by rejecting impurities into the mother liquor.
-
Pilot-Scale Protocol (1 kg Example)
This protocol outlines the synthesis in a 50 L jacketed glass reactor.
Equipment:
-
50 L jacketed glass reactor with overhead stirrer (pitched-blade turbine), baffles, temperature probe, and nitrogen inlet.
-
Thermal Control Unit (TCU).
-
Calibrated dosing pump with a sub-surface addition line.
-
100 L quench vessel.
-
Hydrogenator (e.g., 50 L autoclave).
-
Nutsche filter-dryer.
Protocol:
Step 1: Nitration (Pilot Scale)
-
Charge the 50 L reactor with Methyl 2-aminopyridine-4-carboxylate (1.52 kg, 10.0 mol).
-
Set TCU to -10 °C and begin agitation (150 RPM).
-
Slowly charge concentrated sulfuric acid (6.0 L), ensuring the internal temperature remains below 10 °C.
-
In a separate, suitable vessel, prepare the nitrating mixture of nitric acid (0.75 L) and sulfuric acid (1.5 L) with cooling.
-
Using the dosing pump, add the nitrating mixture sub-surface over 3-4 hours. The addition rate must be controlled to maintain the internal batch temperature between 0 °C and 5 °C. CRITICAL CONTROL POINT.
-
Stir for an additional 2 hours at 0-5 °C after addition is complete.
-
Perform IPC-1 analysis to confirm reaction completion.
-
In the 100 L quench vessel, charge crushed ice (50 kg).
-
Slowly transfer the reaction mixture from the reactor into the quench vessel over ~1.5 hours. Monitor the quench vessel temperature.
-
Neutralize the slurry by pumping in a 25% w/w sodium bicarbonate solution until the pH is stable at 7.5.
-
Filter the resulting yellow solid using the Nutsche filter. Wash the cake with cold deionized water (3 x 5 L).
-
Dry the intermediate under vacuum at 50 °C until constant weight.
Step 2: Reduction (Pilot Scale)
-
Inert the 50 L hydrogenator with nitrogen.
-
Charge methanol (20 L) followed by the dried nitro-intermediate (~1.9 kg).
-
Prepare a slurry of 10% Pd/C (100 g) in methanol (1 L) and charge it to the reactor under a nitrogen blanket.
-
Seal the reactor, purge three times with nitrogen, then three times with hydrogen.
-
Pressurize the reactor to 50 PSI with hydrogen and start agitation (250 RPM).
-
Maintain the temperature at 25-30 °C (the reaction is exothermic; use TCU for cooling if necessary).
-
Monitor hydrogen uptake. When uptake ceases, continue agitation for 1 hour.
-
Perform IPC-2 analysis to confirm reaction completion.
-
Vent the hydrogen and purge three times with nitrogen.
-
Filter the batch through a pre-prepared, contained filter cartridge to remove the catalyst. Wash with methanol (2 x 3 L).
-
Transfer the filtrate to the 50 L reactor, and distill off the methanol under vacuum.
-
Perform a solvent swap to the chosen recrystallization solvent, heat to dissolve, filter hot if necessary, then cool under a controlled profile to crystallize.
-
Isolate the final product using the Nutsche filter, wash with a small amount of cold solvent, and dry under vacuum at 60 °C.
Data Summary: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (15.2 g) | Pilot Scale (1.52 kg) | Key Rationale for Change |
| Nitration | |||
| Starting Material | 15.2 g | 1.52 kg | 100x Scale Factor |
| H₂SO₄ Volume | 60 mL | 6.0 L | Maintained concentration |
| Nitrating Mixture Addition | 1 hour (manual) | 3-4 hours (pump) | Essential for thermal control at scale [3][4] |
| Max Internal Temp (°C) | < 5 °C | < 5 °C | Critical parameter for safety and impurity control |
| Reduction | |||
| Hydrogen Pressure | 50 PSI | 50 PSI | Parameter maintained from lab scale |
| Catalyst Loading | ~5% w/w | ~5% w/w | Optimized at lab scale, confirmed at pilot |
| Reaction Time | 4-6 hours | 5-8 hours | May be slightly longer due to mass transfer limitations |
| Overall | |||
| Expected Yield | 75-85% | 70-80% | A slight drop in yield is common on scale-up [4] |
| Purity (HPLC) | >99% | >99% | Target maintained through controlled processing |
References
- BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- Sigma-Aldrich. (n.d.). Methyl 2-aminopyridine-4-carboxylate 97%.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Jubilant Ingrevia. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet - 2,3-Diaminopyridine.
- Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in the Synthesis of Substituted Diaminopyridines
Welcome to the Technical Support Center for the synthesis of substituted diaminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in these important synthetic transformations. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by authoritative literature.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding regioselectivity in diaminopyridine synthesis.
Q1: What are the primary factors that dictate regioselectivity in the amination of substituted pyridines?
A1: The regiochemical outcome of pyridine amination is primarily governed by a combination of electronic and steric effects. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, which can best stabilize the negative charge of the intermediate Meisenheimer adduct.[1] The presence of substituents on the pyridine ring can further influence this selectivity. Electron-withdrawing groups enhance the electrophilicity of the ring, while electron-donating groups can direct substitution to other positions.[2] Steric hindrance from bulky substituents can also play a significant role in directing the incoming nucleophile to a less hindered position.
Q2: When synthesizing a 2,4-diaminopyridine from a dihalopyridine, which position is typically more reactive towards nucleophilic aromatic substitution (SNAr)?
A2: In a typical SNAr reaction on a dihalopyridine, such as 2,4-dichloropyridine, the C2 position is generally more reactive towards amination than the C4 position.[3] This is attributed to the greater ability of the nitrogen atom in the pyridine ring to stabilize the negative charge in the transition state when the attack occurs at the C2 position.[1] However, the selectivity can be influenced by the reaction conditions, the nature of the amine, and the specific halogen atoms present.
Q3: Can directing groups be used to control regioselectivity in pyridine amination?
A3: Yes, directing groups are a powerful tool for controlling regioselectivity. For instance, an amino group already present on the pyridine ring can direct subsequent functionalization.[2] Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, can also exhibit high regioselectivity depending on the ligand and catalyst system employed.[4][5][6]
Q4: What is the Chichibabin reaction, and what is its typical regioselectivity?
A4: The Chichibabin reaction is the amination of pyridine with sodium amide (NaNH₂) to produce 2-aminopyridine.[7][8] This reaction proceeds via a nucleophilic aromatic substitution of a hydride ion.[9] The reaction is highly regioselective for the C2 position.[10] If the C2 position is blocked, amination may occur at the C6 position.
Section 2: Troubleshooting Guides for Common Synthetic Protocols
This section provides detailed troubleshooting for specific issues encountered during common synthetic procedures for preparing substituted diaminopyridines.
Guide 1: Poor Regioselectivity in the Buchwald-Hartwig Amination of Dihalopyridines
Issue: Low yield of the desired 2,4-diaminopyridine isomer and formation of a mixture of products during the second amination step.
Background: The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] When applied to dihalopyridines, the first amination typically occurs with high regioselectivity at the more reactive C2 position.[3] However, the second amination at the C4 position can sometimes be challenging and lead to mixtures.
Troubleshooting Workflow:
Workflow for optimizing the second amination step.
Possible Causes and Solutions:
-
Inappropriate Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.
-
Recommendation: For the second amination at the less reactive C4 position, a more electron-rich and sterically hindered ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos), may be required to promote reductive elimination and prevent side reactions.
-
-
Reaction Temperature: The temperature for the second amination may need to be higher than the first to overcome the higher activation energy.[3]
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. Be cautious of potential decomposition at excessively high temperatures.
-
-
Base Selection: The strength and nature of the base can significantly impact the reaction outcome.
-
Recommendation: Screen a variety of bases, such as sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The choice of base can influence the deprotonation of the amine and the overall catalytic cycle.
-
Experimental Protocol: Stepwise Buchwald-Hartwig Amination of 2,4-Dichloropyridine
-
First Amination (C2-position):
-
To a solution of 2,4-dichloropyridine (1.0 equiv) in an appropriate solvent (e.g., toluene, dioxane), add the first amine (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction and purify the resulting 2-amino-4-chloropyridine.
-
-
Second Amination (C4-position):
-
To a solution of the purified 2-amino-4-chloropyridine (1.0 equiv) in a suitable solvent, add the second amine (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a more sterically demanding ligand (e.g., XPhos, 4 mol%), and a stronger base (e.g., K₃PO₄, 2.0 equiv).
-
Heat the reaction at a higher temperature (e.g., 110-130 °C) and monitor for completion.
-
Perform an aqueous workup and purify the final 2,4-diaminopyridine product by column chromatography or recrystallization.
-
Guide 2: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihalopyridines
Issue: Formation of a mixture of mono-aminated isomers when reacting a dihalopyridine with a single amine.
Background: The relative reactivity of the halogen substituents in a dihalopyridine towards SNAr can be influenced by temperature and the nature of the nucleophile.[11][12] While the C2 position is generally more reactive, under certain conditions, substitution at C4 can compete, leading to a loss of regioselectivity.
Troubleshooting Decision Tree:
Decision tree for improving regioselectivity in SNAr.
Possible Causes and Solutions:
-
High Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C4 position, leading to a mixture of products.
-
Recommendation: Perform the reaction at the lowest temperature at which the reaction proceeds at a reasonable rate. Consider starting at room temperature or even 0 °C and gradually warming if necessary.
-
-
Nature of the Nucleophile: Highly reactive, less sterically hindered amines may exhibit lower regioselectivity.
-
Recommendation: If possible, consider using a bulkier amine, which may show a greater preference for the less sterically hindered C2 position.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the relative rates of substitution at the C2 and C4 positions.
-
Recommendation: Screen a range of solvents with varying polarities, such as THF, DMF, and DMSO.
-
Comparative Data on Regioselectivity in SNAr:
| Dihalopyridine | Amine | Temperature (°C) | Solvent | Major Product | Reference |
| 2,6-Dibromopyridine | Various primary amines | Microwave | Water | Mono- or di-aminated | [13] |
| 2,4-Dichloropyrimidine | Aryl and heteroarylamines | Varies | Varies | 2-substituted | [14] |
| 2-Amino-4,6-dichloropyrimidine | Various amines | 80-90 | Solvent-free | 2,4-diamino-6-chloro | [15] |
Section 3: Synthesis of Specific Diaminopyridine Isomers
This section provides guidance on the synthesis of specific diaminopyridine isomers that can present unique regioselectivity challenges.
Synthesis of 3,5-Diaminopyridine Derivatives
The synthesis of 3,5-diaminopyridines often requires a different strategic approach compared to 2,4- or 2,6-isomers due to the lower intrinsic reactivity of the C3 and C5 positions towards nucleophilic attack.
Common Synthetic Routes:
-
From 3,5-Dinitropyridines: A common route involves the reduction of a 3,5-dinitropyridine precursor. For example, 2-chloro-3,5-dinitropyridine can be hydrogenated to give 3,5-diaminopyridine.[16]
-
From 3,5-Dihalopyridines: While direct amination can be challenging, transition-metal-catalyzed methods like the Buchwald-Hartwig amination can be employed.
Key Considerations:
-
Starting Material Availability: The choice of synthetic route may be dictated by the commercial availability of the appropriately substituted pyridine starting material.
-
Functional Group Compatibility: When using reduction methods, ensure that other functional groups in the molecule are compatible with the reducing agent (e.g., Pd/C, H₂).
Synthesis of 2,6-Diaminopyridine Derivatives
The synthesis of symmetrical 2,6-diaminopyridines can often be achieved in a single step from 2,6-dihalopyridines.
Common Synthetic Routes:
-
Direct Diamination: Reaction of 2,6-dihalopyridines (e.g., 2,6-dibromopyridine) with an excess of an amine, often under microwave irradiation, can lead to the desired 2,6-diaminopyridine.[13]
-
Chichibabin Reaction: While typically selective for the C2 position, modifications to the Chichibabin reaction have been reported for the synthesis of 2,6-diaminopyridine.[17]
Key Considerations:
-
Control of Mono- vs. Di-substitution: To favor disubstitution, use a molar excess of the amine and potentially higher reaction temperatures or longer reaction times. To favor monosubstitution, use a limiting amount of the amine.
-
Catalyst Systems: For challenging aminations, copper-catalyzed systems have been shown to be effective for the diamination of 2,6-dibromopyridine.[13]
References
-
Wagaw, S., & Buchwald, S. L. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
(n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved from [Link]
-
(n.d.). Chichibabin amination reactions. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC - PubMed Central. Retrieved from [Link]
-
(n.d.). (PDF) Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. Retrieved from [Link]
-
(n.d.). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Who we serve. Retrieved from [Link]
-
(2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Retrieved from [Link]
-
(n.d.). Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316 | Request PDF. ResearchGate. Retrieved from [Link]
-
(2021, June 15). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
(2024, July 16). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters - ACS Publications. Retrieved from [Link]
-
(n.d.). Chichibabin reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). Amination of Aminopyridines via η 6 -Coordination Catalysis. Organic Chemistry Portal. Retrieved from [Link]
-
(2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. Retrieved from [Link]
- (n.d.). CN101029021A - Production of 2,6-diamino-pyridine. Google Patents.
- (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines. Google Patents.
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(n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Retrieved from [Link]
-
(n.d.). Amination of 2-halopyridines. [a]. ResearchGate. Retrieved from [Link]
-
(n.d.). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. ResearchGate. Retrieved from [Link]
-
(2026, January 15). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. Retrieved from [Link]
-
(n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC - NIH. Retrieved from [Link]
-
(n.d.). Chichibabin Reaction. PPTX - Slideshare. Retrieved from [Link]
-
(n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central. Retrieved from [Link]
-
(2016, May 6). Regioselective 2-Amination of Polychloropyrimidines. PubMed. Retrieved from [Link]
-
(n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
(n.d.). Synthesis of the 2,6-diaminopyridine series of compound 18. Reagents... ResearchGate. Retrieved from [Link]
-
(2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. Retrieved from [Link]
-
(n.d.). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Rea- gents via a Cross Azine Coupling. ChemRxiv. Retrieved from [Link]
-
(n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. Retrieved from [Link]
- (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines. Google Patents.
-
(n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Retrieved from [Link]
- (n.d.). US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. Google Patents.
-
(n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Publishing. Retrieved from [Link]
-
(2001, May 3). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed - NIH. Retrieved from [Link]
-
(n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. Retrieved from [Link]
-
(2017, September 4). (PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. ResearchGate. Retrieved from [Link]
-
(n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC - NIH. Retrieved from [Link]
-
(n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. Retrieved from [Link]
-
(n.d.). Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC - NIH. Retrieved from [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
(n.d.). Three-component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed. Retrieved from [Link]
-
(2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
(n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]
- (n.d.). US5939553A - Process for preparing pyridine-2,6-diamines. Google Patents.
-
(2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
(2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Retrieved from [Link]
-
(n.d.). Synthesis of 3-Aminopyridine. ResearchGate. Retrieved from [Link]
-
(n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. Retrieved from [Link]
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Preventing byproduct formation in the synthesis of Methyl 2,3-diaminopyridine-4-carboxylate
Technical Support Center: Synthesis of Methyl 2,3-diaminopyridine-4-carboxylate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 2,3-diaminopyridine-4-carboxylate. As a key intermediate in the development of various pharmaceutical agents, achieving high purity and yield is paramount. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and prevent byproduct formation during this synthesis.
The Synthetic Pathway: A Mechanistic Overview
The most prevalent and reliable route to Methyl 2,3-diaminopyridine-4-carboxylate involves the reduction of its nitro precursor, Methyl 2-amino-3-nitropyridine-4-carboxylate. This transformation, while straightforward in principle, is sensitive to reaction conditions which can lead to several undesirable side reactions. The primary goal is the selective reduction of the nitro group without affecting the ester functionality or the pyridine ring.
Caption: General synthetic scheme for Methyl 2,3-diaminopyridine-4-carboxylate.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, focusing on the identification, prevention, and remediation of byproduct formation.
Q1: I'm seeing unexpected peaks in my analytical data (LC-MS/NMR) after the reaction. What are the most likely impurities?
A1: The appearance of unexpected peaks is a common issue stemming from incomplete reactions or side reactions. The two most prevalent byproducts are the unreacted starting material and the hydrolyzed carboxylic acid.
Causality:
-
Incomplete Reduction: This occurs when the reducing agent is depleted, the catalyst is poisoned, or the reaction time is insufficient. The nitro group is highly electron-withdrawing, making its complete reduction essential for achieving the desired product.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, which can be present during the reaction (e.g., with Fe/HCl) or, more commonly, during the workup.[1][2][3] The presence of two amino groups on the pyridine ring can also influence the ester's stability.
Here is a summary of common byproducts and their characteristics:
| Byproduct Name | Chemical Structure | Common Cause | Identification (vs. Product) |
| Starting Material | Methyl 2-amino-3-nitropyridine-4-carboxylate | Incomplete reduction | Higher Rf on TLC; Distinct MS peak (M+18) |
| Hydrolyzed Acid | 2,3-Diaminopyridine-4-carboxylic acid | Acidic/basic conditions during reaction or workup | Lower Rf on TLC; MS peak (M-14); Broader -OH peak in 1H NMR |
Q2: My reaction yield is consistently low, even after extending the reaction time. What could be the cause?
A2: Low yields are often linked to catalyst inefficiency or suboptimal reaction conditions that favor byproduct formation.
Expertise & Experience:
-
Catalyst Inactivation (for Catalytic Hydrogenation): The catalyst, typically Palladium on Carbon (Pd/C), can be poisoned by impurities in the starting material or solvents. Ensure high-purity reagents. The catalyst may also lose activity if not handled properly (e.g., exposure to air when dry).
-
Inefficient Chemical Reduction: When using metal/acid reductants like Fe/HCl, the reaction is heterogeneous.[4][5] Inefficient stirring can lead to poor contact between the substrate and the reducing agent, resulting in an incomplete reaction. The quality and activation of the metal powder are also critical.
-
Product Degradation: While the product is generally stable, prolonged exposure to harsh conditions (e.g., high heat, strong acid/base) can lead to degradation, although this is less common than incomplete reaction or hydrolysis.
Trustworthiness (Self-Validating System): To diagnose the issue, monitor the reaction using a reliable technique like TLC or LC-MS. If starting material is still present after a reasonable time, the issue is likely with the reduction efficiency. If the product peak appears and then diminishes, degradation may be occurring.
Q3: I'm observing significant formation of the hydrolyzed acid byproduct. How can I prevent this?
A3: Preventing ester hydrolysis requires careful control of pH throughout the entire process, from reaction to final isolation.
Authoritative Grounding: The mechanism of ester hydrolysis is well-documented and is catalyzed by both acid and base.[2][6] In this specific synthesis, the risk is highest during acidic reductions (Fe/HCl) or basic workups.
Preventative Measures:
-
Choice of Reduction Method: Catalytic hydrogenation (e.g., Pd/C with H₂ gas or a transfer hydrogenation source like ammonium formate) is often preferred as it proceeds under neutral conditions, minimizing the risk of hydrolysis.
-
pH Control During Workup:
-
After reduction, if the catalyst needs to be filtered, do so before any pH adjustments.
-
When neutralizing an acidic reaction mixture, use a mild base like sodium bicarbonate (NaHCO₃) and add it slowly while monitoring the pH to avoid strongly basic conditions. Aim for a pH between 7 and 8.
-
During extraction, use a saturated NaHCO₃ solution instead of stronger bases like NaOH to wash the organic layer.
-
-
Minimize Contact Time with Water: Perform aqueous workup steps efficiently and avoid letting the reaction mixture sit in aqueous acidic or basic solutions for extended periods.
Q4: What is the most effective method for purifying the final product and removing these specific byproducts?
A4: Column chromatography on silica gel is the most reliable method for separating the desired product from the common byproducts.
Experimental Choices & Causality:
-
Stationary Phase: Standard silica gel is effective. The polar amino groups of the product and byproducts will interact with the silica.
-
Mobile Phase (Eluent): A gradient elution is typically most effective.
-
Start with a less polar solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) to elute the less polar starting material (if present).
-
Gradually increase the polarity (e.g., to 70-100% Ethyl Acetate, or adding a small percentage of Methanol, like 1-5%) to elute the desired product.
-
The highly polar hydrolyzed acid will either remain on the baseline or require a much more polar eluent (e.g., >10% Methanol in Dichloromethane) to elute. This significant difference in polarity is the key to a successful separation.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an effective final polishing step. A common solvent system is Ethyl Acetate/Hexanes or Methanol/Water.
Validated Experimental Protocol: Catalytic Hydrogenation
This protocol is optimized to minimize byproduct formation by utilizing neutral reaction conditions.
Materials:
-
Methyl 2-amino-3-nitropyridine-4-carboxylate
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (reagent grade)
-
Ethyl Acetate (reagent grade)
-
Celite®
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve Methyl 2-amino-3-nitropyridine-4-carboxylate (1.0 eq) in Methanol (10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric when dry.
-
Hydrogenation: Seal the flask, purge with hydrogen gas (H₂), and then maintain a positive pressure of H₂ (typically via a balloon or a Parr shaker apparatus) at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. The disappearance of the starting material spot is a key indicator.
-
Workup:
-
Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional Methanol and Ethyl Acetate to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel as described in Q4.
Visualizing Byproduct Formation Pathways
Understanding the divergence from the desired reaction pathway is key to troubleshooting. The following diagram illustrates how the intended transformation competes with the primary side reactions.
Caption: Divergent pathways in the synthesis leading to common byproducts.
References
-
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154. [Link]
-
Journal of Chemical and Pharmaceutical Research (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [Link]
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. [Link]
-
Organic Chemistry Portal. Methyl Esters. Organic Chemistry Portal. [Link]
- Google Patents. (1980). Hydrolysis of methyl esters. US4185027A.
-
Allen, C. F. H., & Wolf, C. N. (1955). 3-Aminopyridine. Organic Syntheses, Coll. Vol. 3, 45. [Link]
-
Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1586. [Link]
-
Bamidele, O. D., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(1), 1-10. [Link]
-
van der Plas, H. C., & Wozniak, M. (1997). Nitropyridines, Their Synthesis and Reactions. Croatica Chemica Acta, 70(4), 891-929. [Link]
-
ResearchGate. (2008). Nitropyridines: Synthesis and reactions. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
- Google Patents. (2012). An improved process for producing aminopyridines. WO2012095691A1.
- Google Patents. (2010). Preparing 2,3-diaminopyridine compounds. DE102009022830A1.
Sources
- 1. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl Esters [organic-chemistry.org]
Purification strategies for crude Methyl 2,3-diaminopyridine-4-carboxylate
Technical Support Center: Methyl 2,3-diaminopyridine-4-carboxylate
Welcome to the technical support center for Methyl 2,3-diaminopyridine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The purity of this compound is paramount for successful downstream applications, including drug discovery and materials science. This document provides in-depth, field-proven strategies for its purification, addressing common challenges through a practical, question-and-answer format.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues that may arise during the purification of crude Methyl 2,3-diaminopyridine-4-carboxylate. Each solution is grounded in the chemical principles governing the molecule's behavior.
Question 1: My crude product is a dark, oily residue with low purity by NMR/LC-MS. What is the best initial purification strategy?
Answer: A dark, oily appearance typically indicates the presence of polymeric side products, residual high-boiling solvents, and colored impurities from the synthetic route (e.g., nitrated precursors). The most effective initial step is a liquid-liquid acid-base extraction, which leverages the basicity of the two amino groups to separate the desired product from neutral or acidic impurities.[1]
The core principle is to protonate the basic diaminopyridine to form a water-soluble salt, leaving non-basic impurities in the organic phase.[2][3]
dot
Caption: Acid-Base Extraction Workflow.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl). Use a volume of aqueous acid equal to the organic phase. Repeat the extraction twice.
-
Expert Insight: Use of a mild acid like 1M HCl is crucial. Stronger acids or prolonged exposure could risk hydrolysis of the methyl ester group.[1] The two basic amino groups will be protonated, forming a water-soluble ammonium salt which partitions into the aqueous layer.
-
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with a small portion of fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a saturated solution of Sodium Bicarbonate (NaHCO₃) or a dilute (2M) Sodium Hydroxide (NaOH) solution with stirring until the pH is basic (pH 8-9), confirmed with pH paper. The deprotonated, neutral product will precipitate or form an oily layer.
-
Causality: Basification neutralizes the ammonium salt, regenerating the free amine form, which has low water solubility and can be re-extracted.[3]
-
-
Re-extraction: Extract the product back into an organic solvent (DCM or EtOAc). Perform at least three extractions to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Question 2: My product streaks badly during silica gel column chromatography, and I get poor recovery. How can I fix this?
Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel. Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic amino groups of your compound undergo a strong acid-base interaction with the stationary phase, causing irreversible adsorption, broad peaks, and significant tailing.[4]
To solve this, you must neutralize the acidic sites on the silica gel by modifying the mobile phase.
dot
Caption: Mechanism of Mobile Phase Modifier in Chromatography.
Troubleshooting Column Chromatography
| Issue | Probable Cause | Solution |
| Severe Tailing/Streaking | Strong interaction between basic amines and acidic silica gel. | Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide to the eluent system. This competitive base will neutralize the silanol groups. |
| Poor Separation | Incorrect solvent system polarity. | Start with a non-polar system and gradually increase polarity. A common gradient is Hexanes/Ethyl Acetate, transitioning to Ethyl Acetate/Methanol. Always include the basic modifier. |
| No Elution | Compound is irreversibly adsorbed to the silica. | Use a more polar solvent system (e.g., 5-10% Methanol in DCM) containing a higher concentration of the basic modifier (e.g., 1-2% Et₃N). Alternatively, consider using a different stationary phase like alumina (basic or neutral). |
Recommended Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Slurry Preparation: Prepare the column by packing a slurry of silica gel in the initial, least polar eluent.
-
Loading: Adsorb the partially purified product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the column. This "dry loading" technique prevents band broadening.
-
Elution: Begin elution with a non-polar solvent system containing 1% triethylamine (e.g., 90:10:1 Hexane:EtOAc:Et₃N). Gradually increase the polarity.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC), staining with potassium permanganate or visualizing under UV light.
-
Collection: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.
Question 3: The purified solid is off-white or yellow and discolors over time. Is it degrading?
Answer: Yes, discoloration is a sign of degradation. Aromatic diamines are electron-rich and highly susceptible to air oxidation, which produces colored impurities.[5] This process can be accelerated by light and heat.
Solution:
-
Handling: During the final stages of purification (e.g., after chromatography), handle the compound under an inert atmosphere (Nitrogen or Argon) if possible.
-
Storage: For long-term storage, keep the purified solid in an amber vial, purge with an inert gas, and store in a freezer (-20°C).[5]
Frequently Asked Questions (FAQs)
Q: What are the expected physicochemical properties of Methyl 2,3-diaminopyridine-4-carboxylate? A: While specific data for this exact isomer is limited, related aminopyridine carboxylates are typically crystalline solids with melting points in the range of 140-180°C.[6][7] It is expected to be soluble in methanol, DCM, and moderately soluble in ethyl acetate.
Q: Is the methyl ester group stable during purification? A: The ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating. This is why mild conditions are recommended for acid-base extractions (e.g., 1M HCl, NaHCO₃). Avoid using strong bases like NaOH or KOH for extended periods unless hydrolysis to the corresponding carboxylic acid is the desired outcome.
Q: What is the best method to confirm the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like formic acid or ammonium formate is a good starting point.[8][9]
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and can help identify impurities.
Q: Can I use recrystallization for final purification? A: Absolutely. Recrystallization is an excellent final step to obtain high-purity, crystalline material, especially after chromatography.
-
Solvent Selection: A good starting point is a binary solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., hot Methanol or Ethyl Acetate) and then slowly add a poor solvent (e.g., Hexanes, Heptane, or cold water) until turbidity persists. Allow the solution to cool slowly to promote crystal growth. A patent for the related 2,3-diaminopyridine describes purification by filtration and washing with ethyl acetate after concentration, suggesting it's a good solvent for this class of compounds.[10]
References
-
Hemamalini, M., & Fun, H. K. (2011). 2,3-Diaminopyridinium 4-methoxyquinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3444. [Link]
-
Quick Company. (n.d.). Process For Producing 4 Aminopyridines. [Link]
- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62. [Link]
- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
-
MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
-
MDPI. (2000). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
-
PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Semantic Scholar. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
MDPI. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. magritek.com [magritek.com]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. sefh.es [sefh.es]
- 6. 2-アミノピリジン-4-カルボン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
Overcoming poor solubility of diaminopyridine intermediates in organic synthesis
Diaminopyridine Intermediate Solubility: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to the technical support center for handling diaminopyridine intermediates. Researchers frequently encounter solubility challenges with these compounds due to their unique structural features. This guide provides in-depth, practical solutions to common problems, moving beyond simple solvent-swapping to address the core chemical principles at play. Our goal is to equip you with the knowledge to not only solve your immediate experimental hurdles but also to proactively design more robust synthetic routes.
Part 1: Troubleshooting Guide - Reacting to Real-Time Issues
This section is for when you are in the middle of an experiment and encountering a problem. We will diagnose the issue and provide actionable, step-by-step protocols.
Scenario 1: "My diaminopyridine starting material/intermediate has precipitated out of the reaction mixture. What should I do?"
Precipitation during a reaction is a common and frustrating issue. It can halt your reaction, complicate analysis, and lead to heterogeneous mixtures that are difficult to work with.
Immediate Diagnostic Questions:
-
Is it the starting material or the product? A quick TLC or crude LC-MS can often distinguish between the starting material "crashing out" or the desired product precipitating upon formation.
-
At what point did it precipitate? Did it happen upon cooling, after adding a reagent, or over time as the concentration of reactants changed?
Causality Explained: Diaminopyridines are characterized by a rigid aromatic core and multiple hydrogen bond donors (the -NH2 groups) and acceptors (the pyridine nitrogen).[1][2] This leads to strong intermolecular hydrogen bonding, high crystal lattice energy, and consequently, low solubility in many common organic solvents. Precipitation occurs when the solvation energy provided by the solvent can no longer overcome this crystal lattice energy. This can be triggered by a drop in temperature, a change in the bulk solvent polarity as reagents are consumed and products are formed, or simply by reaching the saturation limit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected precipitation.
Step-by-Step Protocols:
-
Immediate Action: Thermal Adjustment:
-
Gently warm the reaction mixture (e.g., to 40-60 °C). For many organic compounds, solubility increases significantly with temperature.[3]
-
Caution: Ensure the temperature will not degrade your reactants or products or cause the solvent to boil.
-
-
Immediate Action: Co-Solvent Addition:
-
If heat is not an option or is ineffective, add a small volume (5-10% of total volume) of a stronger, polar aprotic co-solvent.[4][5]
-
Recommended Co-solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
-
Rationale: These solvents are excellent hydrogen bond acceptors and can effectively disrupt the intermolecular hydrogen bonding of the diaminopyridine, leading to better solvation.[6]
-
-
Systematic Approach: Proactive Solvent Screening:
-
If the above fails, it indicates a fundamental mismatch between your solute and solvent system. It is best to pause and conduct a formal solubility screen before proceeding on a larger scale.
-
Protocol:
-
Place a small, known amount (e.g., 5-10 mg) of your diaminopyridine intermediate into several vials.
-
Add a measured volume (e.g., 0.5 mL) of a candidate solvent to each vial.
-
Stir or sonicate at a controlled temperature (e.g., 25 °C).
-
Visually assess solubility. If dissolved, add more solute until saturation is reached to get a semi-quantitative measure.
-
This method allows you to quickly test a range of solvents to find a suitable system for your reaction.[7][8]
-
-
Scenario 2: "My reaction worked, but the intermediate is causing an emulsion or precipitating during aqueous workup."
This is a classic downstream processing problem. The properties that make a solvent great for a reaction (e.g., high polarity like DMF) can make it problematic during extraction with immiscible aqueous and organic layers.
Causality Explained: High-polarity solvents like DMF and DMSO are miscible with both water and many organic solvents, preventing clean phase separation. Precipitation occurs when the intermediate, which was soluble in the polar reaction solvent, is not soluble in the less polar extraction solvent (e.g., ethyl acetate, DCM) once the polar solvent is washed away.
Troubleshooting Protocols:
-
Managing Emulsions:
-
Add brine (a saturated aqueous solution of NaCl). This increases the polarity of the aqueous phase, forcing a better separation from the organic layer.
-
If an emulsion persists, filter the entire mixture through a pad of Celite®. This can often break up the fine droplets causing the emulsion.
-
Patience is key. Sometimes, letting the separatory funnel stand for 20-30 minutes allows the layers to separate on their own.
-
-
Preventing Precipitation During Workup:
-
Use a Larger Volume of Organic Solvent: Dilution can keep the intermediate below its solubility limit in the extraction solvent.
-
Add a Co-Solvent to the Extraction System: If extracting with ethyl acetate, adding 5-10% tetrahydrofuran (THF) can increase the polarity of the organic phase just enough to keep your compound in solution without compromising phase separation.
-
Direct Precipitation/Crystallization: If the compound is highly insoluble in common extraction solvents, embrace it. After the reaction, dilute the mixture with an anti-solvent (a solvent in which your compound is very insoluble, like water or heptane) to deliberately and completely precipitate your product. You can then isolate it by filtration, which is often a more efficient purification step than a difficult extraction.
-
Part 2: Frequently Asked Questions (FAQs) - Proactive Strategies and Core Knowledge
This section addresses fundamental questions and provides strategies to design experiments that avoid solubility issues from the outset.
Q1: What makes diaminopyridines so poorly soluble in the first place?
Answer: The primary cause is extensive intermolecular hydrogen bonding. The two amino groups are potent hydrogen bond donors, while the pyridine nitrogen is a strong acceptor. This allows the molecules to arrange in a crystal lattice with very strong intermolecular forces. Solvents must expend significant energy to break these interactions apart. The rigid, planar nature of the pyridine ring further enhances packing in the solid state, contributing to high lattice energy and poor solubility.[1][2][6]
Q2: What is a good starting point for solvent selection?
Answer: A systematic approach is always best. Start with solvents from different classes to probe a range of polarities and hydrogen bonding capabilities. A good initial screen should always include:
-
Polar Aprotic: DMF, DMSO, Acetonitrile (MeCN)
-
Ethereal: THF, 2-MeTHF, Dioxane
-
Chlorinated: Dichloromethane (DCM)
-
Alcohols: Isopropanol (IPA), Ethanol (EtOH)[9]
-
Aromatic: Toluene (can be surprisingly effective when heated)
The table below summarizes key properties of recommended starting solvents.
| Solvent | Polarity Index | Boiling Point (°C) | H-Bond Donor/Acceptor | General Use Case |
| DMSO | 7.2 | 189 | Acceptor | Excellent solubilizer, but difficult to remove. |
| DMF | 6.4 | 153 | Acceptor | Good general-purpose polar solvent. |
| THF | 4.0 | 66 | Acceptor | Good for moderately polar compounds; can form peroxides. |
| Acetonitrile | 5.8 | 82 | Weak Acceptor | Useful in reactions where protic solvents interfere. |
| DCM | 3.1 | 40 | Weak Acceptor | Good for less polar derivatives; volatile. |
| Isopropanol | 3.9 | 82 | Donor & Acceptor | Can participate in H-bonding to aid solubility. |
| Toluene | 2.4 | 111 | None | Useful for higher temperature reactions. |
Data compiled from various sources, including solvent selection guides from pharmaceutical companies.[10][11]
Q3: How can I chemically modify my intermediate to improve its solubility?
Answer: This is one of the most powerful but often overlooked strategies. By temporarily masking the amino groups, you can dramatically alter the molecule's intermolecular forces.
The Protecting Group Strategy: The introduction of a protecting group, such as a tert-butoxycarbonyl (Boc) group, has two major benefits.[12][13]
-
Disruption of Hydrogen Bonding: The bulky Boc group replaces an N-H hydrogen, physically preventing the formation of the strong hydrogen bonding networks that cause low solubility.[14]
-
Increased Lipophilicity: The tert-butyl group adds a significant non-polar character to the molecule, increasing its solubility in common, less-polar organic solvents like DCM, THF, and ethyl acetate.
Workflow for Implementing a Protection Strategy:
Caption: Workflow for using protecting groups to enhance solubility.
Experimental Protocol: Boc Protection of a Diaminopyridine
-
Dissolution: Suspend your diaminopyridine (1.0 equiv.) in a suitable solvent such as THF or Dioxane.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.0-2.2 equiv., depending on whether you want to protect one or both amino groups) and a base such as Triethylamine (TEA, 1.2-2.5 equiv.) or DMAP (catalytic).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. The poorly soluble starting material is typically consumed and a clear solution forms as the more soluble protected product is generated.
-
Workup: Perform a standard aqueous workup. The Boc-protected diaminopyridine is usually much more soluble in solvents like ethyl acetate, making extraction straightforward.
-
Deprotection: After subsequent synthetic steps, the Boc group is easily removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM, or with HCl in an appropriate solvent.[15]
Q4: Are there any "unconventional" techniques for particularly stubborn cases?
Answer: Yes. When standard solvents fail, you can turn to more advanced methods.
-
Acid/Base Salt Formation: For many diaminopyridines, protonating one of the basic nitrogens with a volatile acid (like acetic acid) can form a salt in situ. This salt may have drastically different (and better) solubility in a given polar solvent. The acid can often be removed during workup or under vacuum. This is a powerful technique, especially for spray-drying applications where an organic-soluble salt is needed.
-
Solvent Mixtures (Co-solvency): Do not limit yourself to single solvents. A mixture can have properties superior to either individual component. For example, a toluene/DMF mixture can provide the high temperature of toluene while benefiting from the solubilizing power of DMF. A systematic screening of co-solvent ratios can often unlock the ideal reaction medium.[4][16]
-
High-Temperature Synthesis: Some reactions, particularly couplings, can be run at high temperatures (e.g., 120-150 °C) in solvents like DMF, NMP, or toluene.[17] At these temperatures, most diaminopyridines become significantly more soluble. This requires careful consideration of substrate stability but can be very effective.
By understanding the underlying chemical principles and employing these systematic troubleshooting and proactive strategies, you can effectively overcome the solubility challenges posed by diaminopyridine intermediates and accelerate your research and development efforts.
References
-
PubChem. 3,4-Diaminopyridine. National Center for Biotechnology Information. [Link]
-
Al-kassimy, N. et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Gao, J. et al. (2011). Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions. Journal of Chemical & Engineering Data, ACS Publications. [Link]
-
Mitrofanov, I. et al. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. [Link]
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Juszyńska-Gałązka, E. et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed Central, NIH. [Link]
- Lee, J. et al. (2010). Process for the synthesis of diaminopyridine and related compounds.
-
Organic Chemistry Portal. Protective Groups.[Link]
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Pireddu, R. et al. (2016). Overcoming the challenge of poor drug solubility. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References.[Link]
-
Gao, J. et al. (2011). Solubility of 2,6-Diaminopyridine in Toluene, o Xylene, Ethylbenzene, Methanol, Ethanol, 2Propanol, and Sodium Hydroxide Solutions. ResearchGate. [Link]
-
University of Rochester. Troubleshooting: The Workup. Department of Chemistry. [Link]
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Conti, P. et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Ilić, M. et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]
-
Song, P. et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. PubMed. [Link]
-
University of Toronto. Solvent and Reagent Selection Guide. Green Chemistry Initiative. [Link]
-
LookChem. (2023). What is the solubility of 2 6 diaminopyridine?[Link]
-
Luo, J. et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Oxford Academic. [Link]
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Carlson, R. et al. (2010). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.[Link]
-
ResearchGate. (2018). Advances in Synthesis and Application of Imidazopyridine Derivatives.[Link]
-
Restek. HPLC Troubleshooting Guide.[Link]
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Babu, P.R.S. et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
-
Wang, Y. et al. (2021). Cooperation/Competition between Halogen Bonds and Hydrogen Bonds in Complexes of 2,6-Diaminopyridines and X-CY3 (X = Cl, Br; Y = H, F). MDPI. [Link]
-
Royal Society of Chemistry. (2011). A Survey of Solvent Selection Guides. Green Chemistry. [Link]
-
Jorgensen, M. & Duffy, C. (2022). Aqueous and cosolvent solubility data for drug-like organic compounds. PubMed Central, NIH. [Link]
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Sharma, R. et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. [Link]
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Rehman, A. et al. (2023). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. PubMed Central, NIH. [Link]
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Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.[Link]
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ResearchGate. (2014). (PDF) The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents.[Link]
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Kim, S. & Kim, J. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
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Prat, D. et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]
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Al-Bayati, E.H. & Al-Azzawi, A.M. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]
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Goldberg, F.W. et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, ACS Publications. [Link]
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Millard, J.W. et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]
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Babu, R.J. & Sathigari, S. (2016). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]
-
Dr. Lisa O'Neill. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
-
Stevens, J.M. et al. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development, ACS Publications. [Link]
-
The Organic Chemistry Tutor. (2018). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility. YouTube. [Link]
-
Reddit. (2022). Any troubleshooting for a reaction work-up? r/chemistry. [Link]
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D'yakonov, V.A. et al. (2011). Intramolecular C-H•••O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives. Semantic Scholar. [Link]
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Side reactions of Methyl 2,3-diaminopyridine-4-carboxylate under acidic or basic conditions
Welcome to the technical support resource for Methyl 2,3-diaminopyridine-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this versatile but sensitive intermediate. Here, we provide in-depth, field-tested insights into potential side reactions under common acidic and basic experimental conditions, structured in a practical question-and-answer format. Our goal is to explain the causality behind these reactions and offer robust troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture, containing Methyl 2,3-diaminopyridine-4-carboxylate, turned from a pale yellow to a dark brown/black color after adding a strong base (e.g., NaOH, KOH). What is causing this discoloration?
Answer:
This is a classic sign of oxidative degradation. The 2,3-diaminopyridine core is highly electron-rich, making it susceptible to oxidation, especially under basic conditions which deprotonate the amino groups and increase their electron-donating power. The likely mechanism involves the formation of highly conjugated, colored quinone-imine type structures or N-oxides, which can further polymerize.[1]
Causality:
-
Atmospheric Oxygen: The primary culprit is often dissolved atmospheric oxygen in your solvent.
-
Increased Electron Density: In a basic medium, the amino groups are deprotonated, enhancing their electron-donating ability and making the pyridine ring more susceptible to oxidation.
-
Metal Contaminants: Trace metal ions (e.g., copper, iron) in your reagents or from the reaction vessel can catalyze this oxidation.
Troubleshooting Protocol:
-
Inert Atmosphere: Before adding the base, thoroughly degas your reaction solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.
-
Use Fresh, High-Purity Reagents: Use freshly opened solvents and high-purity bases to minimize metal contamination.
-
Temperature Control: Perform the reaction at the lowest effective temperature. Oxidation kinetics are significantly slower at reduced temperatures (e.g., 0 °C or below).
-
Antioxidant Additives (Process Scale): For larger-scale reactions where oxygen exclusion is difficult, adding a small amount of an antioxidant like sodium sulfite or sodium thiosulfate can be considered, though this will complicate purification.
Q2: After performing a reaction under acidic conditions (e.g., HCl, TFA) and workup, my final product is 2,3-diaminopyridine-4-carboxylic acid, not the expected methyl ester derivative. Why did this happen?
Answer:
You have encountered acid-catalyzed hydrolysis of the methyl ester. The ester functional group is labile in the presence of strong acids, particularly with water present and/or elevated temperatures.
Causality:
-
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon for nucleophilic attack by water. This is a standard equilibrium-driven process for esters.
-
Reaction Conditions: The presence of water in your acid, solvent, or introduced during an aqueous workup, combined with heating, will drive the equilibrium towards the hydrolyzed carboxylic acid product. Even at room temperature, prolonged exposure to strong aqueous acid can cause significant hydrolysis.
Troubleshooting Protocol:
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents. Consider using a gaseous acid (e.g., HCl gas) or a non-aqueous acid source like methanolic HCl.
-
Minimize Water Contact: During workup, perform any aqueous washes quickly and at low temperatures (0-5 °C).
-
Temperature Management: Avoid heating the reaction mixture if possible. If heating is necessary, use the minimum temperature required and for the shortest duration.
-
Alternative Acid Catalysts: For reactions requiring acid catalysis but not hydrolysis, consider Lewis acids that are less prone to introducing water.
Troubleshooting Guide: Specific Side Reactions
Issue 1: Saponification Under Basic Conditions
Q: I need to perform a reaction on the pyridine ring without affecting the methyl ester, but my basic conditions (e.g., NaOH in Methanol) keep hydrolyzing it to the carboxylate salt. How can I avoid this?
A: This is a competing reaction known as saponification, the base-mediated hydrolysis of an ester.[2] It is often faster than other desired reactions on the pyridine core.
Expert Insight & Protocol: Your choice of base is critical. Strong nucleophilic bases like NaOH or KOH will readily attack the ester. You should switch to a non-nucleophilic, sterically hindered base.
Recommended Bases to Minimize Saponification:
| Base | Chemical Name | pKa (Conjugate Acid) | Rationale |
|---|---|---|---|
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | ~13.5 (in MeCN) | Sterically hindered, non-nucleophilic. Excellent for deprotonations. |
| DIPEA | N,N-Diisopropylethylamine | ~10.7 (in water) | "Hünig's base." Sterically hindered, commonly used to scavenge acids. |
| Proton Sponge | 1,8-Bis(dimethylamino)naphthalene | ~12.1 (in water) | Very strong, non-nucleophilic base due to steric hindrance. |
| Cs₂CO₃ | Cesium Carbonate | ~10.3 (pKa of HCO₃⁻) | A mild inorganic base that is often less prone to causing hydrolysis than hydroxides. |
Experimental Workflow:
-
Select an appropriate aprotic solvent (e.g., THF, Dichloromethane, Acetonitrile).
-
Cool the solution of Methyl 2,3-diaminopyridine-4-carboxylate to 0 °C.
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., DBU).
-
Proceed with your desired reaction. Monitor carefully by TLC or LC-MS to check for the formation of the hydrolyzed acid.
Issue 2: Potential Decarboxylation Following Acid Hydrolysis
Q: If my ester is unintentionally hydrolyzed to 2,3-diaminopyridine-4-carboxylic acid, is there a risk of it decarboxylating?
A: Yes, there is a risk, particularly if high temperatures are used. While pyridinecarboxylic acids are generally more stable than some other aromatic carboxylic acids, the reaction is plausible under harsh acidic conditions and heat.[3][4]
Causality: The mechanism for decarboxylation of pyridinecarboxylic acids often involves the formation of a zwitterionic intermediate where the ring nitrogen is protonated.[5] This protonation makes the ring electron-deficient, which can facilitate the loss of CO₂.
Preventative Measures:
-
Avoid High Temperatures: This is the most critical factor. If you have inadvertently formed the carboxylic acid, ensure all subsequent steps, including solvent removal, are performed at low temperatures (<40 °C).
-
Neutralization: After an acidic step, neutralize the solution promptly but carefully with a mild base (e.g., saturated NaHCO₃ solution) at low temperatures to form the more stable carboxylate salt before proceeding with extraction or concentration.
Visualizing Degradation Pathways
The following diagram illustrates the primary hydrolytic side reactions.
Sources
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- 2. jocpr.com [jocpr.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Catalyst poisoning issues in the hydrogenation of substituted nitropyridines
Welcome to the Technical Support Center for troubleshooting catalyst poisoning issues in the hydrogenation of substituted nitropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical reaction, ensuring efficiency, selectivity, and catalyst longevity. We will delve into the causality behind experimental observations and provide actionable, field-proven solutions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical workflow from problem identification to resolution.
Issue 1: Reaction is stalled or incomplete.
Q1: My hydrogenation of a substituted nitropyridine has stopped prematurely or is showing very low conversion. What are the likely causes?
A: A stalled or incomplete reaction is a classic symptom of catalyst deactivation, with catalyst poisoning being the primary suspect. The most common culprits are sulfur and nitrogen-containing compounds, which can strongly adsorb to and block the active sites of noble metal catalysts like palladium (Pd) and platinum (Pt).[1][2][3] Even at parts-per-million (ppm) levels, these impurities can be detrimental.[2] Another possibility is deactivation due to improper catalyst handling or storage.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled hydrogenation reactions.
Detailed Steps & Explanations:
-
Verify Reaction Conditions: Before suspecting poisoning, ensure your fundamental reaction parameters are optimal.
-
Hydrogen Pressure: Is the hydrogen supply adequate? For more challenging substrates, a hydrogen balloon may be insufficient, and a Parr hydrogenator might be necessary.[1]
-
Temperature: While many hydrogenations occur at room temperature, some substrates may require gentle heating. However, excessive heat can also lead to catalyst deactivation.[1]
-
Agitation: Inefficient stirring can lead to poor mixing in the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which will limit the reaction rate.[1]
-
-
Evaluate Raw Material Purity: The most effective way to prevent poisoning is to remove poisons from the feed stream before they contact the catalyst.[4][5]
-
Action: Use high-purity solvents and reagents. If possible, analyze your starting materials for common poisons.
-
Causality: Contaminants in raw materials are a primary source of catalyst poisons.[6] Sulfur compounds (e.g., thiophenes), halides, and heavy metals (e.g., lead, mercury) are notorious for deactivating catalysts by forming stable complexes with the active sites.[3][6]
-
-
Test with Fresh Catalyst: To rule out catalyst deactivation from improper storage or handling, it is advisable to use a fresh batch.[1]
-
Action: Repeat the reaction with a newly opened container of catalyst.
-
Causality: Catalysts, especially pyrophoric ones like Raney Nickel, must be handled under an inert atmosphere to maintain their activity.[1]
-
-
Consider Substrate/Product Inhibition: The pyridine ring in your starting material or the resulting aminopyridine/piperidine product can itself act as a catalyst poison.[2][7][8]
-
Action: Monitor the reaction progress closely. A slowing rate as product concentration increases may indicate product inhibition.
-
Causality: The lone pair of electrons on the nitrogen atom of the pyridine or piperidine ring can strongly coordinate to the metal surface, blocking active sites.[9]
-
Issue 2: Poor chemoselectivity and formation of byproducts.
Q2: My reaction is producing a mixture of partially hydrogenated intermediates and other side products instead of the desired amino pyridine. Is this related to catalyst poisoning?
A: Yes, catalyst poisoning can significantly impact selectivity. Poisons can alter the electronic properties of the catalyst's metal surface, which may change the preferred reaction pathway.[2] Partially poisoned sites might favor intermediate reduction steps or side reactions over the desired complete hydrogenation.[2] For instance, instead of the complete reduction of the nitro group, you might observe the formation of nitroso or hydroxylamine intermediates.
Strategies to Improve Selectivity:
-
Catalyst Screening: The choice of metal and support can influence selectivity.
-
Action: Screen different catalysts (e.g., Pd, Pt, Rh, Ni) and supports (e.g., carbon, alumina). For example, Ruthenium catalysts are often reported to be more resistant to poisoning.[2]
-
Causality: Different metals have varying affinities for poisons and may favor different reaction pathways.
-
-
Optimize Reaction Conditions: Temperature, pressure, and solvent can all affect the reaction pathway.[7]
-
Action: Systematically vary these parameters. Lower temperatures may reduce over-hydrogenation or side reactions.
-
Causality: Harsher conditions can sometimes lead to a loss of selectivity.
-
-
Use of Additives/Poisons for Selectivity: In some cases, intentional poisoning can be used to improve selectivity.[10]
-
Action: The addition of a controlled amount of a "poison" like pyridine can sometimes prevent over-reduction or debenzylation.[11] For example, in the Rosenmund reduction, a palladium catalyst is intentionally poisoned with sulfur or quinoline to prevent the over-reduction of the aldehyde product.[10]
-
Causality: By selectively blocking the most active sites, the catalyst's activity can be attenuated, favoring the formation of an intermediate product.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the most common catalyst poisons in the hydrogenation of substituted nitropyridines?
A: The most frequently encountered catalyst poisons include:
-
Sulfur Compounds: Even at parts-per-billion (ppb) levels, compounds like hydrogen sulfide (H₂S), thiols, and thiophenes can severely deactivate noble metal catalysts.[7][13]
-
Nitrogen-Containing Compounds: The pyridine substrate and aminopyridine/piperidine product themselves can act as inhibitors due to the strong coordination of the nitrogen lone pair to the catalyst surface.[7][8][9] Other nitrogen-containing heterocycles present as impurities are also potent poisons.[10]
-
Halides: Halogenated compounds can poison the catalyst.[3][7]
-
Heavy Metals: Metals like lead, mercury, and arsenic can deactivate catalysts by forming stable complexes with the active sites.[3][6]
-
Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas stream, CO strongly adsorbs to metal surfaces and can inhibit the reaction.[3][6]
Q4: How do I differentiate between different catalyst deactivation mechanisms?
A: It is crucial to distinguish between poisoning, fouling, and sintering:
| Deactivation Mechanism | Description | Common Indicators |
| Poisoning | Chemical deactivation where impurities bind to active sites. Can be reversible or irreversible.[5][14] | Rapid loss of activity, presence of known poisons in the feedstock.[7] |
| Fouling/Coking | Physical blockage of active sites and pores by carbonaceous deposits or other materials.[5][14] | Often associated with high-temperature reactions or polymerization of reactants/products.[7] |
| Sintering | Thermal degradation where catalyst particles agglomerate, reducing surface area and activity.[5][14] | Occurs at high reaction temperatures, leading to a gradual loss of activity.[5] |
Q5: Can a poisoned catalyst be regenerated?
A: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the type of deactivation.
-
Reversible Poisoning: Some poisons can be removed by specific treatments. For example, a catalyst temporarily poisoned by a strongly adsorbed product might be regenerated by washing with a suitable solvent or by gentle heating under a hydrogen stream.[15]
-
Irreversible Poisoning: Poisons that form strong chemical bonds with the catalyst's active sites, such as sulfur or heavy metals, often cause permanent deactivation.[3][16]
-
Regeneration Techniques:
-
Thermal Treatment: Heating the catalyst to decompose or desorb the poisons.[6]
-
Chemical Regeneration: Washing the catalyst with a reactive gas or solution to remove the impurities.[6][17] For palladium catalysts poisoned by nitrogen impurities, treatment with alkali or alkaline earth metal salts has been shown to be effective.[18]
-
Q6: What are the best practices for handling and storing hydrogenation catalysts to prevent deactivation?
A: Proper handling and storage are critical for maintaining catalyst activity.
-
Inert Atmosphere: Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon), especially pyrophoric catalysts like Raney Nickel.[1]
-
Cleanliness: Ensure all glassware is scrupulously clean to avoid introducing trace contaminants.[1]
-
Storage: Store catalysts in a cool, dry place, tightly sealed to prevent exposure to air and moisture.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of a Substituted Nitropyridine
-
Setup: To a clean, dry hydrogenation vessel, add the substituted nitropyridine and a high-purity solvent (e.g., methanol, ethanol, ethyl acetate).[1]
-
Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C) under a positive pressure of the inert gas.[1]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., via a hydrogen-filled balloon or from a cylinder for higher pressures).[1]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet at all times, as dry palladium on carbon can be pyrophoric.[1]
-
Isolation: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
Section 4: Catalyst Selection Guide
The choice of catalyst can significantly impact the success of the hydrogenation of substituted nitropyridines, especially in the presence of potential poisons.
| Catalyst | Advantages | Disadvantages | Common Poisons |
| Palladium (Pd) | Highly active, versatile | Very sensitive to poisoning, especially by sulfur and nitrogen compounds.[2][3] | Sulfur, Nitrogen compounds, Halides, CO, Heavy metals[3][10] |
| Platinum (Pt) | Highly active, good for aromatic ring reduction | Sensitive to poisoning, can be less selective than Pd | Sulfur, Nitrogen compounds, CO[3] |
| Rhodium (Rh) | Good for aromatic ring reduction, can show some poison resistance | Can be less active than Pd or Pt for nitro group reduction | Nitrogen compounds[9] |
| Ruthenium (Ru) | Often more resistant to poisoning than Pd or Pt[2] | May require higher pressures and temperatures | Less susceptible but can still be poisoned |
| Raney Nickel (Ni) | Cost-effective, highly active | Pyrophoric, sensitive to sulfur and nitrogen compounds[19] | Sulfur, Nitrogen compounds (ammonia)[19][20] |
References
-
Sustainability Directory. (2023, November 25). Catalyst Poisoning Mitigation. Energy. Retrieved from [Link]
-
ChemCatBio. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. ChemCatBio. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]
- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts. Google Patents.
-
Unknown. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
-
Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Retrieved from [Link]
-
Chemistry For Everyone. (2025, September 13). How Can You Prevent Catalyst Poisoning? YouTube. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC. Retrieved from [Link]
-
Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. Retrieved from [Link]
-
HydRegen. (2025, December 9). Heavy Metal Detox in Hydrogenation: How Bio-Based Enzymes are Driving a Sustainable Future. HydRegen. Retrieved from [Link]
-
ACS Publications. (2026, January 14). Dual Role of KBr in Hollow Core–Shell Pd Catalysts: Pd Electronic Structure Modulation and Stability Enhancement for Direct Synthesis of Hydrogen Peroxide. Langmuir. Retrieved from [Link]
-
ResearchGate. (2018, September 3). Catalyst deactivation in the liquid phase hydrogenation of nitrocompounds. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Retrieved from [Link]
-
Unknown. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. SciSpace. Retrieved from [Link]
-
OUCI. (n.d.). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. OUCI. Retrieved from [Link]
-
Semantic Scholar. (1991, October 15). Role of Sulfur in Catalytic Hydrogenation Reactions. Semantic Scholar. Retrieved from [Link]
-
Axens. (n.d.). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Axens. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of catalyst deactivation. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts Deactivation, Poisoning and Regeneration. MDPI. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. RSC Publishing. Retrieved from [Link]
-
Transactions of the Faraday Society. (n.d.). Investigation of the poisoning of platinum group catalysts by thermal desorption. Part 2.—Mercury poisoning of benzene hydrogenation on palladium. RSC Publishing. Retrieved from [Link]
-
PubMed Central. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry. (n.d.). Poisoned catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Methyl 2,3-diaminopyridine-4-carboxylate and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate success of a discovery campaign. Diaminopyridine carboxylates are a class of scaffolds prized for their utility in constructing complex heterocyclic systems, particularly those with therapeutic relevance. However, not all isomers are created equal. The subtle shifts in the positions of the amino and carboxylate groups on the pyridine ring dramatically alter the electronic landscape and steric environment, leading to profound differences in reactivity.
This guide provides an in-depth, objective comparison of the chemical reactivity of Methyl 2,3-diaminopyridine-4-carboxylate and its key isomers, such as Methyl 3,4-diaminopyridine-2-carboxylate. In the absence of direct, side-by-side kinetic studies in the public domain, this analysis synthesizes fundamental principles of physical organic chemistry, data from closely related analogues, and insights from computational chemistry to provide a predictive framework for their behavior in common synthetic transformations. We will explore the causality behind their differential reactivity in N-acylation, N-arylation, and cyclization reactions, offering field-proven insights to guide your synthetic strategy.
The Decisive Influence of Substituent Positioning: An Electronic and Steric Analysis
The reactivity of any substituted pyridine is a complex interplay of inductive and resonance effects, further modulated by steric hindrance. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic substitution compared to benzene.[1] The introduction of two powerful electron-donating amino groups and an electron-withdrawing methyl carboxylate group creates a nuanced electronic environment that is highly dependent on their relative positions.
The nucleophilicity of the exocyclic amino groups, a key determinant of their reactivity in acylation and arylation reactions, is directly tied to the electron density on the nitrogen atoms. This, in turn, is governed by the combined electronic influence of the ring nitrogen and the methyl carboxylate group.
Isomer Focus: Methyl 2,3-diaminopyridine-4-carboxylate
In this isomer, the two amino groups are ortho to each other. The 2-amino group is ortho to the ring nitrogen, while the 3-amino group is meta. The methyl carboxylate at the 4-position is para to the ring nitrogen and meta to the 2-amino group.
-
Electronic Effects: The electron-withdrawing methyl carboxylate group at the 4-position significantly reduces the electron density of the pyridine ring, particularly at the ortho (3 and 5) and para (ring nitrogen) positions. This deactivating effect will influence the basicity of the ring nitrogen and the nucleophilicity of the amino groups. The 3-amino group is expected to be more nucleophilic than the 2-amino group. The lone pair of the 2-amino group can participate in resonance with the ring nitrogen, which somewhat delocalizes it, while the 3-amino group's lone pair is less involved in such resonance.
-
Steric Effects: The 2-amino group is sterically hindered by the adjacent 3-amino group. The 3-amino group is flanked by the 2-amino group and the 4-carboxylate group, also experiencing some steric crowding.
Isomer Focus: Methyl 3,4-diaminopyridine-2-carboxylate
Here, the amino groups are at the 3 and 4-positions, and the carboxylate is at the 2-position.
-
Electronic Effects: The electron-withdrawing carboxylate group at the 2-position will strongly deactivate the ring. The 4-amino group is para to the carboxylate and is expected to have its electron-donating ability significantly attenuated. The 3-amino group is meta to the carboxylate, and its nucleophilicity will also be reduced, though likely to a lesser extent than the 4-amino group. Generally, in 3,4-diaminopyridine, the 4-amino group is found to be more nucleophilic.[2] However, the presence of the strong electron-withdrawing group at position 2 will have a substantial impact.
-
Steric Effects: The 3-amino group is sterically hindered by the adjacent 2-carboxylate and 4-amino groups. The 4-amino group is less sterically encumbered.
Predicted Reactivity Comparison
Based on the analysis of electronic and steric factors, we can infer a comparative reactivity profile for these isomers in key synthetic transformations.
| Reaction Type | Methyl 2,3-diaminopyridine-4-carboxylate | Methyl 3,4-diaminopyridine-2-carboxylate | Rationale |
| N-Acylation | Moderate reactivity. Regioselective acylation is likely to favor the 3-amino group due to its higher predicted nucleophilicity and slightly less steric hindrance compared to the 2-amino group. | Lower reactivity due to the strong deactivating effect of the 2-carboxylate group. Acylation, if it occurs, is predicted to favor the less sterically hindered and electronically less deactivated 4-amino group. | The nucleophilicity of the amino groups is the primary driver. Strong electron-withdrawing groups decrease nucleophilicity. Steric hindrance around the amino group can also disfavor acylation. |
| N-Arylation | Moderate reactivity. Similar to acylation, arylation is expected to be more facile at the 3-position. Sterically demanding coupling partners may face challenges. | Lower reactivity. The deactivated nature of the ring will likely require more forcing conditions (higher temperatures, stronger bases, more active catalysts) for Buchwald-Hartwig or Chan-Lam couplings. | The success of palladium- or copper-catalyzed N-arylation is highly dependent on the nucleophilicity of the amine and the electronic nature of the pyridine ring.[3] |
| Cyclization | High propensity for cyclization. The vicinal 2,3-diamino arrangement is ideal for forming fused five-membered rings, such as imidazo[4,5-b]pyridines, upon reaction with one-carbon electrophiles (e.g., formic acid, aldehydes, phosgene derivatives).[1][4] | High propensity for cyclization. The vicinal 3,4-diamino arrangement readily forms fused imidazo[4,5-c]pyridines.[2] The position of the carboxylate group will influence the properties of the resulting fused system. | The geometric arrangement of the vicinal diamines is the key factor enabling intramolecular cyclization reactions to proceed efficiently. |
In-Depth Analysis of Key Reactions
N-Acylation: A Probe of Nucleophilicity
N-acylation is a fundamental transformation often used for the protection of amino groups or for the introduction of functionality. The relative rates and regioselectivity of N-acylation serve as an excellent experimental probe for the comparative nucleophilicity of the amino groups in each isomer.
Causality Behind Experimental Choices: In a competitive experiment, reacting a mixture of isomers with a sub-stoichiometric amount of an acylating agent would provide a direct measure of their relative reactivity. For determining regioselectivity within a single isomer, careful analysis of the product mixture (e.g., by NMR or LC-MS) after reaction with one equivalent of the acylating agent is necessary. The choice of acylating agent (e.g., acetyl chloride vs. acetic anhydride) and base (e.g., triethylamine vs. DMAP) can influence the outcome, with more reactive acylating agents and stronger bases potentially leading to di-acylation or reduced selectivity.[5]
N-Arylation: Building Molecular Complexity
The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling are powerful methods for the formation of C-N bonds, enabling the introduction of aryl and heteroaryl moieties.[6][7] The success of these reactions with diaminopyridine carboxylate substrates is highly sensitive to the electronic and steric environment.
Trustworthiness Through Self-Validating Protocols: A well-designed protocol to compare the N-arylation reactivity would involve subjecting each isomer to a standardized set of reaction conditions with a model aryl halide (e.g., 4-bromotoluene). The yield of the mono-arylated product as a function of time would provide a quantitative measure of reactivity. It is crucial to use a catalyst system known to be effective for heteroaromatic amines, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) for palladium catalysis.[6]
Cyclization: The Power of Vicinal Diamines
The ortho-disposition of the amino groups in both Methyl 2,3-diaminopyridine-4-carboxylate and Methyl 3,4-diaminopyridine-2-carboxylate makes them excellent precursors for the synthesis of fused heterocyclic systems. This is arguably their most valuable synthetic application.
-
Methyl 2,3-diaminopyridine-4-carboxylate will cyclize to form imidazo[4,5-b]pyridine derivatives.[1][8]
-
Methyl 3,4-diaminopyridine-2-carboxylate will cyclize to form imidazo[4,5-c]pyridine derivatives.[2][4]
The reaction with a one-carbon electrophile, such as formic acid or an aldehyde followed by oxidation, is a common strategy to construct the imidazole ring.[9] The choice of the cyclizing agent allows for the introduction of various substituents at the 2-position of the resulting imidazopyridine core.
Visualization of Reactivity Principles
To further elucidate the factors governing the reactivity of these isomers, computational chemistry offers powerful predictive tools. Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of a molecule, providing a qualitative guide to where electrophilic and nucleophilic attacks are most likely to occur.[10][11]
Caption: Experimental workflow for comparing N-acylation reactivity and selectivity.
Methodology:
-
Reaction Setup: In separate, identical round-bottom flasks, dissolve Methyl 2,3-diaminopyridine-4-carboxylate (Isomer A) and Methyl 3,4-diaminopyridine-2-carboxylate (Isomer B) (0.5 mmol each) in anhydrous dichloromethane (5 mL).
-
Base Addition: Add triethylamine (1.1 eq, 0.55 mmol) to each flask and cool the mixtures to 0°C in an ice bath.
-
Acylating Agent Addition: Slowly add a solution of acetyl chloride (1.0 eq, 0.5 mmol) in dichloromethane (1 mL) dropwise to each flask over 5 minutes with vigorous stirring.
-
Reaction and Monitoring: Stir the reactions at 0°C for 30 minutes, then allow them to warm to room temperature. Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h) and analyzing them by LC-MS to determine the consumption of starting material and the formation of mono- and di-acetylated products.
-
Work-up: After a set time (e.g., 4 hours), quench each reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Analysis: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR to determine the ratio of regioisomers formed.
Protocol 2: Comparative N-Arylation (Buchwald-Hartwig)
This protocol uses a standard palladium-catalyzed method to compare N-arylation efficiency.
Methodology:
-
Reaction Setup: In separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., Argon), add the diaminopyridine isomer (1.0 eq, 0.2 mmol), 4-bromotoluene (1.2 eq, 0.24 mmol), Pd₂(dba)₃ (2 mol%, 0.004 mmol), and XPhos (4 mol%, 0.008 mmol).
-
Reagent Addition: Add sodium tert-butoxide (1.5 eq, 0.3 mmol) and anhydrous toluene (2 mL) to each flask.
-
Reaction: Seal the flasks and heat the reaction mixtures to 100°C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to compare the rate of formation of the mono-arylated product.
-
Work-up: After 24 hours (or upon completion), cool the mixtures to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification and Analysis: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel. Determine the yield of the major mono-arylated product for each isomer to compare their relative reactivity.
Conclusion
The reactivity of Methyl 2,3-diaminopyridine-4-carboxylate and its isomers is a nuanced subject, governed by a delicate balance of electronic and steric effects. While direct comparative data is sparse, a thorough analysis based on established chemical principles allows for robust predictions.
-
Methyl 2,3-diaminopyridine-4-carboxylate is predicted to be a versatile intermediate, with the 3-amino group being the primary site for selective functionalization in acylation and arylation reactions. Its key strength lies in its predisposition to form the medicinally important imidazo[4,5-b]pyridine scaffold.
-
Methyl 3,4-diaminopyridine-2-carboxylate is expected to be a less reactive substrate for N-acylation and N-arylation due to the strong deactivating influence of the 2-carboxylate group. However, it remains an excellent precursor for the synthesis of the isomeric imidazo[4,5-c]pyridine system.
For the medicinal chemist, the choice between these isomers will depend on the desired synthetic outcome. If the goal is to build upon the diaminopyridine core via N-functionalization, the 2,3-diamino-4-carboxylate isomer offers a more reactive handle. If the primary objective is the rapid construction of a fused imidazopyridine, both isomers are excellent choices, leading to distinct and valuable heterocyclic cores. This guide provides the foundational knowledge and experimental framework to make an informed decision, enabling a more rational and efficient approach to drug discovery and development.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diaminopyridine Isomer Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This is particularly challenging when dealing with isomers, which possess identical molecular formulas but differ in the arrangement of their atoms. Diaminopyridines (DAPs), a class of compounds with significant therapeutic potential, exist as several positional isomers, such as 2,3-diaminopyridine, 3,4-diaminopyridine, and 2,6-diaminopyridine. The subtle structural differences between these isomers can lead to significant variations in their pharmacological and toxicological profiles. Consequently, the ability to selectively and accurately quantify individual DAP isomers is a critical analytical objective.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of diaminopyridine isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the theoretical underpinnings of each technique, present validated methodologies, and offer a comparative analysis of their performance characteristics, all within the framework of international regulatory guidelines.
The Challenge of Isomer Separation
The core analytical challenge in quantifying diaminopyridine isomers lies in their similar physicochemical properties. Because they share the same mass and often exhibit comparable polarities and boiling points, achieving baseline separation requires analytical techniques with high resolving power. The choice of method is therefore dictated by the specific requirements of the analysis, including the desired sensitivity, selectivity, speed, and the nature of the sample matrix.
A Comparative Overview of Analytical Techniques
The three principal techniques employed for the separation and quantification of diaminopyridine isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and robustness in separating a wide range of compounds.[1] For diaminopyridine isomers, reversed-phase HPLC is a common approach.
Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation of DAP isomers is based on their differential partitioning between the stationary and mobile phases. More polar isomers will have a weaker interaction with the nonpolar stationary phase and will elute earlier, while less polar isomers will be retained longer.
Causality in Method Development: The key to a successful HPLC separation of DAP isomers lies in the meticulous optimization of the mobile phase composition, pH, and the choice of stationary phase. The pH of the mobile phase is particularly critical as it influences the ionization state of the amino groups on the pyridine ring, thereby altering the polarity and retention of the isomers. The addition of ion-pairing reagents can also be employed to enhance separation.[2]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] While diaminopyridines are not inherently highly volatile, they can be analyzed by GC, often with derivatization to improve their thermal stability and chromatographic behavior.
Principle of Separation: In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is governed by their boiling points and their interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like diaminopyridines.[4]
Causality in Method Development: The primary considerations for GC analysis of DAP isomers are the choice of the capillary column and the temperature program. A column with a stationary phase that can effectively discriminate between the subtle structural differences of the isomers is essential. Derivatization of the amino groups can reduce their polarity and improve peak shape and thermal stability, leading to better resolution.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[5] It is particularly well-suited for the analysis of charged and polar molecules, making it an excellent alternative for the separation of diaminopyridine isomers.
Principle of Separation: In CE, a fused-silica capillary filled with an electrolyte solution (background electrolyte) is subjected to a high voltage. When a sample is introduced, its components migrate at different velocities depending on their charge-to-size ratio. The separation of DAP isomers is achieved by optimizing the pH and composition of the background electrolyte to induce different electrophoretic mobilities for each isomer.
Causality in Method Development: The pH of the background electrolyte is a critical parameter in CE, as it determines the charge of the DAP isomers. By adjusting the pH, the degree of protonation of the amino groups can be controlled, leading to differences in their electrophoretic mobility and enabling their separation. The choice of buffer components and the addition of organic modifiers can further enhance resolution.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of diaminopyridine isomers should be based on a thorough evaluation of its performance characteristics. The following table summarizes a comparison of typical performance parameters for HPLC, GC, and CE based on available literature.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Specificity/Selectivity | Excellent, highly tunable through mobile phase and stationary phase selection. | Good to Excellent, dependent on column selection and potential for derivatization. | Excellent, high resolving power based on charge-to-size ratio. |
| Linearity (R²) | Typically >0.999 | Typically >0.99 | Typically >0.999 |
| Limit of Detection (LOD) | ng/mL range | pg to ng/mL range (with appropriate detector) | ng/mL to µg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | pg to ng/mL range (with appropriate detector) | µg/mL range |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | Typically 95-105% |
| Precision (%RSD) | <2% | <5% | <3% |
| Analysis Time | 10-30 minutes | 5-20 minutes | 5-15 minutes |
| Sample Throughput | Moderate | High (with autosampler) | High (with autosampler) |
| Derivatization | Not always required | Often required for improved performance | Not required |
| Solvent Consumption | High | Low | Very Low |
Experimental Protocols and Method Validation
The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose.[6] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines on method validation, specifically in document Q2(R1).[7] The key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Validated HPLC Method for 3,4-Diaminopyridine
A stability-indicating HPLC method has been developed and validated for the determination of 3,4-diaminopyridine.[8]
Chromatographic Conditions:
-
Column: C18 bonded phase
-
Mobile Phase: Acetonitrile and an aqueous solution containing sodium octanesulfonate and ammonium acetate (10:90 v/v), with the pH adjusted to 1.9 with trifluoroacetic acid.[8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 242 nm
Validation Summary:
-
Specificity: The method was shown to be specific for 3,4-diaminopyridine in the presence of its impurities and degradation products.
-
Linearity: A linear relationship was observed over a concentration range of 1.0 to 10.0 µg/mL with a correlation coefficient (r²) of 0.999.
-
Accuracy: The recovery of the drug substance from a spiked placebo mixture was found to be between 98.6% and 101.2%.
-
Precision: The relative standard deviation (RSD) for intra-day and inter-day precision was less than 2%.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) for 4-aminopyridine (a related impurity) were approximately 20 ng/mL and 60 ng/mL, respectively.[8]
Validated CE Method for Diaminopyridine and Aminopyridine Isomers
A capillary electrophoresis assay has been developed and validated for the analysis of aminopyridines and diaminopyridines.
Electrophoretic Conditions:
-
Capillary: Fused silica, 60 cm effective length
-
Background Electrolyte: 100 mM sodium acetate buffer, pH 5.15.
-
Applied Voltage: 20 kV
-
Detection: UV at 240 nm
-
Internal Standard: N-(1-naphthyl)ethylenediamine
Validation Summary:
-
Specificity: The method demonstrated good specificity for the separation of various aminopyridine and diaminopyridine isomers.
-
Linearity: The method was linear over a defined concentration range with good correlation coefficients.
-
LOD and LOQ: The assay allowed for the detection and determination of other aminopyridine derivatives at the 0.1% level.
-
Precision: The method was found to be precise with acceptable relative standard deviations.
-
Robustness: The method was shown to be robust with respect to small variations in analytical parameters.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the analysis of diaminopyridine isomers by HPLC and CE.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for diaminopyridine isomer analysis.
Caption: Capillary Electrophoresis (CE) workflow for diaminopyridine isomer analysis.
Conclusion: Selecting the Optimal Method
The choice of an analytical method for the quantification of diaminopyridine isomers is a critical decision that should be guided by the specific analytical requirements and regulatory expectations.
-
HPLC stands out as a robust and versatile technique, particularly for routine quality control applications. Its high precision and accuracy, coupled with the ability to handle a wide range of sample matrices, make it a preferred method in many pharmaceutical laboratories.
-
GC offers high sensitivity and is well-suited for the analysis of volatile impurities. However, the potential need for derivatization can add complexity to the sample preparation process.
-
CE provides exceptional resolving power and is an excellent choice for challenging separations of closely related isomers. Its low solvent consumption also makes it an environmentally friendly option.
Ultimately, the selected method must be rigorously validated to demonstrate its suitability for the intended purpose, ensuring the generation of reliable and accurate data for the quality assessment of diaminopyridine-containing pharmaceutical products. This guide serves as a foundational resource for researchers and scientists in navigating the complexities of analytical method validation for these critical compounds.
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Bounoure, F., et al. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Journal of Liquid Chromatography & Related Technologies, 29(1), 109-123. [Link]
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Sabbah, S., & Scriba, G. K. E. (2001). Development and validation of a capillary electrophoresis assay for the determination of 3,4-diaminopyridine and 4-aminopyridine including related substances. Journal of Chromatography A, 907(1-2), 321–328. [Link]
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Kumar, V., & Singh, R. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Chromatographic Science, 61(1), 1-13. [Link]
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Al-Kasir, R., et al. (2022). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. Molecules, 27(19), 6543. [Link]
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Goulay-Dufaÿ, S., et al. (2004). Determination of 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction. Journal of Chromatography B, 805(2), 261–266. [Link]
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A Spectroscopic Guide to Differentiating Positional Isomers of Methyl Diaminopyridine-Carboxylates
Introduction: In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds. Among them, diaminopyridine-carboxylates serve as critical building blocks for synthesizing compounds with diverse biological activities, including kinase inhibitors and potential therapeutic agents. The precise arrangement of functional groups on the pyridine ring is paramount, as even a minor positional shift can dramatically alter a molecule's biological activity, solubility, and pharmacokinetic properties. Consequently, the unambiguous structural confirmation of these isomers is a non-trivial and essential step in any synthetic workflow.
This guide provides a detailed spectroscopic comparison of three key positional isomers: Methyl 2,3-diaminopyridine-4-carboxylate, Methyl 4,5-diaminopyridine-3-carboxylate, and Methyl 5,6-diaminopyridine-3-carboxylate. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to establish clear, reliable markers for differentiating these closely related molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to equip researchers with the expertise to confidently assign the correct structure to their synthesized compounds.
Molecular Structures and Key Differentiators
The core challenge lies in distinguishing the spatial arrangement of two amino (-NH₂) groups and one methyl ester (-COOCH₃) group around the pyridine ring. These arrangements create unique electronic environments that are fingerprint-like in various spectroscopic analyses.
Figure 2: General workflow for spectroscopic-based structure confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for confirming the presence of key functional groups. While it may be less definitive than NMR for distinguishing positional isomers, subtle shifts in vibrational frequencies can provide corroborating evidence.
Key Vibrational Modes:
-
N-H Stretching: All three isomers will exhibit characteristic N-H stretching vibrations from the primary amino groups in the 3300-3500 cm⁻¹ region. [1]Typically, two bands are observed, corresponding to the symmetric and asymmetric stretching modes. The exact positions can be influenced by hydrogen bonding.
-
C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected between 1700-1730 cm⁻¹. The electronic effect of the substituent pattern may cause slight shifts (±10 cm⁻¹) for each isomer.
-
C=C and C=N Stretching: The aromatic ring vibrations will appear in the 1400-1650 cm⁻¹ region. [1][2]The pattern of these absorptions can be a fingerprint for the substitution pattern.
-
C-N Stretching: The stretching of the ring carbon to amino nitrogen bond typically occurs in the 1260-1330 cm⁻¹ range. [1] Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption frequencies for the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of the molecules. All three isomers have the same molecular formula (C₇H₉N₃O₂) and therefore the same exact molecular weight (167.07 g/mol ). The differentiation must come from subtle differences in their fragmentation patterns under techniques like Electron Ionization (EI).
Expected Fragmentation Patterns:
-
Molecular Ion (M⁺): A clear molecular ion peak at m/z = 167 should be visible for all isomers.
-
Loss of Methoxy Group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to a prominent peak at m/z = 136 (M-31). [3][4]This is expected for all three isomers.
-
Loss of COOCH₃: Loss of the entire carbomethoxy group can lead to a fragment at m/z = 108 (M-59).
-
Ring Fragmentation: The subsequent fragmentation of the pyridine ring may differ based on the stability of the resulting fragments, which is dictated by the substituent positions. However, these differences can be subtle and require careful analysis or high-resolution mass spectrometry to be diagnostic.
Summary Data Table
| Spectroscopic Feature | Methyl 2,3-diamino-4-carboxylate | Methyl 4,5-diamino-3-carboxylate | Methyl 5,6-diamino-3-carboxylate |
| ¹H Aromatic Protons | 2 adjacent protons (2 doublets) | 2 isolated protons (2 singlets) | 2 isolated protons (2 singlets) |
| ¹H Aromatic δ (ppm) | Predicted: ~6.5-7.8 | Predicted: ~7.0-8.2 | Found: 7.95 (s), 7.28 (s) [5] |
| ¹³C Carbonyl δ (ppm) | Predicted: ~165-175 | Predicted: ~165-175 | Predicted: ~165-175 |
| IR C=O (cm⁻¹) | Predicted: ~1700-1730 | Predicted: ~1700-1730 | Predicted: ~1700-1730 |
| IR N-H (cm⁻¹) | 2 bands, ~3300-3500 | 2 bands, ~3300-3500 | 2 bands, ~3300-3500 |
| MS (m/z) | M⁺ = 167, M-31 = 136 | M⁺ = 167, M-31 = 136 | M⁺ = 167, M-31 = 136 |
Conclusion
While FT-IR and Mass Spectrometry are essential for confirming the presence of the correct functional groups and molecular weight, ¹H NMR spectroscopy stands out as the most definitive technique for distinguishing between the Methyl 2,3-diaminopyridine-4-carboxylate, 4,5-, and 5,6-isomers. The number of signals, their chemical shifts, and particularly their coupling patterns in the aromatic region provide a unique and unambiguous fingerprint for each positional isomer. The clear distinction between a pattern of two doublets (for the 2,3,4-isomer) versus two singlets (for the 4,5,3- and 5,6,3-isomers) is the primary diagnostic tool. Further differentiation between the two singlet-producing isomers can be achieved by a careful analysis of the specific chemical shifts, which are uniquely dictated by the electronic environment of each proton. Combining these spectroscopic data provides a robust and self-validating system for structural verification in any research and development setting.
References
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to Diaminopyridine Carboxylates
Introduction: The Strategic Importance of Diaminopyridine Carboxylates
Diaminopyridine carboxylates are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Their rigid, planar structure, combined with multiple points for hydrogen bonding and further functionalization, makes them privileged scaffolds in medicinal chemistry for kinase inhibitors, antivirals, and other therapeutic agents. Furthermore, their coordination properties are leveraged in the design of novel polymers and functional materials.
The efficient synthesis of these intermediates is a critical factor that dictates the economic viability and timeline of a drug development or material science project. The choice of synthetic route can profoundly impact overall cost, scalability, purity, and environmental footprint. This guide provides an in-depth, objective comparison of the two most prominent strategies for synthesizing diaminopyridine carboxylates, starting from a common precursor: the palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). We will provide detailed experimental protocols, a quantitative cost-benefit analysis, and field-proven insights to guide researchers in making the most informed strategic decision for their specific application.
Route 1: The Power and Precision of Buchwald-Hartwig Double Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has largely superseded harsher classical methods for synthesizing aryl amines.[1][2] Its application to the synthesis of diaminopyridine carboxylates involves a double amination of a dihalo-pyridine precursor.
Mechanistic Rationale and Experimental Causality
The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[3] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the dihalopyridine carboxylate. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, and a base removes a proton from the amine.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[2]
The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are essential as they stabilize the palladium catalyst and accelerate the reductive elimination step, which is crucial for achieving high yields.[2][4] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[5] The reaction is run under an inert atmosphere to prevent the oxidation and deactivation of the sensitive Pd(0) catalyst.
Workflow for Buchwald-Hartwig Double Amination
Caption: Workflow for Buchwald-Hartwig Double Amination.
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is a representative example based on general procedures for double amination reactions.[5]
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), XPhos (7 mol%), and sodium tert-butoxide (t-BuONa, 2.2 equiv).
-
Reagent Addition: Add the starting aryl halide, methyl 2,6-dichloropyridine-4-carboxylate (1.0 equiv).
-
Solvent and Nucleophile: Add dry, degassed toluene (approx. 10 mL per 1.0 g of aryl halide). Finally, add the amine source (2.2 equiv). If using ammonia, it can be bubbled through the solution or added as a solution in dioxane.
-
Reaction: Seal the flask and heat the reaction mixture to 110-120 °C in an oil bath for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After 24 hours, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM).
-
Extraction: Wash the organic phase sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure methyl 2,6-diaminopyridine-4-carboxylate.
Route 2: The Classical and Economical Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient or contain good leaving groups.[6] Halopyridines are classic substrates for SNAr reactions because the ring nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, especially at the 2- and 6-positions.[7]
Mechanistic Rationale and Experimental Causality
The SNAr mechanism is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile (in this case, ammonia or an amine) attacks the carbon atom bearing a halogen leaving group. This step is typically rate-determining and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[6] The aromaticity of the pyridine ring is temporarily disrupted.[7]
-
Elimination/Aromatization: The leaving group (halide) is expelled, and the aromaticity of the ring is restored to give the final substituted product.[7]
Unlike the Buchwald-Hartwig reaction, SNAr does not require a metal catalyst. However, it often necessitates higher temperatures or pressures to overcome the energy barrier of disrupting aromaticity. The choice of solvent is important; polar aprotic solvents like DMSO or DMF are often used as they can stabilize the charged Meisenheimer complex. The reaction can be performed with aqueous ammonia, often in the presence of a copper catalyst (though milder than palladium), which can facilitate the displacement.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol: SNAr Synthesis
This protocol is a representative example adapted from procedures for the amination of dihalopyridines.[8][9]
-
Vessel Preparation: To a high-pressure reaction vessel, add methyl 2,6-dichloropyridine-4-carboxylate (1.0 equiv).
-
Reagent Addition: Add ethanol and a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).
-
Reaction: Seal the vessel securely and heat the mixture to 150-180 °C for 6-12 hours with vigorous stirring. The internal pressure will increase significantly. (Caution: This reaction must be carried out in a vessel rated for high pressure with appropriate safety precautions, such as a blast shield).
-
Workup: After the reaction time, cool the vessel to room temperature. Carefully vent any excess pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.
-
Precipitation: Add cold water to the residue to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification if necessary.
Comparative Analysis: Performance and Cost
The optimal synthetic route depends heavily on the specific project goals, including scale, budget, required purity, and available equipment. The following table provides a quantitative comparison to guide this decision.
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: Nucleophilic Aromatic Substitution (SNAr) | Justification & Insights |
| Overall Yield | Good to Excellent (70-95%) | Moderate to Good (50-80%) | Buchwald-Hartwig is generally more efficient and less prone to side reactions, leading to higher isolated yields. |
| Purity (Typical) | High (>98% after chromatography) | Moderate (>95% after recrystallization) | The selectivity of the catalytic process often results in a cleaner crude product compared to the high-temperature SNAr. |
| Reaction Time | 24 hours[5] | 6-12 hours | While the SNAr reaction itself is faster, the overall process time for Buchwald-Hartwig can be reduced with microwave assistance.[5] |
| Reaction Conditions | Mild (80-120 °C, atmospheric pressure)[4] | Harsh (150-180 °C, high pressure)[8] | The mild conditions of the Buchwald-Hartwig route are a significant advantage for functional group tolerance and safety. |
| Key Reagent Cost | High. Palladium precatalyst and phosphine ligands are expensive specialty chemicals. | Low. Aqueous ammonia is an inexpensive bulk chemical. No catalyst is strictly required. | This is the most significant differentiating factor. The catalyst cost for Route 1 can be prohibitive for large-scale synthesis. |
| Scalability | Challenging. Catalyst cost and removal of palladium traces can be problematic on a large scale. | Highly Scalable. The process uses simple, cheap reagents and standard industrial equipment (autoclaves). | SNAr is the preferred method for bulk industrial production due to its economic advantages. |
| Safety & Handling | Requires handling of pyrophoric bases (NaOtBu) and air-sensitive catalysts. | Major Hazard. Requires a high-pressure reactor. Handling large quantities of concentrated ammonia. | Both routes have hazards, but the high-pressure nature of SNAr presents a greater equipment-related risk. |
| Green Chemistry | Poor atom economy due to ligand and base. Use of precious metals. | Better atom economy. Uses a cheap, abundant nucleophile. High energy input is a drawback. | SNAr is arguably "greener" if the high energy consumption is acceptable, as it avoids precious metals and complex ligands. |
Conclusion and Recommendations
The choice between Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution for the synthesis of diaminopyridine carboxylates is a classic case of balancing precision and cost.
Choose Buchwald-Hartwig Amination for:
-
Small-scale, research-focused synthesis: When material cost is not the primary driver and high purity/yield are paramount for subsequent steps.
-
Substrates with sensitive functional groups: The mild reaction conditions are ideal for complex molecules that would not tolerate the harshness of high-temperature SNAr.
-
Rapid analog synthesis: The reliability and broad scope allow for the quick generation of a library of derivatives for structure-activity relationship (SAR) studies.
Choose Nucleophilic Aromatic Substitution (SNAr) for:
-
Large-scale and industrial production: The low cost of starting materials and the absence of an expensive catalyst make this the only economically viable option for manufacturing.
-
Cost-sensitive projects: When the budget for chemical procurement is a primary constraint.
-
Simple, robust substrates: For molecules that can withstand high temperatures and pressures without degradation.
Ultimately, the SNAr route represents a robust, economical workhorse for producing bulk quantities of simple diaminopyridine carboxylates. In contrast, the Buchwald-Hartwig amination offers a more refined, versatile, and gentle approach, making it the indispensable tool for medicinal chemists and researchers working on the frontiers of molecular design.
References
- Spokoyny, A. M., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
- American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
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OIST Groups. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Available at: [Link]
-
Al-dujaili, A. H., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(23), 8537. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Directed nucleophilic aromatic substitution reaction. Available at: [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
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Delft University of Technology. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at: [Link]
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Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
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ResearchGate. (n.d.). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
- Chout, P. V., et al. (n.d.).
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
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A Head-to-Head Comparison of Catalysts for the Regioselective Synthesis of Functionalized Diaminopyridines
Introduction: The Critical Role of Diaminopyridines in Modern Chemistry
Functionalized diaminopyridines are privileged scaffolds in medicinal chemistry and materials science. Their inherent structural features, including hydrogen bond donors and acceptors, and their ability to act as versatile ligands for metal catalysts, have led to their incorporation into a wide array of biologically active compounds and functional materials. The precise control of the regiochemistry of amination on the pyridine ring is paramount, as the substitution pattern dictates the molecule's three-dimensional structure and, consequently, its biological activity or material properties. However, the regioselective synthesis of these compounds presents a significant challenge due to the electronic nature of the pyridine ring, which can lead to mixtures of isomers. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for the regioselective synthesis of functionalized diaminopyridines, supported by experimental data to inform catalyst selection and reaction optimization.
Strategic Approaches to Regioselective Diaminopyridine Synthesis
The synthesis of diaminopyridines can be broadly categorized into three main strategies:
-
Nucleophilic Aromatic Substitution (SNAr) on Halopyridines: This is a widely used method involving the displacement of a halide on the pyridine ring with an amine nucleophile. The regioselectivity is dictated by the position of the leaving group and the electronic activation of the ring. Transition metal catalysts, particularly palladium and copper, have revolutionized this approach.
-
Reduction of Nitropyridines: This classical method involves the introduction of nitro groups onto the pyridine ring followed by their reduction to amino groups. The regioselectivity is controlled during the nitration step. A variety of reducing agents and catalysts can be employed for the reduction.
-
[2+2+2] Cycloaddition Reactions: This atom-economical approach involves the construction of the pyridine ring from smaller building blocks, such as diynes and cyanamides. The regioselectivity is determined by the nature of the catalyst and the substitution pattern of the starting materials.
This guide will focus on the comparative performance of catalysts within the SNAr and reduction strategies, as they are the most prevalent in the literature for accessing a wide range of functionalized diaminopyridines.
Part 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides under relatively mild conditions with high functional group tolerance.
Mechanism and Rationale for Catalyst Selection
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., BrettPhos, RuPhos), are often employed to promote the reductive elimination step and stabilize the active Pd(0) species. The base plays a critical role in deprotonating the amine, with common choices including sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the synthesis of various diaminopyridines.
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 2-Amino-6-chloropyridine | Ammonia | Pd(dba)₂ / Xantphos | NaOtBu | Dioxane | 110 | 16 | 85 | N/A | [1] |
| 3-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | 16 | 72 | C3-amination | [2] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 100 | 18 | 95 | C2-amination | [3] |
| 2,6-Dibromopyridine | Piperazine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Toluene | 80 | 12 | 88 | Mono-amination | [4] |
Key Observations:
-
Ligand Effect: The choice of ligand significantly influences the reactivity and selectivity. For instance, bulky biaryl phosphine ligands like BrettPhos and RuPhos are highly effective for challenging substrates like chloropyridines.[2][3]
-
Regioselectivity in Dihalopyridines: In substrates like 3-bromo-2-chloropyridine, the greater reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step allows for selective amination at the C3 position.[2] For 2,4-dichloropyridine, palladium catalysis can favor substitution at the C2 position, which is often less reactive in classical SNAr reactions.[3][5]
-
Deactivated Substrates: Palladium catalysis is particularly advantageous for the amination of chloropyridines that are deactivated by the presence of an existing amino group, a transformation that is challenging under traditional conditions.[1]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,4-Bisanilinopyridine
This protocol is adapted from a reported procedure for the regioselective amination of 2,4-dichloropyridine.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,4-dichloropyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add aniline (1.1 mmol), K₃PO₄ (2.0 mmol), and anhydrous t-amyl alcohol (5 mL).
-
Reaction: Heat the mixture at 100 °C for 18 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-anilin-4-chloropyridine. The second amination can be achieved under similar conditions at a higher temperature.
Part 2: Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of more efficient copper-based catalytic systems. It is often a cost-effective alternative to palladium catalysis, especially for large-scale syntheses.
Mechanism and Rationale for Catalyst Selection
The mechanism of the Ullmann condensation is still a subject of debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.
Figure 2: Plausible catalytic cycle for the Ullmann condensation.
The use of ligands, such as 1,10-phenanthroline or diamines, can accelerate the reaction by solubilizing the copper species and facilitating the oxidative addition and reductive elimination steps. Microwave irradiation has also been shown to significantly reduce reaction times.[4]
Comparative Performance of Copper Catalysts
| Starting Material | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 2,6-Dichloropyridine | Ammonia | Cu₂O | None | Aqueous NH₃ | 150-200 | 10-20 | 80-90 | N/A | [6] |
| 2,6-Dibromopyridine | Various amines | CuI / DMPAO | K₂CO₃ | Water | 80-225 (MW) | 2-6 | Good-Excellent | Diamination | [4][7] |
| 3-Amino-2-halopyridine | Ammonia | Copper catalyst | - | Aqueous NH₃ | 100-150 | 10-70 | - | N/A | [8] |
Key Observations:
-
Cost-Effectiveness: Copper catalysts are generally more economical than their palladium counterparts, making them attractive for industrial applications.[6]
-
Harsh Conditions: Traditional Ullmann reactions often require high temperatures and pressures.[9] However, the use of microwave assistance and modern ligand systems can lead to milder reaction conditions and shorter reaction times.[4][7]
-
Selectivity: Copper catalysis can be effective for the di-amination of dihalopyridines, providing access to symmetrical diaminopyridines.[4][7]
Experimental Protocol: Microwave-Assisted Copper-Catalyzed Synthesis of a Substituted 2,6-Diaminopyridine
This protocol is a generalized procedure based on the work of Mastalir et al.[4]
-
Reaction Setup: In a microwave reaction vial, combine 2,6-dibromopyridine (1.0 mmol), the desired primary amine (2.5 mmol), CuI (0.05 mmol, 5 mol%), 1,2-bis(dimethylamino)ethane (DMPAO, 0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent: Add water (5 mL).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to the optimized temperature (e.g., 150 °C) for the specified time (e.g., 3 hours).
-
Work-up: After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Part 3: Catalytic Reduction of Nitropyridines
The reduction of nitropyridines is a well-established method for the synthesis of aminopyridines. The regioselectivity is determined during the initial nitration step. A variety of catalysts can be employed for the reduction of the nitro group.
Comparative Performance of Reduction Catalysts
| Starting Material | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-nitropyridine | Fe / HCl | - | Ethanol/Water | Reflux | - | High | [10] |
| 2-Amino-5-bromo-3-nitropyridine | Raney Ni | H₂ | Methanol | RT | - | High | [10] |
| 4-Amino-3-nitropyridine | 10% Pd/C | H₂ (0.3 MPa) | Methanol | RT | 3 | 96 | [11][12] |
| 2,3-Dinitropyridine | Pd/C | H₂ | Organic Solvent | 50-58 | 1-2 | High | [13] |
Key Observations:
-
Cost and Availability: Reduced iron is an inexpensive and readily available catalyst, making it suitable for large-scale synthesis.[10]
-
Activity and Selectivity: Raney Nickel and Palladium on carbon (Pd/C) are highly active catalysts that often allow for reductions under milder conditions (room temperature and lower pressures of H₂).[10][11][12]
-
Safety: Catalytic hydrogenation with H₂ gas requires specialized equipment and careful handling. Iron-mediated reductions can be a safer alternative in some laboratory settings.
Experimental Protocol: Palladium-Catalyzed Hydrogenation of 4-Amino-3-nitropyridine
This protocol is based on a patented procedure for the synthesis of 3,4-diaminopyridine.[11]
-
Reaction Setup: To a pressure vessel, add 4-amino-3-nitropyridine (0.755 mol) and methanol (2.1 L).
-
Catalyst Addition: Add 10% Pd/C catalyst (10.5 g).
-
Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 0.3 MPa.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from ethanol to yield pure 3,4-diaminopyridine.
Conclusion and Future Perspectives
The regioselective synthesis of functionalized diaminopyridines is a dynamic field with a range of effective catalytic systems at the disposal of the modern chemist.
-
Palladium-catalyzed Buchwald-Hartwig amination offers exceptional versatility, functional group tolerance, and the ability to control regioselectivity in challenging substrates.
-
Copper-catalyzed Ullmann condensation provides a cost-effective alternative, particularly for large-scale syntheses, with modern advancements enabling milder reaction conditions.
-
Catalytic reduction of nitropyridines remains a reliable and high-yielding method, with the choice of catalyst influencing the reaction conditions and safety considerations.
The selection of the optimal catalyst will depend on a variety of factors, including the desired substitution pattern, the nature of the functional groups on the substrate, cost, and scale. Future research will likely focus on the development of even more active and selective catalysts based on earth-abundant metals, as well as the expansion of C-H amination strategies to further streamline the synthesis of these valuable compounds.
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The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. [Link]
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A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines | Request PDF - ResearchGate. [Link]
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Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides | The Journal of Organic Chemistry - ACS Publications. [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. [Link]
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(PDF) Amination of Aminopyridines via η6-Coordination Catalysis - ResearchGate. [Link]
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Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]
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ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. [Link]
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Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides - PMC. [Link]
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Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines - PubMed. [Link]
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Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands | ACS Omega - ACS Publications. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. [Link]
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Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Ullmann condensation - Wikipedia. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. [Link]
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Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed - NIH. [Link]
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Tuning the structural and catalytic properties of copper(II)-based complexes containing pyridine-2,6-diimines - Taylor & Francis. [Link]
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Evaluating the drug-like properties of scaffolds derived from Methyl 2,3-diaminopyridine-4-carboxylate
An In-Depth Evaluation of Scaffolds Derived from Methyl 2,3-diaminopyridine-4-carboxylate for the Modern Drug Discovery Pipeline
In the intricate chess game of drug discovery, the selection of a molecular scaffold is a critical opening move, dictating the trajectory of a candidate molecule's journey toward clinical relevance. Among the pantheon of privileged heterocyclic structures, the pyridine ring is a recurring motif in numerous FDA-approved drugs, prized for its ability to engage in meaningful hydrogen bonding interactions and fine-tune physicochemical properties.[1][2][3] This guide provides a comprehensive evaluation of the drug-like properties of scaffolds derived from Methyl 2,3-diaminopyridine-4-carboxylate, offering a comparative analysis against the well-established diaminopyrimidine scaffold to inform strategic decisions in the design of next-generation therapeutics.
The Strategic Synthesis of Diaminopyridine-4-Carboxylate Scaffolds
The journey from a simple pyridine to a decorated, drug-like scaffold is a testament to the elegance and power of modern synthetic chemistry. The preparation of derivatives of Methyl 2,3-diaminopyridine-4-carboxylate can be approached through a logical sequence of reactions, leveraging established methodologies for the functionalization of the pyridine ring. While a single, unified protocol for this specific molecule is not readily found in the literature, a plausible and efficient synthetic pathway can be constructed from well-documented procedures for the synthesis of its precursors, 2,3-diaminopyridine and substituted methyl pyridine-4-carboxylates.[4][5][6]
A likely synthetic strategy would commence with the nitration of a commercially available pyridine-4-carboxylate ester, followed by the introduction of an amino group and subsequent reduction of the nitro group to yield the desired 2,3-diamino functionality. The ester and amino groups then serve as versatile handles for the introduction of a diverse array of substituents, allowing for the systematic exploration of the chemical space and the optimization of drug-like properties.
The Litmus Test: A Gauntlet of In Vitro ADME Assays
A promising molecular scaffold must navigate a series of rigorous in vitro evaluations to prove its mettle. These assays, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, provide a critical early-stage assessment of a compound's potential to become a successful drug.[1][7] For the Methyl 2,3-diaminopyridine-4-carboxylate scaffold and its derivatives, a battery of well-established in vitro assays is essential to characterize their drug-like properties.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental prerequisite for oral drug absorption. Poor solubility can lead to erratic absorption and diminished bioavailability, consigning an otherwise potent compound to the annals of failed drug candidates. The kinetic and thermodynamic solubility of our diaminopyridine derivatives are determined using established protocols.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation : In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Compound Addition : Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM.
-
Incubation : Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Analysis : Measure the concentration of the dissolved compound in the supernatant using high-performance liquid chromatography (HPLC) with UV detection.
Permeability: Crossing the Cellular Divide
The ability of a drug to permeate the intestinal epithelium is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two indispensable tools for predicting in vivo permeability.
The PAMPA assay provides a high-throughput, cell-free method to assess passive diffusion, a primary mechanism of drug absorption.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating : Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate.
-
Donor Solution : Add the test compound (typically at 100 µM in PBS, pH 7.4) to the donor wells of the filter plate.
-
Acceptor Solution : Add fresh PBS to the wells of a 96-well acceptor plate.
-
Incubation : Place the filter plate into the acceptor plate, creating a "sandwich," and incubate for 4-16 hours at room temperature.
-
Quantification : Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of efflux transporters. This assay provides a more biologically relevant model of intestinal permeability.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture : Seed Caco-2 cells on a semipermeable membrane in a transwell insert and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity : Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment :
-
Apical to Basolateral (A-B) : Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) : Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Analysis : Quantify compound concentrations in the donor and receiver compartments using LC-MS/MS. Calculate the Papp values for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, and rapid breakdown by hepatic enzymes can severely limit a drug's efficacy. The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture : Prepare a reaction mixture containing liver microsomes (human or other species), the test compound (typically 1 µM), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation : Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points : Incubate the reaction mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching : Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis : Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis : Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Cytotoxicity: Ensuring a Benign Presence
Early assessment of a compound's potential to cause cellular damage is crucial for de-risking a drug discovery program. The MTT and XTT assays are colorimetric methods used to evaluate cell viability and proliferation.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Seed a human cell line (e.g., HepG2, a liver-derived cell line) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the colored solution at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Comparative Analysis: Diaminopyridine vs. Diaminopyrimidine Scaffolds
The diaminopyrimidine scaffold is a well-established and highly successful motif in medicinal chemistry, particularly in the development of kinase inhibitors.[8][9][10] Its structural resemblance to the purine core of ATP allows for effective competition at the enzyme's active site.[8] A comparative analysis of the drug-like properties of the Methyl 2,3-diaminopyridine-4-carboxylate scaffold against this benchmark provides valuable context for its potential utility.
Table 1: Comparative Physicochemical and In Vitro ADME Properties of Representative Diaminopyridine and Diaminopyrimidine Scaffolds
| Property | Representative Diaminopyridine Derivative | Representative Diaminopyrimidine Derivative | Commentary |
| Molecular Weight ( g/mol ) | ~250-450 | ~300-500 | Both scaffolds can be readily elaborated to fall within the "rule of five" guidelines. |
| cLogP | 1.5 - 3.5 | 2.0 - 4.0 | The pyridine nitrogen generally imparts greater polarity compared to the pyrimidine, potentially leading to lower cLogP values for analogous diaminopyridine derivatives. |
| Aqueous Solubility (µM) | Moderate to High | Low to Moderate | The inherent polarity of the pyridine ring may contribute to improved aqueous solubility for diaminopyridine derivatives. For instance, 3,4-diaminopyridine is freely soluble in water.[11] In contrast, some diaminopyrimidine-based kinase inhibitors have reported poor aqueous solubility. |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | Moderate to High | Both scaffolds are capable of good passive permeability. Substituents play a major role, with lipophilic groups generally increasing permeability. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | Moderate to High | Similar to PAMPA, both scaffolds can exhibit good permeability. The diaminopyrimidine scaffold is known to be a substrate for efflux transporters in some cases, which would be revealed by a high efflux ratio in the Caco-2 assay. |
| Human Liver Microsomal Stability (t1/2, min) | >30 | Variable (some >60) | Metabolic stability is highly dependent on the nature and position of substituents. Both scaffolds can be engineered to exhibit good metabolic stability. For example, some diaminopyrimidine-based FAK inhibitors have shown favorable stability.[9] |
| Cytotoxicity (HepG2, IC50, µM) | >50 | Variable | Cytotoxicity is a compound-specific property. However, the inherent biocompatibility of the pyridine scaffold, present in many natural products and approved drugs, suggests a lower likelihood of intrinsic cytotoxicity. |
Note: The data presented for the representative derivatives are based on published values for analogous compounds and are intended for illustrative purposes. Actual values for specific derivatives of Methyl 2,3-diaminopyridine-4-carboxylate would require experimental determination.
Visualizing the Path Forward
The strategic decisions in drug discovery are often guided by a clear visualization of the path from a starting scaffold to a clinical candidate. The following diagrams illustrate the key workflows and relationships in the evaluation of the Methyl 2,3-diaminopyridine-4-carboxylate scaffold.
Caption: A streamlined workflow for the synthesis, evaluation, and optimization of drug-like properties for derivatives of Methyl 2,3-diaminopyridine-4-carboxylate.
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Safety Operating Guide
Guide to the Safe Disposal of Methyl 2,3-diaminopyridine-4-carboxylate
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2,3-diaminopyridine-4-carboxylate (CAS No. 1486165-39-2), a compound that, like many pyridine derivatives, requires meticulous management due to its potential hazards.
Section 1: Immediate Safety Profile & Personal Protective Equipment (PPE)
Before handling Methyl 2,3-diaminopyridine-4-carboxylate, it is crucial to understand its hazard profile. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation or damage[1][2]. The aminopyridine functional group warrants caution, as these compounds can be toxic and are readily absorbed through the skin[3][4]. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of the solid powder or any potential vapors[3][5][6].
Your first line of defense is robust Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile may offer limited protection and should be double-gloved and changed frequently. | Prevents skin contact and absorption, which is a primary route of exposure for aminopyridines[5][7]. |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | Protects eyes from contact with the solid powder, which can cause serious irritation or damage[2]. |
| Body Protection | A fully-buttoned laboratory coat. | Protects clothing and skin from contamination during handling and transfer[5]. |
| Respiratory | Operations must be conducted in a chemical fume hood. For spills outside a hood, an N95 dust mask or a respirator with an appropriate cartridge is necessary. | Minimizes the risk of inhaling the powdered compound, which is harmful[1]. |
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids apart. Seek immediate medical attention[2][3].
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and launder it before reuse[2][4][8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[2][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][9].
Section 2: Spill Management Protocol
Accidents can happen, but a prepared response minimizes risk.
For Small Spills (Contained within a Fume Hood):
-
Ensure your PPE is intact.
-
Gently cover the spill with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth[5][6][8]. This prevents the powder from becoming airborne.
-
Carefully sweep the absorbed material into a designated, sealable hazardous waste container[3][4]. Avoid creating dust.
-
Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
For Large Spills (or any spill outside of a fume hood):
-
Evacuate all non-essential personnel from the immediate area.
-
Alert your laboratory supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately[5].
-
Restrict access to the area and ensure it is well-ventilated.
Section 3: Core Disposal Workflow
The fundamental principle is that all materials contaminated with Methyl 2,3-diaminopyridine-4-carboxylate must be treated as hazardous waste. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing paper, gloves)[5][10].
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash [6]. Evaporation in a fume hood is also not a permissible disposal method[11]. The disposal process follows a clear, regulated pathway from your bench to a licensed disposal facility.
-
Classification: The moment you decide to discard Methyl 2,3-diaminopyridine-4-carboxylate or any material contaminated with it, it is classified as hazardous waste[10].
-
Containerization:
-
Labeling: This step is critical for safety and compliance. As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container. The label must include:
-
Accumulation:
-
Disposal Request: Once the container is full (do not overfill; leave at least 10% headspace) or you have finished the project, contact your institution's EHS department to arrange for a waste pickup[12][13]. They will manage the transport to a licensed hazardous waste disposal facility.
The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for Methyl 2,3-diaminopyridine-4-carboxylate waste.
Section 4: Waste Segregation and Storage
Proper segregation is key to preventing dangerous chemical reactions within your waste containers.
-
Incompatibilities: Pyridine and its derivatives are incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[3][7]. Waste containing Methyl 2,3-diaminopyridine-4-carboxylate must be stored separately from these materials.
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources[6][7].
-
Secondary Containment: It is best practice to place your waste container inside a larger, chemically resistant tray or tub (secondary containment)[12]. This will contain any potential leaks and prevent spills from reaching floor drains.
Section 5: Regulatory Framework
In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12]. Your institution's EHS department implements specific procedures to ensure compliance with these federal and any additional state or local regulations[12][14]. Adhering to the protocols in this guide and your institution's specific policies is essential for maintaining a safe and compliant laboratory environment.
By diligently following these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the integrity of our shared environment.
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A Researcher's Guide to the Safe Handling of Methyl 2,3-diaminopyridine-4-carboxylate
As a novel compound with significant potential in pharmaceutical and materials science research, Methyl 2,3-diaminopyridine-4-carboxylate demands a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for its handling, from initial risk assessment to final disposal, ensuring the well-being of researchers and the integrity of the experimental environment. The procedural guidance herein is synthesized from established safety protocols for analogous aromatic amine and pyridine-based compounds, reflecting a commitment to best practices in chemical safety.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for Methyl 2,3-diaminopyridine-4-carboxylate is not yet universally available, a thorough hazard assessment can be conducted by examining the toxicological profiles of structurally similar molecules. Compounds such as 2,3-diaminopyridine and various aminopyridine derivatives are known to exhibit a range of health hazards.[1][2]
Anticipated Hazards Include:
-
Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[1][3][4][5][6] Aromatic amines, as a class, can be readily absorbed through the skin.
-
Skin and Eye Irritation/Corrosion: Expected to cause skin irritation and serious eye irritation or damage.[1][3][4][5][6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][6]
Given these potential hazards, a proactive and cautious approach to handling is paramount. All work with this compound should be conducted under the assumption that it is hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Hand Protection | Double gloving with a chemical-resistant outer glove (e.g., Butyl or PVC) over a standard nitrile inner glove. | Nitrile gloves offer poor resistance to many aromatic amines.[8] An outer glove of a more resistant material like Butyl or Polyvinyl Chloride (PVC) provides a robust barrier.[9][10] Double gloving minimizes the risk of exposure during glove removal. |
| Eye and Face Protection | Chemical safety goggles in conjunction with a face shield. | This combination protects against splashes and airborne particles, ensuring comprehensive facial protection. |
| Body Protection | A lab coat, buttoned and with full-length sleeves. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.[4][11] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid compound outside of a certified chemical fume hood.[4][11] | Prevents inhalation of airborne particles and potential vapors. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram illustrates the key stages of handling Methyl 2,3-diaminopyridine-4-carboxylate in a laboratory setting.
Caption: A workflow diagram for the safe handling of Methyl 2,3-diaminopyridine-4-carboxylate.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the potential hazards and have reviewed the experimental protocol thoroughly.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment, including spatulas, glassware, and solvents, and place them within the fume hood to minimize movement in and out of the containment area.
-
-
Handling in a Chemical Fume Hood:
-
All manipulations of solid Methyl 2,3-diaminopyridine-4-carboxylate, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[3][7]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of the chemical closed when not in use.[3]
-
-
Spill and Emergency Procedures:
-
In the event of a small spill, cordon off the area and use an appropriate absorbent material for aromatic amines to clean the spill.
-
For larger spills, evacuate the area and notify the appropriate emergency response personnel.
-
If skin contact occurs, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[3][4][5]
-
In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][4][5]
-
If inhaled, move the individual to fresh air and seek medical attention.[3][4][5]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Waste Segregation and Disposal:
| Waste Type | Disposal Protocol | Rationale |
| Solid Waste | Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container. | Prevents the release of the compound into the environment and protects waste handlers. |
| Liquid Waste | Unused solutions and reaction mixtures containing Methyl 2,3-diaminopyridine-4-carboxylate should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams. | Proper segregation ensures safe and compliant disposal by your institution's environmental health and safety department. |
| Empty Containers | Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines. | Ensures that residual chemical is properly disposed of and the container does not pose a hazard. |
All waste must be disposed of in accordance with local, state, and federal regulations.[3][4] Consult your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, researchers can confidently work with Methyl 2,3-diaminopyridine-4-carboxylate, unlocking its scientific potential while prioritizing a culture of safety in the laboratory.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]
-
International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. 2023. Available from: [Link]
-
PubChem. Methyl 4-aminopyridine-2-carboxylate. Available from: [Link]
- Berardinelli, S. P., Jr, El Ayouby, N., Hall, R. C., & Vo, E. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available from: [Link]
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Safeopedia. Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. 2024. Available from: [Link]
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CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
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Ammonia Safety Training. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. 2025. Available from: [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]
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Environmental Health and Safety. OSHA Glove Selection Chart. Available from: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
